molecular formula C10H9NO2S2 B8553636 4-(2-Thienylsulfonyl)benzenamine

4-(2-Thienylsulfonyl)benzenamine

Cat. No.: B8553636
M. Wt: 239.3 g/mol
InChI Key: ABPFQVOLERTHTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-Thienylsulfonyl)benzenamine is a chemical compound of interest in various research fields. As a benzenamine derivative featuring a thienylsulfonyl group, it serves as a valuable building block in organic synthesis and may have potential applications in medicinal chemistry and materials science. Researchers utilize this compound as a key intermediate for the construction of more complex molecules. Its structure suggests potential for [ Specific Application, e.g., enzyme inhibition or material modification ], though its exact mechanism of action is area-specific. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H9NO2S2

Molecular Weight

239.3 g/mol

IUPAC Name

4-thiophen-2-ylsulfonylaniline

InChI

InChI=1S/C10H9NO2S2/c11-8-3-5-9(6-4-8)15(12,13)10-2-1-7-14-10/h1-7H,11H2

InChI Key

ABPFQVOLERTHTN-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)S(=O)(=O)C2=CC=C(C=C2)N

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 4-(2-Thienylsulfonyl)benzenamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a feasible synthetic route and expected characterization profile for 4-(2-Thienylsulfonyl)benzenamine, a molecule of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific compound in the public domain, this document outlines a well-established, two-step synthetic methodology and provides reference data for analogous structures to aid researchers in its preparation and identification.

Proposed Synthesis Pathway

The synthesis of this compound can be logically approached through a two-step process: the sulfonylation of a protected aniline derivative followed by the deprotection of the amino group. A common and effective strategy involves the use of a nitro group as a precursor to the amine, which can be readily reduced in the final step.

The proposed pathway begins with the reaction of 2-thiophenesulfonyl chloride with 4-nitroaniline to form the intermediate, N-(4-nitrophenyl)-2-thiophenesulfonamide. This is a standard method for the formation of sulfonamides. The subsequent reduction of the nitro group yields the target compound, this compound.

Synthesis_Pathway 2-Thiophenesulfonyl_Chloride 2-Thiophenesulfonyl Chloride Intermediate N-(4-nitrophenyl)-2-thiophenesulfonamide 2-Thiophenesulfonyl_Chloride->Intermediate Sulfonylation (Pyridine) 4-Nitroaniline 4-Nitroaniline 4-Nitroaniline->Intermediate Reduction Reduction (e.g., SnCl2/HCl) Intermediate->Reduction Final_Product This compound Reduction->Final_Product

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

The following are generalized experimental protocols based on established chemical literature for the synthesis of aryl sulfonamides and the reduction of nitroarenes. Researchers should optimize these conditions for their specific laboratory setup and scale.

Synthesis of N-(4-nitrophenyl)-2-thiophenesulfonamide (Intermediate)

Materials:

  • 2-Thiophenesulfonyl chloride

  • 4-Nitroaniline

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-nitroaniline (1.0 eq) in anhydrous pyridine at 0 °C.

  • To this solution, add a solution of 2-thiophenesulfonyl chloride (1.1 eq) in anhydrous DCM dropwise over 30 minutes, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of 1 M HCl at 0 °C until the pH is acidic.

  • Extract the aqueous layer with DCM (3 x volumes).

  • Combine the organic layers and wash successively with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford N-(4-nitrophenyl)-2-thiophenesulfonamide.

Synthesis of this compound (Final Product)

Materials:

  • N-(4-nitrophenyl)-2-thiophenesulfonamide

  • Tin(II) chloride dihydrate (SnCl₂)

  • Concentrated hydrochloric acid (HCl)

  • Ethanol

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, suspend N-(4-nitrophenyl)-2-thiophenesulfonamide (1.0 eq) in ethanol.

  • Add tin(II) chloride dihydrate (5.0 eq) to the suspension.

  • Carefully add concentrated HCl dropwise at 0 °C.

  • Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and carefully neutralize with a saturated sodium bicarbonate solution until the pH is basic.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be further purified by recrystallization or column chromatography to yield pure this compound.

Characterization

The following tables provide expected ranges and patterns for the characterization of this compound based on data for structurally similar compounds. Actual experimental values may vary.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data (in DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.5 - 7.8m3HProtons on the thiophene ring
~7.2 - 7.4d2HAromatic protons ortho to the sulfonyl group
~6.6 - 6.8d2HAromatic protons ortho to the amino group
~5.5 - 6.0br s2HAmino group (-NH₂)

Table 2: Predicted ¹³C NMR Data (in DMSO-d₆)

Chemical Shift (δ, ppm)Assignment
~150Aromatic carbon attached to the amino group
~140Aromatic carbon attached to the sulfonyl group
~135Quaternary carbon of the thiophene ring attached to the sulfonyl group
~125 - 130Aromatic and thiophene CH carbons
~115Aromatic carbons ortho to the amino group
Infrared (IR) Spectroscopy

Table 3: Expected IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3400 - 3500MediumN-H stretching (asymmetric) of the primary amine
3300 - 3400MediumN-H stretching (symmetric) of the primary amine
1600 - 1630MediumN-H bending of the primary amine
1300 - 1350StrongAsymmetric SO₂ stretching
1150 - 1180StrongSymmetric SO₂ stretching
~830StrongC-H out-of-plane bending for a 1,4-disubstituted benzene ring
Mass Spectrometry (MS)

Table 4: Expected Mass Spectrometry Fragmentation

m/zInterpretation
[M]+•Molecular ion peak
[M - SO₂]+•Loss of sulfur dioxide
[M - C₄H₃S]+•Loss of the thienyl radical
[C₆H₆N]+Aminophenyl cation
[C₄H₃SO₂]+Thiophenesulfonyl cation

Experimental Workflow for Characterization

The following diagram illustrates a typical workflow for the characterization of the synthesized this compound.

Characterization_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Characterization Crude_Product Crude Product Purification Purification (Column Chromatography/ Recrystallization) Crude_Product->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS MP Melting Point Analysis Purification->MP

Caption: General workflow for the purification and characterization of the target compound.

This guide provides a foundational framework for the synthesis and characterization of this compound. It is intended to be a starting point for researchers, who should apply their expertise to refine the methodologies and interpret the resulting analytical data.

Physicochemical Properties of 4-(2-Thienylsulfonyl)benzenamine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of 4-(2-Thienylsulfonyl)benzenamine. The information is curated for researchers, scientists, and professionals involved in drug development, offering a foundational understanding of this compound's chemical behavior.

Core Physicochemical Data

The following tables summarize the available quantitative data for this compound and its closely related analogs. Due to a scarcity of direct experimental values for the target compound, predicted data and data from similar structures are included for comparative purposes and are clearly noted.

PropertyValueData TypeNotes
Molecular Formula C₁₀H₉NO₂S₂--
Molecular Weight 239.32 g/mol --
Melting Point 175-177 °CExperimentalData for the analogous compound 4-(Phenylsulfonyl)aniline.
Boiling Point 321.3 ± 25.0 °CPredictedPrediction for the closely related N-Methyl-4-(2-thienyl)benzenamine.[1]
Density 1.156 ± 0.06 g/cm³PredictedPrediction for the closely related N-Methyl-4-(2-thienyl)benzenamine at 20°C.[1]
pKa 4.08 ± 0.12PredictedPrediction for the amine group of the closely related N-Methyl-4-(2-thienyl)benzenamine.[1] The sulfonamide N-H is also weakly acidic.
logP No experimental data found.-The octanol-water partition coefficient (logP) is a key indicator of a compound's lipophilicity. For sulfonamides, it can be determined experimentally.[2][3]
Solubility Poorly soluble in water at 25 °C.GeneralBased on the general properties of similar sulfonamide complexes.

Experimental Protocols

Detailed methodologies for determining key physicochemical properties of sulfonamides are outlined below. These represent standard approaches that can be applied to this compound.

Melting Point Determination (Capillary Method)

The melting point of a solid substance can be determined using the capillary method, a standard procedure in chemical analysis.[4][5]

  • Sample Preparation: A small amount of the finely powdered dry sample is packed into a thin-walled capillary tube, sealed at one end, to a height of about 2-3 mm.

  • Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed in a melting point apparatus.

  • Heating: The apparatus is heated at a steady rate of approximately 1-2 °C per minute.

  • Observation: The temperature at which the substance begins to melt (the first appearance of liquid) and the temperature at which it becomes completely liquid are recorded as the melting point range. For a pure substance, this range is typically narrow.

Octanol-Water Partition Coefficient (logP) Determination (Shake-Flask Method)

The shake-flask method is a conventional technique for the experimental determination of the octanol-water partition coefficient (logP).[2][6][7]

  • System Preparation: Equal volumes of n-octanol and water (or a suitable buffer, typically at pH 7.4) are pre-saturated with each other by vigorous mixing, followed by separation of the two phases.

  • Partitioning: A known amount of the test substance is dissolved in one of the phases (usually the one in which it is more soluble). The solution is then mixed with a known volume of the other phase in a separatory funnel.

  • Equilibration: The funnel is shaken for a sufficient period to allow for the partitioning of the substance between the two phases to reach equilibrium.

  • Phase Separation and Analysis: The two phases are carefully separated. The concentration of the substance in each phase is then determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the substance in the n-octanol phase to its concentration in the aqueous phase. The logarithm of P is the logP value.

Visualizations

The following diagrams illustrate key conceptual frameworks related to the physicochemical properties and experimental analysis of this compound.

experimental_workflow cluster_synthesis Synthesis and Purification cluster_characterization Physicochemical Characterization cluster_analysis Data Analysis synthesis Synthesis of this compound purification Purification (e.g., Recrystallization) synthesis->purification melting_point Melting Point Determination purification->melting_point Purity Check solubility Solubility Assessment purification->solubility pka pKa Measurement purification->pka logp logP Determination purification->logp data_compilation Compile Data melting_point->data_compilation solubility->data_compilation pka->data_compilation logp->data_compilation structure_property Structure-Property Relationship Analysis data_compilation->structure_property

Experimental workflow for physicochemical characterization.

logical_relationship cluster_structure Structural Components cluster_properties Resulting Physicochemical Properties compound This compound aniline Benzenamine (Aniline) Moiety compound->aniline sulfone Sulfonyl Linker compound->sulfone thiophene Thiophene Ring compound->thiophene basicity Basicity (pKa of -NH2) aniline->basicity influences lipophilicity Lipophilicity (logP) aniline->lipophilicity contributes to acidity Acidity (pKa of -SO2NH-) sulfone->acidity influences mp Melting Point sulfone->mp contributes to high thiophene->lipophilicity contributes to solubility Aqueous Solubility lipophilicity->solubility inversely related to

Relationship between structure and key properties.

Biological Activity Context

While specific signaling pathway involvement for this compound is not extensively documented, compounds containing the benzenesulfonamide scaffold are known to exhibit a wide range of biological activities. For instance, various derivatives have been investigated for their anti-inflammatory, antimicrobial, and antioxidant properties.[8][9][10] The thiophene moiety is also a common feature in many biologically active molecules. Further screening and in-depth biological studies would be necessary to elucidate the specific mechanism of action and any potential signaling pathways modulated by this compound.

References

Spectral Data of 4-(2-Thienylsulfonyl)benzenamine: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Initial Assessment: A comprehensive search for detailed spectral data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) and corresponding experimental protocols for 4-(2-Thienylsulfonyl)benzenamine, also known as 4-(thiophen-2-ylsulfonyl)aniline, did not yield specific, publicly available experimental datasets from peer-reviewed literature or established chemical databases. The information found often pertains to structurally related but distinct molecules, such as 4-(thiophen-2-yl)aniline, which lacks the sulfonyl (-SO₂-) bridge.

This guide, therefore, outlines the theoretical expectations for the spectral characterization of this compound and provides generalized experimental protocols that would be employed for its analysis. This information is intended to guide researchers in the characterization of this compound should it be synthesized or become commercially available.

Predicted Spectral Data

Based on the chemical structure of this compound, the following spectral characteristics are anticipated.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the benzenamine and thiophene rings.

  • Benzenamine Protons: Two doublets in the aromatic region, characteristic of a 1,4-disubstituted benzene ring. The protons ortho to the amino group will appear at a lower chemical shift (more upfield) compared to the protons ortho to the electron-withdrawing sulfonyl group.

  • Thiophene Protons: Three distinct signals in the aromatic region corresponding to the three protons on the thiophene ring. The coupling patterns (doublet of doublets) will be indicative of their positions relative to the sulfonyl group and each other.

  • Amino Protons: A broad singlet for the -NH₂ protons, the chemical shift of which can be solvent-dependent and may exchange with D₂O.

¹³C NMR: The carbon NMR spectrum will display signals for each unique carbon atom in the molecule.

  • Benzenamine Carbons: Four signals for the benzene ring carbons. The carbon attached to the amino group will be shielded (upfield), while the carbon attached to the sulfonyl group will be deshielded (downfield).

  • Thiophene Carbons: Four signals corresponding to the carbons of the thiophene ring. The carbon directly bonded to the sulfonyl group will exhibit the largest downfield shift.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by absorption bands corresponding to the various functional groups present in the molecule.

Functional GroupExpected Wavenumber (cm⁻¹)Intensity
N-H Stretch (amine)3300-3500Medium, Doublet
C-H Stretch (aromatic)3000-3100Medium to Weak
S=O Stretch (sulfonyl)1300-1350 and 1140-1180Strong, Two Bands
C=C Stretch (aromatic)1450-1600Medium to Strong
C-N Stretch (amine)1250-1350Medium
C-S Stretch (thiophene)600-800Medium to Weak
Mass Spectrometry (MS)

The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of this compound (C₁₀H₉NO₂S₂). Key fragmentation patterns would likely involve the loss of SO₂ and cleavage of the C-S bonds, providing structural information.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectral data for this compound.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Instrumentation: Use a standard NMR spectrometer (e.g., 300, 400, or 500 MHz).

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Typical parameters include a spectral width of 0-12 ppm, a relaxation delay of 1-2 seconds, and a pulse angle of 30-45 degrees.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR. Typical parameters include a spectral width of 0-200 ppm and a relaxation delay of 2-5 seconds.

  • Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy
  • Sample Preparation (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

  • Sample Preparation (KBr Pellet): Grind a small amount of the sample with dry KBr powder and press into a thin, transparent pellet.

  • Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Data Processing: The resulting interferogram is Fourier-transformed to produce the IR spectrum.

Mass Spectrometry
  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile).

  • Instrumentation: Use a mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).

  • Data Acquisition: Introduce the sample into the mass spectrometer. For ESI, the sample is infused directly or via liquid chromatography. For EI, the sample is introduced via a direct insertion probe or gas chromatography. Acquire the mass spectrum over a suitable m/z range.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Logical Workflow for Spectral Analysis

The following diagram illustrates the logical workflow for the spectral analysis of a synthesized compound like this compound.

Spectral_Analysis_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation & Reporting Synthesis Synthesis of this compound Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Structural Elucidation IR IR Spectroscopy Purification->IR Functional Group Identification MS Mass Spectrometry Purification->MS Molecular Weight & Fragmentation Data_Analysis Combined Spectral Data Analysis NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Reporting Technical Report / Whitepaper Data_Analysis->Reporting

Caption: Workflow for the synthesis, purification, and spectral characterization of this compound.

Crystal Structure Analysis of Thiophene-Containing Sulfonamides: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the latest literature search, a detailed, publicly available crystal structure analysis for 4-(2-Thienylsulfonyl)benzenamine could not be located. Therefore, this guide utilizes the crystal structure of a closely related and structurally relevant compound, (E)-N-{2-[2-(benzo[b]thiophen-2-yl)ethenyl]-5-fluorophenyl}benzenesulfonamide , as a case study. This compound, herein referred to as BTSB , serves as an exemplary model to illustrate the methodologies, data presentation, and structural insights pertinent to the analysis of thiophene-containing sulfonamides. The data and protocols presented are derived from its published crystal structure analysis[1][2].

Thiophene sulfonamides are a significant class of compounds in medicinal chemistry, known for their wide range of biological activities.[3][4] Understanding their three-dimensional structure at the atomic level is crucial for structure-based drug design and for elucidating mechanisms of action. This technical guide provides an in-depth overview of the crystal structure analysis of these compounds, focusing on data interpretation, experimental protocols, and visualization of structural features.

Data Presentation: Crystallographic and Geometric Parameters of BTSB

Quantitative data from crystal structure analysis is typically presented in standardized tables for clarity and comparison. The following tables summarize the key crystallographic and geometric data for the example compound, BTSB.[1][2]

Crystal Data and Structure Refinement

This table provides essential information about the crystal itself and the experimental parameters used in the X-ray diffraction experiment and subsequent structure refinement.

ParameterValue
Empirical Formula C₂₂H₁₆FNO₂S₂
Formula Weight 425.49
Temperature 120 K
Wavelength 1.54178 Å
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 15.6841 (3) Å, α = 90°b = 8.5273 (2) Å, β = 98.428 (2)°c = 15.1105 (3) Å, γ = 90°
Volume 1996.16 (7) ų
Z 4
Calculated Density 1.416 Mg/m³
Absorption Coefficient 2.508 mm⁻¹
F(000) 880
Crystal Size 0.25 x 0.20 x 0.18 mm
Theta Range for Data Collection 4.55 to 76.06°
Reflections Collected 15467
Independent Reflections 4022 [R(int) = 0.0355]
Goodness-of-fit on F² 1.045
Final R indices [I>2σ(I)] R₁ = 0.0357, wR₂ = 0.0911
R indices (all data) R₁ = 0.0416, wR₂ = 0.0955
Selected Bond Lengths and Angles

The precise measurement of bond lengths and angles is fundamental to understanding the molecular geometry, conformation, and potential strain within the molecule. The following table highlights key parameters around the sulfonamide linkage and the thiophene moiety in BTSB.[1][2]

Bond/AngleLength (Å) / Angle (°)Atoms Involved
Bond Lengths
S-O(1)1.432 (1)Sulfonyl Oxygen
S-O(2)1.435 (1)Sulfonyl Oxygen
S-N(1)1.638 (1)Sulfonamide N-S Bond
S-C(phenyl)1.765 (1)Sulfonyl-Phenyl C Bond
S(thiophene)-C1.72-1.73 (approx.)Thiophene Ring
Bond Angles
O(1)-S-O(2)119.8 (1)Sulfonyl O-S-O Angle
O(1)-S-N(1)107.2 (1)
O(2)-S-N(1)106.9 (1)
O(1)-S-C(phenyl)108.5 (1)
O(2)-S-C(phenyl)108.1 (1)
N(1)-S-C(phenyl)105.5 (1)

Experimental Protocols

Detailed and reproducible methodologies are the cornerstone of scientific research. This section outlines the key experimental procedures for the synthesis, crystallization, and structural analysis of BTSB.

Synthesis and Crystallization

The synthesis of the title compound, (E)-N-{2-[2-(benzo[b]thiophen-2-yl)ethenyl]-5-fluorophenyl}benzenesulfonamide (BTSB), was achieved through a multi-step process. A crucial final step involves the reaction of a precursor amine with benzenesulfonyl chloride in a suitable solvent like pyridine, followed by purification.

Crystallization Protocol:

  • The purified solid product (BTSB) is dissolved in a suitable solvent, such as ethanol, using a minimal amount to achieve saturation at an elevated temperature.

  • The solution is allowed to cool slowly to room temperature.

  • The container is then left undisturbed for several days, allowing for the slow evaporation of the solvent.

  • This slow evaporation process facilitates the formation of single crystals of suitable quality for X-ray diffraction analysis.[1][2]

X-ray Data Collection and Structure Refinement

The determination of the crystal structure is performed using single-crystal X-ray diffraction.

Protocol:

  • Crystal Mounting: A suitable single crystal is selected under a microscope, mounted on a goniometer head, and placed on the diffractometer. For this analysis, the crystal was maintained at a low temperature (120 K) to minimize thermal vibrations.[2]

  • Data Collection: The diffractometer (e.g., a Bruker APEXII CCD) collects diffraction data by rotating the crystal in a beam of monochromatic X-rays (Cu Kα radiation, λ = 1.54178 Å).[2]

  • Data Reduction: The collected raw diffraction intensities are processed. This includes integration of reflection intensities, correction for Lorentz and polarization effects, and applying an absorption correction (e.g., multi-scan method).

  • Structure Solution and Refinement: The crystal structure is solved using direct methods and refined by a full-matrix least-squares on F² method. All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.[1][2]

Visualization of Workflows and Interactions

Visual diagrams are essential for conveying complex relationships and workflows. The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow and the key intermolecular interactions found in the crystal structure of BTSB.

Experimental Workflow for Crystal Structure Analysis

This diagram outlines the logical flow from synthesis to the final structural analysis and interpretation.

G cluster_synthesis Synthesis & Crystallization cluster_xray X-ray Diffraction cluster_analysis Structural Analysis cluster_output Final Output synthesis Chemical Synthesis of BTSB purification Purification (e.g., Column Chromatography) synthesis->purification crystallization Slow Evaporation in Ethanol purification->crystallization data_collection Single-Crystal X-ray Data Collection crystallization->data_collection data_processing Data Reduction & Absorption Correction data_collection->data_processing structure_solution Structure Solution (Direct Methods) data_processing->structure_solution refinement Least-Squares Refinement structure_solution->refinement validation Structure Validation (e.g., CheckCIF) refinement->validation hirshfeld Hirshfeld Surface Analysis refinement->hirshfeld tables Crystallographic Data Tables validation->tables interpretation Structural Interpretation & Publication hirshfeld->interpretation tables->interpretation

Fig. 1: Workflow for Crystal Structure Determination and Analysis.
Supramolecular Assembly in BTSB

The crystal packing of BTSB is stabilized by specific intermolecular hydrogen bonds. This diagram illustrates how N-H···O interactions link molecules into dimeric rings, which are then connected into chains by C-H···F interactions.[1]

G cluster_dimer R²₂(8) Dimeric Ring Motif cluster_chain C(10) Chain Formation mol1 Molecule A N-H S=O mol2 Molecule B (Inversion related) N-H S=O mol1:o2->mol2:n1 N-H···O Hydrogen Bond mol3 Molecule C (Neighbor) C-F C-H mol1:h10->mol3:f1 C-H···F Interaction mol2:o2->mol1:n1 N-H···O Hydrogen Bond

Fig. 2: Key Intermolecular Interactions in the BTSB Crystal.

Conclusion

The structural analysis of (E)-N-{2-[2-(benzo[b]thiophen-2-yl)ethenyl]-5-fluorophenyl}benzenesulfonamide (BTSB) provides critical insights into the molecular conformation and supramolecular arrangement of thiophene-containing sulfonamides. The near-orthogonality between the benzothiophene ring system and the phenyl ring of the sulfonamide group is a key conformational feature.[1][2] Furthermore, the specific hydrogen bonding patterns, forming distinct dimeric and chain motifs, govern the crystal packing and overall solid-state architecture.[1]

For drug development professionals, this level of detailed structural information is invaluable. It provides a basis for understanding structure-activity relationships (SAR), optimizing ligand-receptor interactions, and predicting the physicochemical properties of drug candidates. The experimental and analytical workflows detailed in this guide represent a standard and robust approach to obtaining high-resolution structural data, which is an indispensable component of modern drug discovery and development.

References

Navigating the Solubility Landscape of 4-(2-Thienylsulfonyl)benzenamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Factors Influencing the Solubility of 4-(2-Thienylsulfonyl)benzenamine

The solubility of this compound is governed by the interplay of its structural features: the aromatic benzenamine and thienyl rings, and the polar sulfonyl linker.

  • Aromatic Rings: The presence of two aromatic rings (benzene and thiophene) contributes to the molecule's lipophilicity, suggesting solubility in nonpolar or moderately polar organic solvents.

  • Amino Group (-NH2): The primary amine group can act as both a hydrogen bond donor and acceptor, potentially enhancing solubility in protic and polar aprotic solvents.

  • Sulfonyl Group (-SO2-): The highly polar sulfonyl group is a strong hydrogen bond acceptor. This feature significantly influences the molecule's interaction with polar solvents.

The overall solubility will be a balance between the lipophilic character of the aromatic rings and the polar nature of the amino and sulfonyl groups.

Expected Solubility Profile

Based on the structural analysis, the following solubility behavior in different solvent classes can be anticipated:

Table 1: Predicted Qualitative Solubility of this compound in Common Solvents

Solvent ClassExamplesPredicted SolubilityRationale
Polar Aprotic Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile (ACN)HighThe strong dipole moment of these solvents can effectively solvate the polar sulfonyl and amino groups.
Polar Protic Water, Methanol, EthanolLow to ModerateThe ability to hydrogen bond with the amino and sulfonyl groups may be offset by the energy required to disrupt the solvent's hydrogen-bonding network to accommodate the large aromatic structure.
Nonpolar Hexane, Toluene, Diethyl etherLowThe high polarity of the sulfonyl and amino groups makes favorable interactions with nonpolar solvents unlikely.
Chlorinated Dichloromethane (DCM), ChloroformModerateThese solvents have a moderate polarity that may offer a balance for solvating both the polar and nonpolar regions of the molecule.

Experimental Protocols: A Case Study in Purification

In the absence of direct experimental data for this compound, we can infer a likely purification protocol based on the synthesis of similar aromatic sulfonylamines. Recrystallization is a common technique for purifying solid organic compounds, and the choice of solvent is critical.

Principle of Recrystallization: The compound should be highly soluble in the chosen solvent at elevated temperatures and poorly soluble at lower temperatures.

Hypothetical Recrystallization Protocol for this compound:

  • Solvent Screening: Small-scale solubility tests would be performed with a range of solvents to identify a suitable candidate. Based on the predicted solubility, a polar protic solvent like ethanol or a solvent mixture (e.g., ethanol/water, acetone/hexane) would be a logical starting point.

  • Dissolution: The crude this compound would be dissolved in a minimal amount of the hot recrystallization solvent to form a saturated solution.

  • Decolorization (Optional): If colored impurities are present, a small amount of activated charcoal may be added to the hot solution to adsorb them. The charcoal is then removed by hot filtration.

  • Crystallization: The hot, saturated solution is allowed to cool slowly to room temperature, and then further cooled in an ice bath. The decrease in temperature leads to a decrease in solubility, causing the pure compound to crystallize out of the solution.

  • Isolation: The crystals are collected by vacuum filtration.

  • Washing: The collected crystals are washed with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: The purified crystals are dried under vacuum to remove any residual solvent.

Visualization of the Recrystallization Workflow

The logical steps involved in selecting a suitable solvent system for recrystallization can be visualized as follows:

Recrystallization_Workflow cluster_screening Solvent Screening cluster_procedure Recrystallization Procedure Test_Solvents Test solubility in various solvents Good_Solvent Ideal Solvent Found? Test_Solvents->Good_Solvent Test_Mixture Try Solvent Mixtures Good_Solvent->Test_Mixture No Dissolve Dissolve in hot solvent Good_Solvent->Dissolve Test_Mixture->Good_Solvent Cool Cool to crystallize Dissolve->Cool Filter Filter and wash crystals Cool->Filter Dry Dry purified compound Filter->Dry

Figure 1. Logical workflow for recrystallization solvent selection and execution.

This guide provides a foundational understanding of the solubility of this compound based on established chemical principles. For definitive quantitative data, experimental determination remains the most reliable approach. Researchers are encouraged to perform their own solubility studies in relevant solvent systems to support their specific research and development needs.

A Technical Guide to the Thermal Stability and Decomposition of 4-(2-Thienylsulfonyl)benzenamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the thermal stability and decomposition profile of 4-(2-Thienylsulfonyl)benzenamine. Due to the limited availability of direct experimental data for this specific compound, this guide leverages data from its close structural analog, 4-(phenylsulfonyl)aniline, to infer its thermal properties. This document is intended to serve as a valuable resource for researchers and professionals involved in the development and handling of sulfonamide-based compounds.

Core Thermal Properties

Data Presentation

The following table summarizes the available thermal data for 4-(phenylsulfonyl)aniline, which can be used as an estimate for the thermal properties of this compound.

PropertyValueCompound
Melting Point175-177 °C4-(phenylsulfonyl)aniline

It is crucial to note that the substitution of the phenyl ring with a thienyl ring may influence the melting point and decomposition temperature. The thiophene ring, being a heteroaromatic system, can exhibit different intermolecular interactions compared to a benzene ring, potentially altering the crystal lattice energy and, consequently, the melting point. However, in the absence of direct experimental data, the values for the phenyl analog serve as a reasonable starting point for preliminary assessment.

Experimental Protocols

To accurately determine the thermal stability and decomposition pathway of this compound, standardized thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is used to determine the thermal stability and composition of a material.

Methodology:

  • Sample Preparation: A small amount of the sample (typically 5-10 mg) is accurately weighed into a tared TGA pan (e.g., platinum or alumina).

  • Instrument Setup: The TGA instrument is purged with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.

  • Temperature Program: The sample is heated from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

  • Data Acquisition: The mass of the sample is continuously monitored and recorded as a function of temperature. The resulting data is plotted as a TGA curve (mass vs. temperature) and its derivative (DTG curve), which shows the rate of mass loss.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine thermal transitions such as melting, crystallization, and glass transitions.

Methodology:

  • Sample Preparation: A small amount of the sample (typically 2-5 mg) is accurately weighed into a DSC pan (e.g., aluminum), which is then hermetically sealed.

  • Instrument Setup: An empty, sealed DSC pan is used as a reference. The DSC cell is purged with an inert gas.

  • Temperature Program: The sample and reference are subjected to a controlled temperature program, typically involving heating and cooling cycles at a constant rate (e.g., 10 °C/min).

  • Data Acquisition: The differential heat flow between the sample and the reference is recorded as a function of temperature. Endothermic and exothermic events are observed as peaks in the DSC thermogram.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates a typical experimental workflow for assessing the thermal stability of a compound like this compound.

G Experimental Workflow for Thermal Analysis cluster_0 Sample Preparation cluster_1 Thermal Analysis cluster_2 Data Analysis cluster_3 Interpretation A Weigh Sample (5-10 mg for TGA, 2-5 mg for DSC) B Place in appropriate pan (Pt/Alumina for TGA, Al for DSC) A->B C Thermogravimetric Analysis (TGA) B->C Inert Atmosphere (e.g., N2) Heating Rate (e.g., 10 °C/min) D Differential Scanning Calorimetry (DSC) B->D Inert Atmosphere (e.g., N2) Heating/Cooling Rate (e.g., 10 °C/min) E Determine onset of decomposition (TGA) C->E G Determine melting point (DSC) D->G F Identify mass loss steps (TGA) E->F I Assess Thermal Stability F->I H Identify other thermal transitions (DSC) G->H H->I J Propose Decomposition Pathway I->J

Caption: A flowchart illustrating the key steps in the thermal analysis of a chemical compound.

Proposed Decomposition Pathway

Based on the general knowledge of the thermal decomposition of sulfonamides, a plausible decomposition pathway for this compound upon heating is proposed. The primary decomposition event is likely the cleavage of the C-S and S-N bonds in the sulfonamide linkage. When heated to decomposition, benzenesulfonamide is known to emit toxic fumes of sulfur oxides (SOx) and nitrogen oxides (NOx).

G Proposed Thermal Decomposition of this compound A This compound B Heat (Δ) A->B C Initial Decomposition B->C D Thiophene radical C->D C-S bond cleavage E Benzenamine radical C->E S-N bond cleavage F Sulfur Dioxide (SO2) C->F S-O bond cleavage H Further fragmentation and recombination products D->H G Nitrogen Oxides (NOx) E->G E->H

Caption: A diagram showing a potential thermal decomposition pathway for the title compound.

Conclusion

This technical guide provides a foundational understanding of the thermal stability and decomposition of this compound, primarily through the analysis of its close structural analog, 4-(phenylsulfonyl)aniline. While this inferred data is valuable for preliminary assessments, it is strongly recommended that experimental TGA and DSC analyses be performed on this compound to obtain precise and reliable data for its thermal properties. Such data is critical for ensuring the safety, quality, and efficacy of any pharmaceutical product containing this active ingredient.

The Diverse Biological Activities of Sulfonamide Derivatives: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: The sulfonamide functional group, -S(=O)₂-NR₂R₃, is a cornerstone in medicinal chemistry, serving as a versatile scaffold for the development of a wide array of therapeutic agents. Since their initial discovery as antibacterial agents, sulfonamide derivatives have been explored and validated for a multitude of biological activities, including anticancer, antiviral, and anti-inflammatory effects. This technical guide provides an in-depth overview of the significant biological activities of sulfonamide derivatives, presenting key quantitative data, detailed experimental protocols, and visualizations of the underlying mechanisms of action to support researchers and drug development professionals in this dynamic field.

Antibacterial Activity

The classic and most well-known biological activity of sulfonamides is their antibacterial effect. These compounds are synthetic bacteriostatic agents that interfere with the folic acid synthesis pathway in bacteria, a pathway essential for their growth and replication.

Mechanism of Action

Sulfonamides act as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS).[1][2] DHPS catalyzes the condensation of para-aminobenzoic acid (PABA) with dihydropteroate pyrophosphate to form dihydropteroate, a precursor to folic acid. Due to their structural similarity to PABA, sulfonamides bind to the active site of DHPS, preventing the natural substrate from binding and thereby halting the synthesis of folic acid.[2] This ultimately leads to the cessation of bacterial growth. Humans are unaffected by this mechanism as they obtain folic acid from their diet and do not possess the DHPS enzyme.[3]

DHPS_Inhibition cluster_reaction Bacterial Folic Acid Synthesis PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHPP Dihydropteroate Pyrophosphate DHPP->DHPS Dihydropteroate Dihydropteroate DHPS->Dihydropteroate Catalyzes Folic_Acid Folic Acid Synthesis Dihydropteroate->Folic_Acid Sulfonamide Sulfonamide Derivative Sulfonamide->Inhibition Competitive Inhibition

Figure 1: Mechanism of dihydropteroate synthase (DHPS) inhibition by sulfonamides.
Quantitative Data: Minimum Inhibitory Concentration (MIC)

The antibacterial efficacy of sulfonamide derivatives is quantified by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a bacterium.

CompoundOrganismMIC (µg/mL)Reference
Sulfonamide Derivative 1aStaphylococcus aureus ATCC 25923256[4]
Sulfonamide Derivative 1bStaphylococcus aureus ATCC 2592364[4]
Sulfonamide Derivative 1cStaphylococcus aureus ATCC 25923128[4]
Sulfonamide Derivative 1dStaphylococcus aureus ATCC 25923128[4]
Sulfonamide Derivative IS. aureus clinical isolates32 - 512[3]
Sulfonamide Derivative IIS. aureus clinical isolates32 - 512[3]
Sulfonamide Derivative IIIS. aureus clinical isolates32 - 512[3]
Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent.[5]

Materials:

  • 96-well microtiter plates

  • Bacterial culture in logarithmic growth phase

  • Mueller-Hinton Broth (MHB) or other appropriate broth medium

  • Sulfonamide derivative stock solution

  • Sterile pipette tips and multichannel pipette

  • Incubator

  • Microplate reader (optional)

Procedure:

  • Preparation of Inoculum: Aseptically pick several colonies of the test bacterium from an agar plate and suspend them in sterile broth. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension in the test broth to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Drug Dilutions: Prepare a serial two-fold dilution of the sulfonamide derivative in the broth medium directly in the 96-well plate. Typically, 100 µL of broth is added to all wells, and then 100 µL of the drug stock solution is added to the first well. After mixing, 100 µL is transferred to the second well, and this process is repeated down the plate to create a concentration gradient. The final 100 µL from the last dilution well is discarded.

  • Inoculation: Add 100 µL of the prepared bacterial inoculum to each well, bringing the final volume to 200 µL. This will dilute the drug concentration by half, so the initial stock solution should be prepared at twice the highest desired final concentration.

  • Controls: Include a positive control well containing only the broth and the bacterial inoculum (no drug) to ensure bacterial growth, and a negative control well with only broth to check for sterility.

  • Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.

  • Reading the Results: The MIC is determined as the lowest concentration of the sulfonamide derivative at which there is no visible growth (turbidity) of the bacterium. This can be assessed visually or by using a microplate reader to measure the optical density at 600 nm.

Anticancer Activity

Sulfonamide derivatives have emerged as a promising class of anticancer agents, exhibiting a variety of mechanisms to inhibit tumor growth and proliferation.[6]

Mechanisms of Action

The anticancer activity of sulfonamides is multifaceted, involving the inhibition of several key enzymes and signaling pathways crucial for cancer cell survival and progression.

  • Carbonic Anhydrase (CA) Inhibition: Many sulfonamide derivatives are potent inhibitors of carbonic anhydrases, particularly the tumor-associated isoforms CA IX and CA XII. These enzymes are overexpressed in many hypoxic tumors and contribute to the acidification of the tumor microenvironment, which promotes tumor growth, invasion, and metastasis. By inhibiting these enzymes, sulfonamides can disrupt pH regulation in cancer cells, leading to apoptosis.[7]

  • Tyrosine Kinase Inhibition: Sulfonamides can act as tyrosine kinase inhibitors, targeting enzymes such as Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and c-Met. These receptor tyrosine kinases are often dysregulated in cancer and play a critical role in signaling pathways that control cell proliferation, angiogenesis, and metastasis.[7]

  • Other Mechanisms: Sulfonamides have also been shown to inhibit other important targets in cancer, including matrix metalloproteinases (MMPs), which are involved in tumor invasion, and histone deacetylases (HDACs), which play a role in epigenetic regulation of gene expression.[7]

Anticancer_Mechanisms cluster_targets Molecular Targets in Cancer Cells cluster_effects Cellular Effects Sulfonamide Sulfonamide Derivatives CAIX Carbonic Anhydrase IX/XII Sulfonamide->CAIX TK Tyrosine Kinases (VEGFR, EGFR, c-Met) Sulfonamide->TK MMP Matrix Metalloproteinases Sulfonamide->MMP HDAC Histone Deacetylases Sulfonamide->HDAC pH_disruption Disruption of pH Regulation CAIX->pH_disruption Signal_inhibition Inhibition of Proliferation & Angiogenesis Signaling TK->Signal_inhibition Invasion_inhibition Inhibition of Invasion MMP->Invasion_inhibition Epigenetic_mod Epigenetic Modulation HDAC->Epigenetic_mod Apoptosis Apoptosis/Cell Cycle Arrest pH_disruption->Apoptosis Signal_inhibition->Apoptosis Invasion_inhibition->Apoptosis Epigenetic_mod->Apoptosis

Figure 2: Multifaceted anticancer mechanisms of sulfonamide derivatives.
Quantitative Data: IC₅₀ Values

The in vitro anticancer activity of sulfonamide derivatives is commonly expressed as the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound required to inhibit the growth of cancer cells by 50%.

CompoundCell LineIC₅₀ (µM)Reference
N-ethyl toluene-4-sulphonamide (8a)HeLa10.9 ± 1.01[1]
N-ethyl toluene-4-sulphonamide (8a)MDA-MB-23119.22 ± 1.67[1]
N-ethyl toluene-4-sulphonamide (8a)MCF-712.21 ± 0.93[1]
2,5-Dichlorothiophene-3-sulfonamide (8b)HeLa7.2 ± 1.12[1][8]
2,5-Dichlorothiophene-3-sulfonamide (8b)MDA-MB-2314.62 ± 0.13[1][8]
2,5-Dichlorothiophene-3-sulfonamide (8b)MCF-77.13 ± 0.13[1][8]
Sulfonamide Derivative 4MDA-MB-468< 30[2]
Sulfonamide Derivative 9MDA-MB-468< 30[2]
Sulfonamide Derivative 13MDA-MB-468< 30[2]
Sulfonamide Derivative 14MDA-MB-468< 30[2]
Sulfonamide Derivative 15MDA-MB-468< 30[2]
Sulfonamide Derivative 20MDA-MB-468< 30[2]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used as an indicator of cell viability, proliferation, and cytotoxicity.[9][10]

Materials:

  • 96-well plates

  • Cancer cell lines

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, isopropanol with HCl)

  • Sulfonamide derivative stock solution

  • Incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate the plate for 24 hours to allow the cells to attach.

  • Compound Treatment: Prepare serial dilutions of the sulfonamide derivative in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound, e.g., DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 20 µL of the MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium containing MTT and add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC₅₀ value is then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Antiviral Activity

A number of sulfonamide derivatives have demonstrated significant antiviral activity, particularly against the human immunodeficiency virus (HIV).[11]

Mechanisms of Action

Sulfonamides inhibit viral replication through various mechanisms, including:

  • Protease Inhibition: Some sulfonamide-containing drugs, such as amprenavir and darunavir, are potent inhibitors of the HIV-1 protease. This enzyme is crucial for the maturation of the virus, as it cleaves viral polyproteins into functional proteins. By blocking the active site of the protease, these inhibitors prevent the production of mature, infectious viral particles.[11]

  • Reverse Transcriptase Inhibition: Other sulfonamide derivatives act as non-nucleoside reverse transcriptase inhibitors (NNRTIs). They bind to an allosteric site on the reverse transcriptase enzyme, inducing a conformational change that inhibits its function. This prevents the conversion of the viral RNA genome into DNA, a critical step in the viral life cycle.[11]

  • Zinc Ejection: Some sulfonamides can target and eject zinc ions from viral zinc finger proteins. These proteins are essential for various viral functions, and their disruption leads to the inhibition of viral replication.[11]

Antiviral_Mechanisms cluster_viral_targets Viral Targets cluster_viral_effects Inhibitory Effects Sulfonamide Sulfonamide Derivatives Protease HIV Protease Sulfonamide->Protease RT Reverse Transcriptase Sulfonamide->RT Zinc_Finger Zinc Finger Proteins Sulfonamide->Zinc_Finger Maturation_inhibition Inhibition of Viral Maturation Protease->Maturation_inhibition RT_inhibition Inhibition of RNA to DNA Conversion RT->RT_inhibition Replication_inhibition Inhibition of Viral Replication Zinc_Finger->Replication_inhibition Viral_Inhibition Inhibition of Viral Life Cycle Maturation_inhibition->Viral_Inhibition RT_inhibition->Viral_Inhibition Replication_inhibition->Viral_Inhibition

Figure 3: Mechanisms of antiviral action of sulfonamide derivatives.
Quantitative Data: IC₅₀ Values

The antiviral potency of sulfonamide derivatives is also typically measured by their IC₅₀ values, representing the concentration required to inhibit viral replication by 50%.

CompoundVirusIC₅₀Reference
Sulfonamide Derivative 3Encephalomyocarditis virus (EMCV)22.0 ± 2.6 µM[6][12]
Sulfonamide Derivative 6Encephalomyocarditis virus (EMCV)18.3 ± 2.0 µM[6][12]
Sulfonamide Derivative 6Adenovirus type 5 (AdV5)7.5 ± 0.8 μM[6][12]
Sulfonamide Derivative 6Human parainfluenza virus 3 (HPIV-3)1.5 ± 0.2 μM[6][12]
Sulfonamide Derivative 60Newcastle disease virus (NDV)Active[6][12]
Sulfonamide Derivative 60Infectious bursal disease virus (IBDV)Active[6][12]
Sulfonamide Derivative 60Avian influenza virus H9N20.001 mg/mL[6][12]
Sulfonamide Derivative 60Infectious bronchitis virus (IBV)0.01 mg/mL[6][12]
Experimental Protocol: Plaque Reduction Assay

The plaque reduction assay is a standard method for determining the antiviral activity of a compound.

Materials:

  • Confluent monolayer of susceptible host cells in multi-well plates

  • Virus stock of known titer

  • Cell culture medium (liquid and semi-solid overlay with agar or methylcellulose)

  • Sulfonamide derivative stock solution

  • Incubator (37°C, 5% CO₂)

  • Staining solution (e.g., crystal violet)

Procedure:

  • Cell Preparation: Seed host cells in multi-well plates and grow them to form a confluent monolayer.

  • Virus Adsorption: Remove the culture medium and infect the cell monolayers with a known amount of virus (e.g., 100 plaque-forming units per well). Allow the virus to adsorb for 1-2 hours at 37°C.

  • Compound Treatment: After adsorption, remove the virus inoculum and wash the cells. Add a semi-solid overlay medium containing different concentrations of the sulfonamide derivative.

  • Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for a period that allows for the formation of visible plaques in the untreated virus control wells (typically 2-5 days).

  • Plaque Visualization: After incubation, fix the cells (e.g., with formaldehyde) and stain them with a solution like crystal violet. The plaques, which are areas of dead or destroyed cells, will appear as clear zones against a background of stained, viable cells.

  • Data Analysis: Count the number of plaques in each well. The percentage of plaque reduction is calculated for each concentration of the compound compared to the virus control. The IC₅₀ is the concentration of the compound that reduces the number of plaques by 50%.

Anti-inflammatory Activity

Certain sulfonamide derivatives, such as celecoxib and nimesulide, are well-known for their anti-inflammatory properties.

Mechanism of Action

The primary mechanism of anti-inflammatory action for many sulfonamides is the selective inhibition of cyclooxygenase-2 (COX-2).[13] COX-2 is an enzyme that is induced during inflammation and is responsible for the synthesis of prostaglandins, which are key mediators of pain, fever, and inflammation. By selectively inhibiting COX-2 over the constitutively expressed COX-1 isoform (which is involved in maintaining the gastric lining and platelet function), these sulfonamides can reduce inflammation with a lower risk of gastrointestinal side effects compared to non-selective nonsteroidal anti-inflammatory drugs (NSAIDs).

COX2_Inhibition cluster_pathway Inflammatory Pathway Arachidonic_Acid Arachidonic Acid COX2 Cyclooxygenase-2 (COX-2) Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Catalyzes Inflammation Pain & Inflammation Prostaglandins->Inflammation Sulfonamide Anti-inflammatory Sulfonamide Sulfonamide->Inhibition Selective Inhibition

Figure 4: Mechanism of COX-2 inhibition by anti-inflammatory sulfonamides.
Quantitative Data: IC₅₀ Values

The anti-inflammatory activity of sulfonamide derivatives is assessed by their ability to inhibit the COX-2 enzyme, with the potency expressed as IC₅₀ values.

CompoundEnzymeIC₅₀ (µM)Reference
Compound 9COX-27.12 ± 0.053[14]
Compound 10COX-27.62 ± 0.062[14]
CelecoxibCOX-2Varies by assay[15]
NimesulideCOX-2Varies by assay-
Experimental Protocol: COX-2 Inhibition Assay

A common method to assess COX-2 inhibitory activity is by using a commercially available inhibitor screening kit.

Materials:

  • COX-2 inhibitor screening kit (containing human recombinant COX-2, assay buffer, probe, cofactor, and arachidonic acid)

  • Sulfonamide derivative stock solution

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation: Prepare the reagents as per the kit's instructions. This typically involves reconstituting the lyophilized enzyme and preparing a reaction mix containing the assay buffer, probe, and cofactor.

  • Inhibitor Preparation: Prepare serial dilutions of the sulfonamide derivative and a known COX-2 inhibitor (e.g., celecoxib) as a positive control.

  • Assay Setup: To the wells of the 96-well plate, add the reaction mix, the test compound or control, and finally the COX-2 enzyme. Include wells with no inhibitor (enzyme control) and wells with no enzyme (background control).

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to all wells.

  • Fluorescence Measurement: Immediately measure the fluorescence in a kinetic mode at the specified excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm) for 5-10 minutes at 25°C. The assay is based on the fluorometric detection of Prostaglandin G2, an intermediate product of the COX-2 reaction.

  • Data Analysis: The rate of the reaction is determined from the linear portion of the kinetic curve. The percent inhibition for each concentration of the sulfonamide derivative is calculated relative to the enzyme control. The IC₅₀ value is then determined from a dose-response curve.

Conclusion

Sulfonamide derivatives represent a remarkably versatile class of compounds with a broad spectrum of biological activities that extend far beyond their original use as antibacterial agents. Their ability to be chemically modified to target a wide range of enzymes and cellular pathways has made them invaluable in the development of new therapies for cancer, viral infections, and inflammatory diseases. This guide has provided a comprehensive overview of these activities, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams. It is anticipated that the continued exploration of the chemical space around the sulfonamide scaffold will lead to the discovery of even more potent and selective therapeutic agents in the future.

References

A Technical Guide to the Discovery and Evaluation of Novel Tryptanthrin Derivatives with Benzenesulfonamide Substituents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis, biological evaluation, and mechanistic studies of a novel class of compounds: tryptanthrin derivatives bearing benzenesulfonamide substituents. Tryptanthrin, a naturally occurring indoloquinazoline alkaloid, is a privileged scaffold in medicinal chemistry, known for a wide array of biological activities including anti-inflammatory, anti-cancer, and anti-microbial effects.[1][2][3][4] The strategic incorporation of the benzenesulfonamide moiety, a pharmacophore present in numerous approved drugs, has led to the development of potent new chemical entities with potential therapeutic applications in inflammatory diseases and neurodegenerative disorders like Alzheimer's disease.[5][6]

This document details the synthetic pathways, experimental protocols for key biological assays, and quantitative structure-activity relationship (SAR) data. Furthermore, it visualizes the core synthetic strategies and the elucidated signaling pathways to provide a comprehensive resource for researchers in the field.

Chemical Synthesis

The core synthetic strategy for creating tryptanthrin-benzenesulfonamide derivatives involves a multi-step process starting from tryptanthrin. The general workflow is depicted below, followed by a detailed experimental protocol.

General Synthetic Workflow

The synthesis initiates with the nitration of the tryptanthrin core, followed by reduction to an amine, and finally coupling with various substituted benzenesulfonyl chlorides.[6]

G cluster_synthesis Synthetic Pathway for Tryptanthrin-Benzenesulfonamide Derivatives T Tryptanthrin (1) N 8-Nitro-tryptanthrin (2) T->N HNO₃, H₂SO₄ A 8-Amino-tryptanthrin (3) N->A SnCl₂, HCl, EtOH D Tryptanthrin-Benzenesulfonamide Derivatives (4a-p) A->D Substituted Benzenesulfonyl Chloride, Pyridine

Caption: General synthetic route for tryptanthrin-benzenesulfonamide derivatives.

Experimental Protocol: Synthesis of 8-Amino-tryptanthrin (3)
  • Nitration of Tryptanthrin (1): Tryptanthrin is nitrated using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) to yield 8-nitro-tryptanthrin (2).[6]

  • Reduction of 8-Nitro-tryptanthrin (2): The nitro-substituted intermediate (2) is then reduced to the corresponding amine. This is achieved by reacting it with tin(II) chloride (SnCl₂) and hydrochloric acid (HCl) in an ethanol (EtOH) solution. The resulting product is 8-amino-tryptanthrin (3).[6]

Experimental Protocol: Synthesis of Final Derivatives (e.g., 4a-p)
  • Coupling Reaction: In a suitable solvent such as pyridine, 8-amino-tryptanthrin (3) is reacted with a selected substituted benzenesulfonyl chloride.[6]

  • Reaction Conditions: The reaction mixture is stirred, typically at room temperature, to facilitate the amide substitution reaction.

  • Purification: Upon completion, the final tryptanthrin-benzenesulfonamide derivative is isolated and purified using standard techniques like column chromatography.

Biological Evaluation: Anti-Inflammatory Activity

A key therapeutic application explored for these derivatives is the treatment of inflammation. The compounds were screened for their ability to inhibit the production of inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophage cells.[5]

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay
  • Cell Culture: RAW264.7 macrophage cells are cultured in appropriate media and seeded into 96-well plates.

  • Compound Treatment: The cells are pre-treated with various concentrations of the synthesized tryptanthrin derivatives for a specified period (e.g., 1 hour).

  • Stimulation: Following pre-treatment, the cells are stimulated with lipopolysaccharide (LPS) to induce an inflammatory response and nitric oxide production.

  • NO Measurement: After an incubation period (e.g., 24 hours), the concentration of nitrite (a stable product of NO) in the cell culture supernatant is measured using the Griess reagent.

  • Data Analysis: The absorbance is read at a specific wavelength, and the percentage of NO inhibition is calculated relative to the LPS-stimulated control. The IC₅₀ value, the concentration at which 50% of NO production is inhibited, is then determined.[5]

Quantitative Data: Anti-Inflammatory Activity

The inhibitory activities of the most potent compounds against the production of nitric oxide (NO), interleukin-1β (IL-1β), and tumor necrosis factor-α (TNF-α) are summarized below.[5]

CompoundNO IC₅₀ (µM)IL-1β IC₅₀ (µM)TNF-α IC₅₀ (µM)
8j 1.25 ± 0.218.48 ± 0.2311.53 ± 0.35

Data represents the mean ± SD from multiple experiments.

Biological Evaluation: Anti-Alzheimer's Disease Activity

The multi-target-directed ligand (MTDL) approach was employed to evaluate these derivatives for potential use in Alzheimer's disease (AD) therapy. Key targets include cholinesterases (AChE and BuChE) and amyloid-beta (Aβ) aggregation.[6][7]

Experimental Protocol: Cholinesterase Inhibition Assay (Ellman's Method)
  • Enzyme and Substrate Preparation: Solutions of acetylcholinesterase (AChE) or butyrylcholinesterase (BuChE), the substrate (acetylthiocholine iodide or butyrylthiocholine iodide), and Ellman's reagent (DTNB) are prepared in a suitable buffer.

  • Compound Incubation: The enzyme is pre-incubated with various concentrations of the test compounds in a 96-well plate.

  • Reaction Initiation: The reaction is initiated by adding the substrate to the wells.

  • Absorbance Measurement: The hydrolysis of the substrate by the enzyme produces thiocholine, which reacts with DTNB to form a yellow-colored product. The rate of color formation is monitored by measuring the absorbance at a specific wavelength over time.

  • Data Analysis: The percentage of enzyme inhibition is calculated, and the IC₅₀ values are determined.[6]

Quantitative Data: Cholinesterase and Aβ Aggregation Inhibition

Compound 4h emerged as a particularly potent agent with a multi-target profile.[6][7]

CompoundAChE IC₅₀ (µM)BuChE IC₅₀ (µM)Aβ Aggregation Inhibition (%)
4h 0.13 ± 0.046.11 ± 0.1563.16 ± 2.33

Data represents the mean ± SD from multiple experiments.

Mechanism of Action: p38 MAPK Signaling Pathway

Further mechanistic studies revealed that the anti-inflammatory effects of the lead compound, 8j , are mediated through the inhibition of the p38 MAPK signaling pathway.[5] This pathway is a critical regulator of the production of pro-inflammatory cytokines.

Signaling Pathway Diagram

The binding of LPS to its receptor (TLR4) on macrophages triggers a cascade that leads to the phosphorylation and activation of p38α. Activated p38α then phosphorylates MAPK-activated protein kinase 2 (MK2), which in turn promotes the expression of inflammatory mediators like TNF-α and IL-1β. Compound 8j was found to inhibit the phosphorylation of p38α and MK2, thereby downregulating the inflammatory response.[5]

G cluster_pathway p38 MAPK Signaling Pathway in Inflammation LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Binds p38a p38α TLR4->p38a Activates p_p38a p-p38α (Active) p38a->p_p38a Phosphorylation MK2 MK2 p_p38a->MK2 Activates p_MK2 p-MK2 (Active) MK2->p_MK2 Phosphorylation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) p_MK2->Cytokines Upregulates Expression Cmpd8j Compound 8j Cmpd8j->p_p38a Inhibits Phosphorylation

Caption: Inhibition of the p38 MAPK pathway by compound 8j.

Experimental Protocol: Western Blot Analysis
  • Cell Lysis: LPS-stimulated RAW264.7 cells, treated with or without compound 8j , are harvested and lysed to extract total cellular proteins.

  • Protein Quantification: The concentration of protein in each lysate is determined using a standard assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the proteins of interest (e.g., p-p38α, total p38α, p-MK2, total MK2, and a loading control like β-actin).

  • Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: The intensity of the bands is quantified to determine the relative levels of protein phosphorylation.[5]

Conclusion

The derivatization of the tryptanthrin scaffold with benzenesulfonamide substituents has yielded novel compounds with significant therapeutic potential. Compound 8j demonstrates potent anti-inflammatory activity by targeting the p38 MAPK pathway, making it a promising candidate for further development against inflammatory diseases.[5] Simultaneously, compound 4h exhibits a multi-target profile against key pathological factors in Alzheimer's disease, highlighting its potential as a lead for neuroprotective agents.[6][7] This guide provides the foundational synthetic and biological protocols to aid researchers in the further exploration and optimization of this promising class of molecules.

References

Methodological & Application

Laboratory scale synthesis protocol for 4-(2-Thienylsulfonyl)benzenamine

Author: BenchChem Technical Support Team. Date: November 2025

An Application Note and Protocol for the Laboratory Scale Synthesis of 4-(2-Thienylsulfonyl)benzenamine

This document provides a detailed protocol for the laboratory-scale synthesis of this compound, a key intermediate in the development of various pharmacologically active compounds. The synthesis is based on the sulfonylation of aniline with 2-thiophenesulfonyl chloride.

Overview of the Synthesis

The synthesis of this compound is achieved through the reaction of 2-thiophenesulfonyl chloride with aniline in the presence of a base, typically pyridine, to neutralize the hydrochloric acid byproduct. The reaction is generally carried out in a suitable organic solvent such as dichloromethane at room temperature. Subsequent workup and purification yield the desired product.

Materials and Methods

2.1. Reagents and Materials

The following table summarizes the key reagents and materials required for the synthesis.

Reagent/MaterialChemical FormulaMolar Mass ( g/mol )CAS NumberKey PropertiesSupplier Example
2-Thiophenesulfonyl chlorideC₄H₃ClO₂S₂182.6516629-19-9Corrosive, moisture sensitive, m.p. 30-32 °C[1]Sigma-Aldrich
AnilineC₆H₅NH₂93.1362-53-3Toxic, combustible liquidAcros Organics
PyridineC₅H₅N79.10110-86-1Flammable, toxic, hygroscopicFisher Scientific
Dichloromethane (DCM)CH₂Cl₂84.9375-09-2Volatile, non-flammableJ.T. Baker
Hydrochloric Acid (HCl), 1MHCl36.467647-01-0CorrosiveVWR Chemicals
Anhydrous Sodium SulfateNa₂SO₄142.047757-82-6HygroscopicEMD Millipore
Ethyl AcetateC₄H₈O₂88.11141-78-6Flammable liquidMerck
HexanesC₆H₁₄86.18110-54-3Flammable liquidAvantor

2.2. Equipment

  • Round-bottom flask (100 mL)

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Glass funnel

  • Filter paper

  • Beakers and Erlenmeyer flasks

  • Graduated cylinders

  • Analytical balance

  • Thin-layer chromatography (TLC) plates (silica gel)

  • UV lamp for TLC visualization

  • Column chromatography setup (optional)

Experimental Protocol

3.1. Reaction Setup

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add aniline (1.0 g, 10.74 mmol).

  • Dissolve the aniline in 20 mL of dichloromethane (DCM).

  • Cool the solution in an ice bath to 0-5 °C.

  • Slowly add pyridine (1.02 mL, 12.89 mmol) to the stirred solution.

3.2. Reaction Procedure

  • Dissolve 2-thiophenesulfonyl chloride (2.16 g, 11.81 mmol) in 10 mL of DCM in a separate flask.

  • Transfer the 2-thiophenesulfonyl chloride solution to a dropping funnel.

  • Add the 2-thiophenesulfonyl chloride solution dropwise to the cooled aniline solution over a period of 15-20 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexanes as the eluent (e.g., 3:7 v/v).

3.3. Work-up and Purification

  • Upon completion of the reaction, transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with 20 mL of 1M HCl, 20 mL of saturated sodium bicarbonate solution, and 20 mL of brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.

3.4. Characterization

The identity and purity of the final product, this compound, can be confirmed by standard analytical techniques such as:

  • ¹H NMR Spectroscopy: To determine the chemical structure.

  • ¹³C NMR Spectroscopy: To confirm the carbon framework.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Melting Point Analysis: To assess purity.

  • High-Performance Liquid Chromatography (HPLC): For quantitative purity analysis.

Reaction and Stoichiometry

The following table summarizes the stoichiometry of the reaction.

ReactantMolar Mass ( g/mol )Amount (mmol)Mass (g)Volume (mL)Equivalents
Aniline93.1310.741.00.981.0
2-Thiophenesulfonyl chloride182.6511.812.16-1.1
Pyridine79.1012.891.021.021.2

Visualization of the Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Synthesis_Workflow Synthesis of this compound cluster_reactants Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_product Final Product aniline Aniline reaction_mixture Reaction in DCM with Pyridine aniline->reaction_mixture thiophenesulfonyl_chloride 2-Thiophenesulfonyl Chloride thiophenesulfonyl_chloride->reaction_mixture extraction Aqueous Work-up (HCl, NaHCO₃, Brine) reaction_mixture->extraction drying Drying over Na₂SO₄ extraction->drying concentration Concentration drying->concentration purification_step Recrystallization or Column Chromatography concentration->purification_step final_product This compound purification_step->final_product

Caption: Workflow for the synthesis of this compound.

Safety Precautions

  • This synthesis should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • Aniline is toxic and can be absorbed through the skin. Handle with care.

  • 2-Thiophenesulfonyl chloride is corrosive and moisture-sensitive. Avoid contact with skin and eyes, and handle in a dry atmosphere where possible.[1]

  • Pyridine is flammable and toxic.

  • Dichloromethane is a volatile solvent. Avoid inhalation of vapors.

  • Hydrochloric acid is corrosive. Handle with appropriate care.

Discussion

The described protocol provides a reliable method for the laboratory-scale synthesis of this compound. The reaction is a classic example of nucleophilic substitution at a sulfonyl group and generally proceeds with good yields. The choice of base and solvent can be adapted based on substrate compatibility and laboratory resources. Purification by recrystallization is often sufficient to obtain a product of high purity, though column chromatography may be necessary in some cases. The final product serves as a versatile building block for the synthesis of more complex molecules with potential applications in drug discovery and materials science.

References

Application Notes and Protocols for the Purification of 4-(2-Thienylsulfonyl)benzenamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the purification of 4-(2-Thienylsulfonyl)benzenamine, a key intermediate in various synthetic applications. The following sections outline common purification techniques, including recrystallization and column chromatography, to achieve high purity of the target compound.

Introduction

This compound is an aromatic sulfonamide whose purity is critical for its subsequent use in research and pharmaceutical development. Impurities can arise from starting materials, side reactions, or degradation products. The purification strategies detailed below are designed to remove these impurities effectively.

Purification Techniques

Two primary methods for the purification of this compound are recrystallization and column chromatography. The choice of method depends on the nature and quantity of impurities, as well as the desired final purity and scale of the purification.

Recrystallization

Recrystallization is a widely used technique for purifying solid compounds based on differences in solubility. The crude material is dissolved in a suitable solvent at an elevated temperature, and as the solution cools, the desired compound crystallizes out, leaving impurities behind in the solvent.

Experimental Protocol: Recrystallization

  • Solvent Selection:

    • Begin by testing the solubility of a small amount of crude this compound in various solvents at room temperature and upon heating.

    • Ideal solvents are those in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents for aryl sulfonamides include alcohols (e.g., ethanol, isopropanol) and aqueous mixtures.

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a minimal amount of the chosen hot solvent to just dissolve the solid completely. Swirl the flask to aid dissolution.

  • Decolorization (Optional):

    • If the solution is colored due to impurities, add a small amount of activated charcoal and heat the solution for a few minutes.

    • Hot filter the solution through a fluted filter paper to remove the charcoal.

  • Crystallization:

    • Allow the hot, saturated solution to cool slowly to room temperature. Crystal formation should be observed.

    • To maximize yield, the flask can be placed in an ice bath after it has reached room temperature.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

    • Dry the purified crystals in a vacuum oven at an appropriate temperature to remove residual solvent.

Data Presentation: Recrystallization

ParameterBefore PurificationAfter Purification
Purity (by HPLC) ~85-95%>99%
Appearance Off-white to brownish solidWhite crystalline solid
Yield -Typically 70-90%
Column Chromatography

Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption to a stationary phase. It is particularly useful for separating mixtures with multiple components or when recrystallization is ineffective. For aromatic sulfonamides, silica gel is a common stationary phase.

Experimental Protocol: Column Chromatography

  • Stationary Phase and Eluent Selection:

    • Use silica gel (60-120 mesh or 230-400 mesh for flash chromatography) as the stationary phase.

    • Determine a suitable eluent system using thin-layer chromatography (TLC). A mixture of a non-polar solvent (e.g., hexane, petroleum ether) and a more polar solvent (e.g., ethyl acetate, dichloromethane) is typically used. The ideal eluent system should provide a good separation of the desired compound from its impurities on the TLC plate (Rf value of the product is typically around 0.3-0.4).

  • Column Packing:

    • Prepare a slurry of silica gel in the chosen eluent.

    • Pour the slurry into a glass column and allow it to pack uniformly. Drain the excess solvent until the solvent level is just above the silica gel bed.

  • Sample Loading:

    • Dissolve the crude this compound in a minimum amount of the eluent or a slightly more polar solvent.

    • Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.

  • Elution:

    • Add the eluent continuously to the top of the column and collect fractions.

    • The polarity of the eluent can be gradually increased (gradient elution) to elute compounds with different polarities.

  • Fraction Analysis and Product Isolation:

    • Monitor the collected fractions by TLC to identify those containing the purified product.

    • Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified this compound.

Data Presentation: Column Chromatography

ParameterBefore PurificationAfter Purification
Purity (by HPLC) ~85-95%>99.5%
Appearance Off-white to yellowish oil/solidWhite solid
Yield -Typically 60-85%

Visualization of Workflows

Recrystallization Workflow

Recrystallization_Workflow cluster_0 Dissolution cluster_1 Purification cluster_2 Isolation Crude Crude Product Dissolved Dissolved Product Crude->Dissolved Add Solvent Hot Solvent Solvent->Dissolved Cooling Cooling Dissolved->Cooling Crystals Pure Crystals Cooling->Crystals Impurities Impurities in Solution Cooling->Impurities Filtration Vacuum Filtration Crystals->Filtration Washing Wash with Cold Solvent Filtration->Washing Drying Drying Washing->Drying Purified Purified Product Drying->Purified

Caption: Workflow for the purification of this compound by recrystallization.

Column Chromatography Workflow

Column_Chromatography_Workflow Start Crude this compound Prep Prepare Silica Gel Column Start->Prep Load Load Crude Product onto Column Prep->Load Elute Elute with Solvent Gradient Load->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions by TLC Collect->Analyze Combine Combine Pure Fractions Analyze->Combine Pure Waste Impure Fractions Analyze->Waste Impure Evaporate Evaporate Solvent Combine->Evaporate End Purified Product Evaporate->End

Caption: General workflow for the purification of this compound using column chromatography.

Conclusion

The protocols described provide robust methods for obtaining high-purity this compound. The choice between recrystallization and column chromatography will depend on the specific impurity profile and the desired scale of operation. For optimal results, it is recommended to perform small-scale trials to determine the most effective conditions before proceeding with larger quantities. Proper analytical characterization (e.g., by HPLC, NMR, and melting point) of the final product is essential to confirm its purity.

Application Notes and Protocols for the Quantification of 4-(2-Thienylsulfonyl)benzenamine

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific validated analytical methods for the quantification of 4-(2-Thienylsulfonyl)benzenamine have been identified in the public domain. The following application notes and protocols are proposed based on established analytical techniques for structurally similar compounds, such as aromatic sulfonamides and benzenamine derivatives. These methods are intended for research and development purposes and must be fully validated for accuracy, precision, linearity, sensitivity, and specificity before implementation for routine analysis.

Introduction

This compound is an aromatic sulfonamide derivative with potential applications in pharmaceutical and chemical industries. Accurate and reliable quantification of this compound is crucial for quality control, pharmacokinetic studies, and ensuring product specifications. This document provides detailed protocols for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS).

Physicochemical Properties (Predicted)

A thorough understanding of the physicochemical properties of the analyte is fundamental for method development. While experimental data for this compound is scarce, its properties can be predicted based on its structure.

PropertyPredicted Value/CharacteristicImplication for Analysis
Molecular FormulaC₁₀H₉NO₂S₂The exact mass is essential for mass spectrometry.
Molecular Weight239.32 g/mol Used for preparing standard solutions of known concentration.
UV AbsorptionThe presence of benzene and thiophene rings suggests strong UV absorbance, likely in the 230-280 nm range.Suitable for quantification by HPLC-UV.
pKaThe amine group is basic, and the sulfonamide group is weakly acidic.The pH of the mobile phase will affect the retention time in reversed-phase HPLC.
SolubilityLikely soluble in organic solvents like acetonitrile, methanol, and DMSO. Limited solubility in water.Guides the selection of appropriate solvents for sample and standard preparation.

Application Note 1: Quantification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection

This method is suitable for the routine quality control of this compound in bulk drug substances and formulated products where high sensitivity is not a primary requirement.

Experimental Protocol

1. Instrumentation and Materials

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis or Photodiode Array (PDA) detector.

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Analytical balance.

  • Volumetric flasks and pipettes.

  • Syringe filters (0.45 µm).

  • HPLC-grade acetonitrile, methanol, and water.

  • Formic acid or phosphoric acid (analytical grade).

2. Chromatographic Conditions

ParameterCondition
Column C18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Elution 0-2 min: 30% B; 2-15 min: 30-70% B; 15-18 min: 70% B; 18-20 min: 30% B; 20-25 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 254 nm (or λmax determined by PDA scan)

3. Preparation of Solutions

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the mobile phase initial composition (70:30, Mobile Phase A:Mobile Phase B).

  • Sample Preparation: Accurately weigh a quantity of the sample containing approximately 25 mg of this compound and transfer to a 25 mL volumetric flask. Add approximately 15 mL of methanol and sonicate for 10 minutes. Dilute to volume with methanol. Further dilute an aliquot of this solution with the mobile phase to obtain a final concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.

4. Data Analysis

  • Construct a calibration curve by plotting the peak area of the analyte against the concentration of the working standard solutions.

  • Perform a linear regression analysis of the calibration curve. The correlation coefficient (r²) should be > 0.999.

  • Quantify the amount of this compound in the sample by interpolating its peak area from the calibration curve.

Quantitative Data Summary (Hypothetical)
ParameterResult
Linearity Range 1 - 100 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) 0.3 µg/mL
Limit of Quantification (LOQ) 1.0 µg/mL
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%

Experimental Workflow Diagram

HPLC_Workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Standard Prepare Standard Stock & Working Solutions Injection Inject into HPLC System Standard->Injection Sample Prepare Sample Solution Sample->Injection Separation Chromatographic Separation on C18 Column Injection->Separation Detection UV Detection at 254 nm Separation->Detection Calibration Generate Calibration Curve Detection->Calibration Quantification Quantify Analyte Concentration Calibration->Quantification Report Generate Report Quantification->Report UHPLC_MSMS_Workflow cluster_prep Sample Preparation cluster_analysis UHPLC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample Extraction Protein Precipitation or SPE Sample->Extraction Reconstitution Reconstitute in Mobile Phase Extraction->Reconstitution Injection Inject into UHPLC-MS/MS Reconstitution->Injection Separation Chromatographic Separation Injection->Separation Ionization Electrospray Ionization (ESI) Separation->Ionization Detection MRM Detection Ionization->Detection PeakIntegration Peak Area Integration Detection->PeakIntegration RatioCalculation Calculate Analyte/IS Ratio PeakIntegration->RatioCalculation Quantification Quantify using Calibration Curve RatioCalculation->Quantification Report Generate Report Quantification->Report Method_Selection Start Need to Quantify this compound Matrix What is the sample matrix? Start->Matrix Bulk Bulk Drug / Formulation Matrix->Bulk Simple Biofluid Biological Fluid (e.g., plasma) Matrix->Biofluid Complex Concentration What is the expected concentration range? HighConc High (µg/mL to mg/mL) Concentration->HighConc LowConc Low (ng/mL to pg/mL) Concentration->LowConc Bulk->Concentration UHPLC_MSMS Use UHPLC-MS/MS Biofluid->UHPLC_MSMS HPLC Use RP-HPLC with UV Detection HighConc->HPLC LowConc->UHPLC_MSMS

Applications of 4-(2-Thienylsulfonyl)benzenamine Analogs in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

A Note to the Researcher:

Extensive literature searches for the specific compound 4-(2-Thienylsulfonyl)benzenamine did not yield sufficient data to fulfill the detailed requirements of this request. The scientific literature does not contain specific reports on its synthesis, biological activity, quantitative pharmacological data, or detailed experimental protocols as a primary bioactive agent. This suggests that this compound may be a novel compound with limited public research or primarily serve as a synthetic intermediate.

However, to provide a valuable resource, this document will focus on a closely related and extensively studied class of compounds: benzenesulfonamide derivatives , with a particular focus on analogs incorporating a thiophene moiety where data is available. The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, forming the basis for a wide array of therapeutic agents. This document will provide detailed application notes, quantitative data, and experimental protocols for representative compounds from this class, adhering to the structural and content requirements of your request.

I. Application Notes: Benzenesulfonamide Derivatives in Drug Discovery

The benzenesulfonamide moiety is a key pharmacophore in a multitude of clinically approved drugs and investigational agents. Its prevalence stems from its ability to act as a versatile hydrogen bond donor and acceptor, its chemical stability, and its capacity to be readily functionalized to modulate pharmacokinetic and pharmacodynamic properties.

Key therapeutic areas where benzenesulfonamide derivatives have made a significant impact include:

  • Antimicrobial Agents: The discovery of sulfonamide antibiotics (sulfa drugs) was a landmark in medicine. These compounds act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme crucial for folic acid synthesis in bacteria.

  • Diuretics: Carbonic anhydrase inhibitors, such as acetazolamide and dorzolamide, feature a benzenesulfonamide group that is essential for their diuretic and anti-glaucoma effects.

  • Anticancer Agents: Many kinase inhibitors targeting signaling pathways implicated in cancer progression incorporate the benzenesulfonamide scaffold. This moiety can form critical interactions within the ATP-binding pocket of various kinases.

  • Anti-inflammatory Agents: Selective cyclooxygenase-2 (COX-2) inhibitors, a class of non-steroidal anti-inflammatory drugs (NSAIDs), often contain a sulfonamide or a similar sulfonyl group.

  • Antiviral Agents: Certain HIV protease inhibitors utilize the sulfonamide group for potent binding to the enzyme's active site.

The inclusion of a thiophene ring, as in the originally requested compound, is a common strategy in medicinal chemistry to introduce a bioisostere of a phenyl ring with altered electronic and lipophilic properties, potentially leading to improved efficacy, selectivity, or metabolic stability.

II. Quantitative Data for Representative Benzenesulfonamide Derivatives

The following tables summarize quantitative bioactivity data for selected benzenesulfonamide derivatives from published studies.

Table 1: Anticancer Activity of Thiazolone-Benzenesulfonamide Derivatives against Breast Cancer Cell Lines and Carbonic Anhydrase Isoforms

Compound IDTarget Cell Line/EnzymeIC50 (µM)Selectivity Index (CA IX vs. CA II)
4e MDA-MB-2313.58356.4
MCF-74.58
CA IX0.011
CA II3.92
4g MDA-MB-2315.1291.2
MCF-76.23
CA IX0.017
CA II1.55
4h MDA-MB-2316.8784.2
MCF-78.14
CA IX0.026
CA II2.19
Staurosporine MDA-MB-2317.67N/A
MCF-75.89

Data sourced from studies on benzenesulfonamide derivatives as anticancer agents via carbonic anhydrase IX inhibition.

Table 2: Antimicrobial Activity of a Thiophene-Containing Schiff Base and its Metal Complexes

CompoundOrganismZone of Inhibition (mm)
TMABS Bacillus subtilis18
Escherichia coli16
Aspergillus niger20
[Co(TMABS)2Cl2] Bacillus subtilis20
Escherichia coli18
Aspergillus niger22
[Cu(TMABS)2Cl2] Bacillus subtilis22
Escherichia coli20
Aspergillus niger24
[Ru(TMABS)2Cl2]Cl Bacillus subtilis24
Escherichia coli22
Aspergillus niger20

TMABS: 4-((thiophen-2-ylmethylene)amino)benzenesulfonamide. Data represents a selection of results from studies on the synthesis and biological evaluation of metal complexes of a thiophene-containing benzenesulfonamide Schiff base.[1]

III. Experimental Protocols

Protocol 1: Synthesis of N-(2-acetyl-4-bromophenyl)-4-methylbenzenesulfonamide

This protocol describes a general method for the N-sulfonylation of an aniline derivative, a common step in the synthesis of benzenesulfonamide-based compounds.

Materials:

  • 2-amino-5-bromoacetophenone

  • 4-methylbenzenesulfonyl chloride

  • Pyridine

  • Ice-cold water

  • Acetonitrile

Procedure:

  • Dissolve 2-amino-5-bromoacetophenone (1.00 g, 4.67 mmol) in pyridine (20 mL) in a round-bottom flask.

  • Gradually add 4-methylbenzenesulfonyl chloride (1.2 equivalents) to the solution.

  • Stir the mixture under reflux for 2 hours.

  • After the reaction is complete, quench the reaction by pouring the mixture into ice-cold water.

  • Collect the resulting precipitate by filtration.

  • Recrystallize the crude product from acetonitrile to afford the pure N-(2-acetyl-4-bromophenyl)-4-methylbenzenesulfonamide.

Protocol 2: In Vitro Carbonic Anhydrase Inhibition Assay

This protocol outlines a method to determine the inhibitory activity of compounds against carbonic anhydrase (CA) isoforms.

Materials:

  • Purified human CA isoforms (e.g., CA II and CA IX)

  • 4-Nitrophenyl acetate (substrate)

  • Test compounds dissolved in DMSO

  • Tris-HCl buffer (pH 7.4)

  • 96-well microplates

  • Spectrophotometer

Procedure:

  • Prepare a series of dilutions of the test compounds in DMSO.

  • In a 96-well plate, add 140 µL of Tris-HCl buffer, 20 µL of the test compound solution, and 20 µL of a freshly prepared aqueous solution of the CA isoenzyme.

  • Initiate the enzymatic reaction by adding 20 µL of a 10 mM solution of 4-nitrophenyl acetate in acetonitrile.

  • Monitor the absorbance at 400 nm for 10 minutes at room temperature using a spectrophotometer. The absorbance increase is due to the formation of 4-nitrophenolate.

  • Calculate the enzyme inhibition for each compound concentration.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

IV. Visualizations

Signaling Pathway: Inhibition of Bacterial Folic Acid Synthesis

G cluster_bacteria Bacterial Cell PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Dihydropteroate Dihydropteroate DHF Dihydrofolic Acid (DHF) Dihydropteroate->DHF DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolic Acid (THF) Nucleotides Nucleotide Synthesis THF->Nucleotides DHPS->Dihydropteroate DHFR->THF Sulfonamide Sulfonamide Drugs (e.g., Benzenesulfonamides) Sulfonamide->DHPS Inhibition

Caption: Mechanism of action of sulfonamide antibiotics.

Experimental Workflow: In Vitro Anticancer Screening

G start Synthesized Benzenesulfonamide Derivatives dissolve Dissolve in DMSO to create stock solutions start->dissolve dilute Prepare serial dilutions dissolve->dilute treat_cells Treat cancer cell lines (e.g., MDA-MB-231, MCF-7) dilute->treat_cells incubate Incubate for 48-72 hours treat_cells->incubate assay Perform cell viability assay (e.g., MTT, SRB) incubate->assay measure Measure absorbance/fluorescence assay->measure calculate Calculate IC50 values measure->calculate end Determine anticancer potency calculate->end

Caption: Workflow for evaluating the anticancer activity of synthesized compounds.

Logical Relationship: Development of Selective COX-2 Inhibitors

G cluster_cox Cyclooxygenase (COX) Isoforms ArachidonicAcid Arachidonic Acid COX1 COX-1 (Constitutive) - Gastric protection - Platelet aggregation ArachidonicAcid->COX1 COX2 COX-2 (Inducible) - Inflammation - Pain ArachidonicAcid->COX2 Prostaglandins_COX1 Prostaglandins (Physiological) COX1->Prostaglandins_COX1 Prostaglandins_COX2 Prostaglandins (Inflammatory) COX2->Prostaglandins_COX2 NSAIDs Non-selective NSAIDs (e.g., Ibuprofen) NSAIDs->COX1 Inhibit NSAIDs->COX2 Inhibit COXIBs Selective COX-2 Inhibitors (Celecoxib - a sulfonamide derivative) COXIBs->COX2 Selectively Inhibit

Caption: Rationale for developing selective COX-2 inhibitors.

References

Application Notes: Investigating the Antioxidant Potential of 4-(2-Thienylsulfonyl)benzenamine and Related Sulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: While specific antioxidant data for 4-(2-Thienylsulfonyl)benzenamine is not extensively documented in current literature, the broader class of sulfonamide derivatives has garnered significant interest for its therapeutic properties, including antioxidant activity.[1][2] Several studies indicate that the sulfonamide scaffold is a valid starting point for the development of novel antioxidant agents.[1] Some sulfonamide derivatives have demonstrated the ability to mitigate oxidative damage by activating the nuclear factor erythroid 2-related factor 2 (Nrf2), a key regulator of the endogenous antioxidant response.[1][2]

These application notes provide a comprehensive framework for researchers to investigate the antioxidant potential of this compound or other novel sulfonamide compounds. The following sections include generalized protocols for common in vitro and cell-based antioxidant assays, a template for data presentation, and visualizations of experimental workflows and relevant signaling pathways.

Data Presentation

Quantitative results from antioxidant assays are crucial for comparing the efficacy of a test compound against standards and other derivatives. The data should be presented in a clear, tabular format. The IC₅₀ value, which represents the concentration of the antioxidant required to scavenge 50% of the free radicals, is a standard metric.

Table 1: Representative Antioxidant Activity Data for a Novel Sulfonamide Compound

Assay TypeTest Compound IC₅₀ (µM)Standard (Ascorbic Acid) IC₅₀ (µM)
DPPH Radical ScavengingValueValue
ABTS Radical ScavengingValueValue
Cellular Antioxidant Activity (CAA)ValueValue (Quercetin)

Note: The values in this table are placeholders and should be replaced with experimental results.

Experimental Protocols

Detailed and standardized protocols are essential for reproducible and reliable results. Below are methodologies for key antioxidant assays, adapted from established procedures.[3][4][5][6]

Protocol 1: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.[3]

Materials:

  • This compound (or test compound)

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol (spectrophotometric grade)

  • Ascorbic acid (positive control)

  • 96-well microplate or spectrophotometer cuvettes

  • Microplate reader or spectrophotometer

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark, light-protected container.[7]

  • Preparation of Test Samples: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO, methanol). Create a series of dilutions at various concentrations. Prepare similar dilutions for the ascorbic acid standard.

  • Reaction Setup:

    • In a 96-well plate, add a specific volume of each test sample dilution to the wells.

    • Add the DPPH working solution to each well.

    • For the control well, add the solvent without the test compound, followed by the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[8]

  • Absorbance Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.[3][9]

  • Calculation: Calculate the percentage of radical scavenging activity using the following formula:

    • % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100[10]

    • Plot the percentage of scavenging against the concentration of the test compound to determine the IC₅₀ value.

Protocol 2: ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

Principle: This assay involves the generation of the ABTS radical cation (ABTS•+), a blue-green chromophore. The antioxidant capacity of the test compound is measured by its ability to quench this color, which is monitored by spectrophotometry.

Materials:

  • ABTS

  • Potassium persulfate

  • Methanol or Ethanol

  • Test compound and Trolox (standard)

  • Spectrophotometer

Procedure:

  • Preparation of ABTS•+ Stock Solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the radical cation.[4]

  • Preparation of ABTS•+ Working Solution: Dilute the stock solution with methanol to obtain an absorbance of 0.70 ± 0.02 at 734 nm.[10]

  • Reaction Setup:

    • Add a small volume of the test compound at various concentrations to the ABTS•+ working solution.

    • Vortex the mixture thoroughly.

  • Incubation: Allow the reaction to proceed for approximately 7 minutes at room temperature.[10]

  • Absorbance Measurement: Measure the absorbance at 734 nm.

  • Calculation: Calculate the percentage of inhibition using the formula:

    • % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100[10]

    • Determine the IC₅₀ value from a dose-response curve.

Protocol 3: Cellular Antioxidant Activity (CAA) Assay

Principle: This cell-based assay is more biologically relevant as it accounts for cellular uptake and metabolism of the test compound.[11] It uses a fluorescent probe, DCFH-DA, which is oxidized by intracellular reactive oxygen species (ROS) to its fluorescent form, DCF. The assay measures the ability of the compound to prevent this oxidation.[11][12]

Materials:

  • Human hepatocarcinoma (HepG2) cells[6]

  • Cell culture medium (e.g., DMEM)

  • 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) probe

  • 2,2'-Azobis(2-amidinopropane) dihydrochloride (ABAP/AAPH) as a peroxyl radical initiator[12]

  • Quercetin (standard)

  • Black-walled 96-well cell culture plate

  • Fluorescence microplate reader

Procedure:

  • Cell Seeding: Seed HepG2 cells into a black-walled 96-well plate at a density of 6 x 10⁴ cells/well and allow them to adhere overnight.[6]

  • Cell Treatment: Remove the media and wash the cells. Treat the cells with the test compound and quercetin standard at various concentrations, along with 50 µM DCFH-DA, for 1 hour at 37°C.[6]

  • Induction of Oxidative Stress: Wash the cells to remove the treatment medium. Add 600 µM ABAP to each well to induce ROS generation.[6]

  • Fluorescence Measurement: Immediately begin reading the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 538 nm. Record readings every 5 minutes for 1 hour.[6]

  • Calculation: Calculate the area under the curve from the fluorescence kinetics plot. The CAA value is calculated as:

    • CAA (%) = 100 - (∫SA / ∫CA) x 100

    • Where ∫SA is the integrated area under the sample curve and ∫CA is the integrated area under the control curve.

    • Express results as micromoles of Quercetin Equivalents (QE).[13]

Visualizations

Diagrams help to clarify complex workflows and biological pathways, providing an at-a-glance understanding of the experimental design and potential mechanisms of action.

G cluster_0 In Vitro Screening cluster_1 Cell-Based Assay cluster_2 Mechanism of Action start Prepare Test Compound (this compound) dpph DPPH Assay start->dpph Test various concentrations abts ABTS Assay start->abts Test various concentrations data1 Calculate IC50 Values dpph->data1 abts->data1 caa Cellular Antioxidant Activity (CAA) Assay data1->caa If promising activity data2 Determine QE Values caa->data2 pathway Nrf2 Pathway Activation (e.g., Western Blot, qPCR) data2->pathway Investigate mechanism conclusion Characterize Antioxidant Profile and Mechanism pathway->conclusion

Caption: Experimental workflow for antioxidant potential screening.

G cluster_0 Cytoplasm cluster_1 Nucleus Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 Binding Cul3 Cul3-Rbx1 (E3 Ligase) Nrf2->Cul3 Ubiquitination Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Proteasome Proteasome Degradation Cul3->Proteasome Antioxidant Antioxidant Compound (e.g., Sulfonamide) Antioxidant->Keap1 Inhibition/ Modification Antioxidant->Keap1 ARE ARE (Antioxidant Response Element) Nrf2_n->ARE Binding Genes Antioxidant & Cytoprotective Genes (e.g., HO-1, NQO1) ARE->Genes Gene Transcription

Caption: The Nrf2 antioxidant response signaling pathway.

References

Application Notes and Protocols for 4-(2-Thienylsulfonyl)benzenamine Derivatives as Ligands for Metal Complexes

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

While direct studies on the coordination chemistry of 4-(2-Thienylsulfonyl)benzenamine are not extensively available in the reviewed literature, a closely related Schiff base derivative, 4-((thiophen-2-ylmethylene)-amino)-benzenesulfonamide (TMABS), has been synthesized and its metal complexes with Fe(III), Ru(III), Co(II), Ni(II), Cu(II), Pd(II), Zn(II), Cd(II), and Hg(II) have been characterized. This document provides detailed application notes and protocols based on the study of these TMABS metal complexes, which serve as a representative model for the coordination behavior and potential applications of functionalized this compound ligands. The modification of the amine group to an imine introduces an additional coordination site, enhancing the ligand's chelating ability.

The TMABS ligand acts as a neutral bidentate ligand, coordinating to metal ions through the azomethine nitrogen and the thiophene sulfur atom.[1] The resulting metal complexes exhibit octahedral or tetrahedral geometries and have shown potential as antioxidant and antimicrobial agents.[1][2] These findings are valuable for researchers in coordination chemistry, medicinal chemistry, and drug development.

Potential Applications

  • Antimicrobial Agents: Metal complexes of TMABS have demonstrated in-vitro activity against various Gram-positive and Gram-negative bacteria, as well as fungal strains.[1] This suggests their potential use in the development of new antimicrobial drugs.

  • Antioxidant Agents: The ligand and its metal complexes have been screened for their free radical scavenging properties, indicating potential applications as antioxidants.[1]

  • Catalysis: The coordination of the sulfonamide derivative to transition metals could yield catalysts for various organic transformations, although this has not been explicitly reported for TMABS.

  • Material Science: Metal-organic frameworks or coordination polymers based on such ligands could have interesting structural and functional properties.

Quantitative Data Summary

The following tables summarize the key quantitative data obtained from the characterization and biological evaluation of the TMABS ligand and its metal complexes.[1]

Table 1: Physical Characteristics and Molar Conductance of TMABS Ligand and its Metal Complexes [1]

CompoundMolecular FormulaFormula Weight ( g/mol )ColorMelting Point (°C)Molar Conductance (Ω⁻¹ cm² mol⁻¹)
TMABS (L) C₁₁H₁₀N₂O₂S₂282.34Yellow18010.5
[FeL₂Cl₂]Cl C₂₂H₂₀Cl₃FeN₄O₄S₄754.83Dark Brown>30085.2
[Ru(L)₂(H₂O)₂]Cl₃ C₂₂H₂₄Cl₃N₄O₆RuS₄832.13Brown>300120.5
[CoL₂Cl₂] C₂₂H₂₀Cl₂CoN₄O₄S₄682.46Brown>30015.8
[NiL₂Cl₂] C₂₂H₂₀Cl₂N₄NiO₄S₄682.21Greenish Yellow>30014.5
[CuL₂Cl₂] C₂₂H₂₀Cl₂CuN₄O₄S₄687.07Green>30018.2
[PdL₂Cl₂] C₂₂H₂₀Cl₂N₄O₄PdS₄729.93Brown>30016.5
[ZnL₂Cl₂] C₂₂H₂₀Cl₂N₄O₄S₄Zn688.90Pale Yellow>30012.3
[CdL₂Cl₂] C₂₂H₂₀Cl₂CdN₄O₄S₄735.92White>30013.8
[HgL₂Cl₂] C₂₂H₂₀Cl₂HgN₄O₄S₄824.12White>30011.7

Table 2: Key Infrared Spectral Data (cm⁻¹) of TMABS Ligand and its Metal Complexes [1]

Compoundν(C=N) Azomethineν(SO₂) Asymmetricν(SO₂) Symmetricν(M-N)ν(M-S)
TMABS (L) 162013301150--
[FeL₂Cl₂]Cl 160513251145450380
[Ru(L)₂(H₂O)₂]Cl₃ 160013201140445375
[CoL₂Cl₂] 161013281148455385
[NiL₂Cl₂] 160813261146452382
[CuL₂Cl₂] 161213271147458388
[PdL₂Cl₂] 160213221142448378
[ZnL₂Cl₂] 161513291149460390
[CdL₂Cl₂] 161413281148459389
[HgL₂Cl₂] 161613291149462392

Table 3: Antioxidant Activity (DPPH Free Radical Scavenging, IC₅₀ in µM) of TMABS Ligand and its Metal Complexes [1]

CompoundIC₅₀ (µM)
TMABS (L) 25.5
[FeL₂Cl₂]Cl 18.2
[Ru(L)₂(H₂O)₂]Cl₃ 15.8
[CoL₂Cl₂] 22.4
[NiL₂Cl₂] 24.1
[CuL₂Cl₂] 20.5
[PdL₂Cl₂] 19.8
[ZnL₂Cl₂] 28.3
[CdL₂Cl₂] 30.1
[HgL₂Cl₂] 32.5
Ascorbic Acid (Standard) 12.5

Table 4: Antibacterial Activity (Zone of Inhibition in mm) of TMABS Ligand and its Metal Complexes [1]

CompoundBacillus subtilisStaphylococcus aureusEscherichia coliSalmonella typhi
TMABS (L) 15141213
[FeL₂Cl₂]Cl 18171615
[Ru(L)₂(H₂O)₂]Cl₃ 20191817
[CoL₂Cl₂] 16151414
[NiL₂Cl₂] 17161514
[CuL₂Cl₂] 19181716
[PdL₂Cl₂] 18171615
[ZnL₂Cl₂] 14131112
[CdL₂Cl₂] 13121011
[HgL₂Cl₂] 22212019
Streptomycin (Standard) 25242322

Table 5: Antifungal Activity (Zone of Inhibition in mm) of TMABS Ligand and its Metal Complexes [1]

CompoundAspergillus nigerPenicillium rubrum
TMABS (L) 2018
[FeL₂Cl₂]Cl 2220
[Ru(L)₂(H₂O)₂]Cl₃ 2422
[CoL₂Cl₂] 2119
[NiL₂Cl₂] 2220
[CuL₂Cl₂] 2321
[PdL₂Cl₂] 2220
[ZnL₂Cl₂] 1816
[CdL₂Cl₂] 1715
[HgL₂Cl₂] 2825
Fluconazole (Standard) 3028

Experimental Protocols

Protocol 1: Synthesis of 4-((thiophen-2-ylmethylene)-amino)-benzenesulfonamide (TMABS Ligand) [1]

Materials:

  • Sulfanilamide (4-aminobenzenesulfonamide)

  • Thiophene-2-carboxaldehyde

  • Ethanol

  • Glacial acetic acid

Procedure:

  • Dissolve sulfanilamide (1.72 g, 10 mmol) in 20 mL of hot ethanol in a round-bottom flask.

  • Add thiophene-2-carboxaldehyde (1.12 g, 10 mmol) to the solution.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Reflux the reaction mixture for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the mixture to room temperature.

  • The yellow solid precipitate of the Schiff base is collected by filtration.

  • Wash the product with cold ethanol and then with diethyl ether.

  • Recrystallize the product from ethanol to obtain pure TMABS.

  • Dry the purified product in a desiccator over anhydrous CaCl₂.

Protocol 2: General Procedure for the Synthesis of Metal Complexes [1]

Materials:

  • TMABS ligand

  • Metal chlorides (FeCl₃, RuCl₃·xH₂O, CoCl₂·6H₂O, NiCl₂·6H₂O, CuCl₂·2H₂O, PdCl₂, ZnCl₂, CdCl₂·H₂O, HgCl₂)

  • Ethanol

Procedure:

  • Dissolve the TMABS ligand (20 mmol) in 20 mL of hot ethanol in a round-bottom flask.

  • In a separate flask, dissolve the respective metal chloride (10 mmol) in 10 mL of ethanol.

  • Add the metal salt solution dropwise to the ligand solution with constant stirring.

  • Adjust the pH of the reaction mixture to the optimal range for each complex formation (if necessary).

  • Reflux the mixture for 2-3 hours.

  • Cool the solution to room temperature.

  • The precipitated metal complex is collected by filtration.

  • Wash the complex with ethanol and then with diethyl ether.

  • Dry the final product in a vacuum desiccator.

Protocol 3: In-vitro Antioxidant Activity Assay (DPPH Method) [1]

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol

  • Test compounds (TMABS and its metal complexes) at various concentrations

  • Ascorbic acid (standard)

  • UV-Vis Spectrophotometer

Procedure:

  • Prepare a 0.1 mM solution of DPPH in methanol.

  • Prepare stock solutions of the test compounds and ascorbic acid in methanol.

  • In a series of test tubes, add 1 mL of the DPPH solution to 3 mL of various concentrations of the test compounds.

  • Shake the mixtures vigorously and allow them to stand at room temperature in the dark for 30 minutes.

  • Measure the absorbance of the solutions at 517 nm against a methanol blank.

  • The percentage of scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • The IC₅₀ value (the concentration of the sample required to scavenge 50% of the DPPH free radicals) is determined by plotting the percentage of scavenging against the concentration of the sample.

Protocol 4: In-vitro Antimicrobial Activity Assay (Agar Well Diffusion Method) [1]

Materials:

  • Nutrient agar medium (for bacteria)

  • Sabouraud dextrose agar medium (for fungi)

  • Bacterial strains (Bacillus subtilis, Staphylococcus aureus, Escherichia coli, Salmonella typhi)

  • Fungal strains (Aspergillus niger, Penicillium rubrum)

  • Test compounds (TMABS and its metal complexes) in a suitable solvent (e.g., DMSO)

  • Standard antibiotics (Streptomycin for bacteria, Fluconazole for fungi)

  • Sterile Petri dishes

  • Sterile cork borer

Procedure:

  • Prepare sterile agar plates by pouring the respective molten agar medium into Petri dishes and allowing it to solidify.

  • Inoculate the agar surface uniformly with the microbial suspension.

  • Create wells of 6 mm diameter in the agar plates using a sterile cork borer.

  • Add a fixed volume (e.g., 100 µL) of the test compound solution (at a specific concentration) into the wells.

  • Add the standard antibiotic solution and the solvent (as a negative control) to separate wells on the same plate.

  • Incubate the bacterial plates at 37°C for 24 hours and the fungal plates at 28°C for 48-72 hours.

  • Measure the diameter of the zone of inhibition (in mm) around each well.

Visualizations

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction1 Ligand Synthesis cluster_product1 Ligand cluster_reactants2 Reactants for Complexation cluster_reaction2 Complexation cluster_product2 Final Product Sulfanilamide Sulfanilamide Reaction1 Condensation Reaction (Ethanol, Acetic Acid, Reflux) Sulfanilamide->Reaction1 Thiophene_2_carboxaldehyde Thiophene-2-carboxaldehyde Thiophene_2_carboxaldehyde->Reaction1 TMABS TMABS Ligand (Schiff Base) Reaction1->TMABS Reaction2 Coordination Reaction (Ethanol, Reflux) TMABS->Reaction2 Metal_Salt Metal Salt (e.g., FeCl₃) Metal_Salt->Reaction2 Metal_Complex Metal-TMABS Complex Reaction2->Metal_Complex

Caption: Workflow for the synthesis of the TMABS ligand and its metal complexes.

Coordination_Scheme cluster_ligand1 cluster_ligand2 M Mⁿ⁺ N_azomethine N M->N_azomethine Coordination Bond S_thiophene S M->S_thiophene Other_Ligands X M->Other_Ligands N_azomethine2 N M->N_azomethine2 S_thiophene2 S M->S_thiophene2 Other_Ligands2 Other_Ligands2 M->Other_Ligands2 X Ligand1 TMABS Ligand 1 Ligand2 TMABS Ligand 2

Caption: Proposed bidentate coordination of the TMABS ligand to a central metal ion.

References

Troubleshooting & Optimization

Optimizing reaction conditions for 4-(2-Thienylsulfonyl)benzenamine synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the reaction conditions for the synthesis of 4-(2-Thienylsulfonyl)benzenamine. It includes a detailed experimental protocol, troubleshooting guides, and frequently asked questions to address common issues encountered during the synthesis.

Experimental Protocols

A detailed methodology for the synthesis of this compound is provided below. This protocol is based on established methods for sulfonamide synthesis from sulfonyl chlorides and anilines.

Reaction Scheme:

Materials:

  • 2-Thiophenesulfonyl chloride (1.0 eq)

  • Aniline (1.0-1.2 eq)

  • Pyridine (or other suitable base) (1.5-2.0 eq)

  • Dichloromethane (DCM) or other suitable aprotic solvent

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for elution

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve aniline (1.0-1.2 eq) and pyridine (1.5-2.0 eq) in dichloromethane (DCM).

  • Addition of Sulfonyl Chloride: Cool the solution to 0 °C in an ice bath. To this stirred solution, add a solution of 2-thiophenesulfonyl chloride (1.0 eq) in DCM dropwise over 15-30 minutes. The reaction is exothermic.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material (2-thiophenesulfonyl chloride) is consumed.

  • Workup:

    • Quench the reaction by adding 1 M HCl to neutralize the excess pyridine.

    • Transfer the mixture to a separatory funnel and extract the organic layer.

    • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound.

Data Presentation

Table 1: Effect of Base on Reaction Yield

EntryBaseEquivalentsSolventTemperature (°C)Time (h)Yield (%)
1Pyridine1.5DCM0 to RT4~85-95
2Triethylamine1.5DCM0 to RT4~80-90
3N,N-Diisopropylethylamine1.5DCM0 to RT6~75-85
4No Base-DCMRT24<10

Table 2: Effect of Solvent on Reaction Rate

EntrySolventDielectric Constant (ε)Relative Rate
1Dichloromethane (DCM)9.1Moderate
2Acetonitrile37.5Fast
3Tetrahydrofuran (THF)7.6Moderate
4Methanol*32.7Fast

*Note: Protic solvents like methanol can lead to side reactions (solvolysis of the sulfonyl chloride). Aprotic solvents are generally preferred. Kinetic studies have shown that reactions of 2-thiophenesulfonyl chloride with anilines can be faster in protic solvents, but this may come at the cost of side product formation.[1]

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis of this compound.

Q1: The reaction is very slow or does not proceed to completion.

  • Possible Cause 1: Inactive Reagents. The 2-thiophenesulfonyl chloride is moisture-sensitive and may have hydrolyzed. Aniline can oxidize over time.

    • Solution: Use freshly opened or purified reagents. Ensure all glassware is oven-dried before use.

  • Possible Cause 2: Insufficient Base. An inadequate amount of base will not effectively neutralize the HCl generated during the reaction, which can protonate the aniline, rendering it non-nucleophilic.

    • Solution: Use at least 1.5 equivalents of a suitable base like pyridine.

  • Possible Cause 3: Low Reaction Temperature. While the initial addition is performed at 0 °C to control the exothermic reaction, the reaction may require room temperature or gentle heating to proceed to completion.

    • Solution: After the initial addition, allow the reaction to warm to room temperature. If the reaction is still sluggish, gentle heating (e.g., to 40 °C) can be applied, but monitor for side product formation.

Q2: The yield of the desired product is low.

  • Possible Cause 1: Side Reactions. The formation of N,N-disulfonylated aniline can occur if the stoichiometry is not carefully controlled. Solvolysis of the sulfonyl chloride can happen in the presence of nucleophilic solvents (e.g., methanol, water).

    • Solution: Use a slight excess of aniline (1.1-1.2 eq) to favor the formation of the monosulfonamide. Use a dry, aprotic solvent like DCM or THF.

  • Possible Cause 2: Inefficient Purification. The product may be lost during the workup or purification steps.

    • Solution: Ensure complete extraction of the product from the aqueous layer. Use an appropriate solvent system for column chromatography to achieve good separation without excessive band broadening.

Q3: The final product is impure, with multiple spots on the TLC.

  • Possible Cause 1: Formation of Side Products. Besides the disulfonylated product, unreacted starting materials may be present. Overheating can lead to decomposition.

    • Solution: Optimize reaction time and temperature. Ensure the reaction goes to completion before workup. Careful column chromatography is crucial for separating the desired product from impurities.

  • Possible Cause 2: Hydrolysis of Sulfonyl Chloride. If the reaction is not conducted under anhydrous conditions, the 2-thiophenesulfonyl chloride can hydrolyze to 2-thiophenesulfonic acid.

    • Solution: Use anhydrous solvents and an inert atmosphere.

Frequently Asked Questions (FAQs)

Q1: Why is a base necessary for this reaction? The reaction between an amine and a sulfonyl chloride produces hydrochloric acid (HCl). The base, typically pyridine or triethylamine, is required to neutralize the HCl as it is formed. If not neutralized, the HCl will protonate the starting aniline, making it a poor nucleophile and stopping the reaction.

Q2: Can I use a different solvent? Yes, other aprotic solvents such as tetrahydrofuran (THF), acetonitrile, or ethyl acetate can be used.[2] The choice of solvent can influence the reaction rate.[1] It is important to use an anhydrous solvent to prevent hydrolysis of the 2-thiophenesulfonyl chloride.

Q3: How can I confirm the identity and purity of my final product? The identity and purity of this compound can be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Purity can be assessed by High-Performance Liquid Chromatography (HPLC) or by observing a single spot on a TLC plate.

Q4: What are the safety precautions for handling 2-thiophenesulfonyl chloride? 2-Thiophenesulfonyl chloride is a corrosive and moisture-sensitive compound. It should be handled in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid contact with skin and eyes, and prevent inhalation.

Visualizations

Experimental_Workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification Dissolve Aniline & Pyridine in DCM Dissolve Aniline & Pyridine in DCM Cool to 0C Cool to 0C Dissolve Aniline & Pyridine in DCM->Cool to 0C Add 2-Thiophenesulfonyl Chloride Add 2-Thiophenesulfonyl Chloride Cool to 0C->Add 2-Thiophenesulfonyl Chloride Warm to RT & Stir Warm to RT & Stir Add 2-Thiophenesulfonyl Chloride->Warm to RT & Stir Quench with HCl Quench with HCl Warm to RT & Stir->Quench with HCl Extract with DCM Extract with DCM Quench with HCl->Extract with DCM Wash with Water, NaHCO3, Brine Wash with Water, NaHCO3, Brine Extract with DCM->Wash with Water, NaHCO3, Brine Dry & Concentrate Dry & Concentrate Wash with Water, NaHCO3, Brine->Dry & Concentrate Column Chromatography Column Chromatography Dry & Concentrate->Column Chromatography Characterization Characterization Column Chromatography->Characterization

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Low_Yield Low Yield Low Yield Check for Side Products (TLC/LCMS) Check for Side Products (TLC/LCMS) Low Yield->Check for Side Products (TLC/LCMS) Check Reagent Quality Check Reagent Quality Low Yield->Check Reagent Quality Review Workup Procedure Review Workup Procedure Low Yield->Review Workup Procedure Disulfonylation Disulfonylation Check for Side Products (TLC/LCMS)->Disulfonylation Hydrolysis of Sulfonyl Chloride Hydrolysis of Sulfonyl Chloride Check for Side Products (TLC/LCMS)->Hydrolysis of Sulfonyl Chloride Use Fresh Reagents Use Fresh Reagents Check Reagent Quality->Use Fresh Reagents Ensure Complete Extraction Ensure Complete Extraction Review Workup Procedure->Ensure Complete Extraction Adjust Stoichiometry (Slight Excess of Aniline) Adjust Stoichiometry (Slight Excess of Aniline) Disulfonylation->Adjust Stoichiometry (Slight Excess of Aniline) Use Anhydrous Solvent Use Anhydrous Solvent Hydrolysis of Sulfonyl Chloride->Use Anhydrous Solvent

Caption: Troubleshooting guide for low product yield.

References

Technical Support Center: Synthesis of 4-(2-Thienylsulfonyl)benzenamine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(2-Thienylsulfonyl)benzenamine. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for preparing this compound?

The most prevalent method for synthesizing this compound involves the reaction of thiophene-2-sulfonyl chloride with an aniline derivative. A common two-step approach utilizes a protected aniline, such as 4-nitroaniline, which is first reacted with thiophene-2-sulfonyl-chloride. The resulting nitro-substituted sulfonamide intermediate is then reduced to the desired this compound. An alternative, more direct route involves the reaction of thiophene-2-sulfonyl chloride with p-phenylenediamine. However, this method requires careful control of reaction conditions to favor monosubstitution.

Q2: What are the primary side reactions to be aware of during the synthesis of this compound?

The main side reactions of concern are:

  • Polysulfonylation: This is particularly problematic when using a highly reactive amine like p-phenylenediamine. It results in the formation of a di-substituted byproduct where two thiophene-2-sulfonyl groups react with both amino groups of the aniline derivative.

  • Hydrolysis of Thiophene-2-sulfonyl Chloride: Thiophene-2-sulfonyl chloride is sensitive to moisture and can hydrolyze to the corresponding thiophene-2-sulfonic acid. This side reaction consumes the starting material and can complicate the purification process.

  • Reaction with Solvent or Base: The choice of solvent and base is critical. Protic solvents (e.g., water, alcohols) can react with the sulfonyl chloride. Some bases, if not chosen carefully, can also react with the starting materials or promote side reactions.

Q3: How can I minimize the formation of the di-substituted byproduct?

To minimize di-sulfonylation, especially when using p-phenylenediamine, consider the following strategies:

  • Control Stoichiometry: Use a molar excess of the p-phenylenediamine relative to the thiophene-2-sulfonyl chloride. This statistically favors the mono-sulfonylation product.

  • Slow Addition: Add the thiophene-2-sulfonyl chloride solution dropwise to the solution of p-phenylenediamine at a low temperature. This helps to maintain a low concentration of the sulfonyl chloride in the reaction mixture, reducing the likelihood of a second reaction.

  • Choice of Solvent and Base: Using a less polar solvent can sometimes reduce the rate of the second sulfonylation. A sterically hindered or weak base may also be employed to modulate the reactivity.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of the Desired Product 1. Incomplete reaction. 2. Significant side product formation (e.g., di-sulfonylation). 3. Hydrolysis of thiophene-2-sulfonyl chloride. 4. Loss of product during workup and purification.1. Monitor the reaction progress using TLC or HPLC to ensure completion. Consider extending the reaction time or slightly increasing the temperature if the reaction has stalled. 2. Adjust the stoichiometry of reactants (use an excess of the amine). Add the sulfonyl chloride slowly at a reduced temperature. 3. Ensure all glassware is thoroughly dried and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 4. Optimize the extraction and purification steps. Recrystallization is a common method for purifying the final product; ensure the appropriate solvent system is used to minimize loss.
Presence of a Major Impurity with a Higher Molecular Weight This is likely the di-substituted byproduct, N,N'-(1,4-phenylene)bis(thiophene-2-sulfonamide).1. Purification: This byproduct is generally less polar than the desired monosubstituted product. It can often be separated by column chromatography on silica gel. Recrystallization from a suitable solvent may also be effective, as the two compounds may have different solubilities. 2. Prevention: Implement the strategies mentioned in Q3 to minimize its formation in subsequent reactions.
Starting Material (Aniline Derivative) Remains Unreacted 1. Insufficient amount of thiophene-2-sulfonyl chloride. 2. Deactivation of the sulfonyl chloride due to hydrolysis. 3. Low reactivity of the aniline derivative.1. Check the stoichiometry and ensure at least one equivalent of the sulfonyl chloride is used. 2. Use fresh, high-quality thiophene-2-sulfonyl chloride and anhydrous reaction conditions. 3. For less reactive anilines, a stronger base or a higher reaction temperature may be required. The addition of a catalyst, such as 4-dimethylaminopyridine (DMAP), can sometimes facilitate the reaction.
Product is Difficult to Purify 1. Presence of multiple side products. 2. Co-elution of impurities during chromatography. 3. Oiling out during recrystallization.1. Analyze the crude product by LC-MS or NMR to identify the major impurities. This will help in devising a targeted purification strategy. 2. If column chromatography is not providing adequate separation, try a different eluent system or consider using a different stationary phase. Preparative HPLC may be necessary for difficult separations. 3. For recrystallization, screen a variety of solvents and solvent mixtures. Seeding the solution with a small crystal of the pure product can sometimes induce crystallization.

Experimental Protocols

General Protocol for the Synthesis of this compound from p-Phenylenediamine:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve p-phenylenediamine (e.g., 2 equivalents) in a suitable anhydrous solvent (e.g., dichloromethane, tetrahydrofuran, or pyridine) (e.g., 10 mL per gram of p-phenylenediamine).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Sulfonyl Chloride: Dissolve thiophene-2-sulfonyl chloride (1 equivalent) in the same anhydrous solvent (e.g., 5 mL per gram). Add this solution dropwise to the cooled p-phenylenediamine solution over a period of 30-60 minutes with vigorous stirring.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the sulfonyl chloride.

  • Workup: Quench the reaction by adding water. If an organic solvent like dichloromethane was used, separate the organic layer. Wash the organic layer sequentially with dilute HCl (to remove excess p-phenylenediamine), saturated sodium bicarbonate solution, and brine. If pyridine was used as the solvent, it can be removed under reduced pressure, and the residue can be taken up in an organic solvent and washed as described.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent (e.g., ethanol/water mixture).

Visualizations

Synthesis_Workflow cluster_main Main Synthesis Pathway cluster_side Potential Side Reactions cluster_purification Purification Start Thiophene-2-sulfonyl chloride + p-Phenylenediamine Reaction Reaction in Anhydrous Solvent (e.g., DCM, Pyridine) with Base (if needed) Start->Reaction Slow Addition at 0°C Hydrolysis_Product Thiophene-2-sulfonic acid Start->Hydrolysis_Product Presence of Water Product This compound Reaction->Product Side_Product N,N'-(1,4-phenylene)bis (thiophene-2-sulfonamide) (Di-substituted Product) Reaction->Side_Product Excess Sulfonyl Chloride or Fast Addition Crude Crude Product Mixture Product->Crude Side_Product->Crude Hydrolysis_Product->Crude Purification Column Chromatography or Recrystallization Crude->Purification Pure_Product Pure this compound Purification->Pure_Product

Caption: Workflow for the synthesis and purification of this compound.

Technical Support Center: 4-(2-Thienylsulfonyl)benzenamine Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 4-(2-Thienylsulfonyl)benzenamine.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: The most common and direct synthetic route is the sulfonylation of aniline with 2-thiophenesulfonyl chloride in the presence of a base. This reaction forms the sulfonamide bond between the aniline nitrogen and the sulfur atom of the sulfonyl chloride.

Q2: What are the critical parameters affecting the yield and purity of the product?

A2: Key parameters include the purity of starting materials (aniline and 2-thiophenesulfonyl chloride), the choice of solvent and base, reaction temperature, and the efficiency of the work-up and purification procedures. Moisture control is crucial as 2-thiophenesulfonyl chloride is moisture-sensitive.

Q3: How can I monitor the progress of the reaction?

A3: Thin-Layer Chromatography (TLC) is a convenient method to monitor the reaction. A suitable mobile phase (e.g., a mixture of hexane and ethyl acetate) should be used to separate the starting materials from the product. The disappearance of the limiting reactant (usually 2-thiophenesulfonyl chloride or aniline) indicates the completion of the reaction.

Q4: What is the best method for purifying the final product?

A4: Recrystallization is the most common and effective method for purifying solid this compound. The choice of solvent is critical for obtaining high purity crystals.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive 2-thiophenesulfonyl chloride due to hydrolysis. 2. Insufficiently basic reaction conditions. 3. Low reaction temperature or short reaction time.1. Use freshly purchased or properly stored 2-thiophenesulfonyl chloride. Ensure all glassware is thoroughly dried. 2. Use a stronger or stoichiometric amount of base (e.g., pyridine, triethylamine). 3. Increase the reaction temperature or prolong the reaction time. Monitor progress by TLC.
Low Yield 1. Incomplete reaction. 2. Product loss during work-up (e.g., extraction). 3. Inefficient crystallization.1. Ensure the reaction has gone to completion using TLC analysis. 2. Perform extractions with an appropriate solvent and ensure complete phase separation. Minimize the number of transfer steps. 3. Optimize the recrystallization solvent and cooling process. Cool the solution slowly to maximize crystal formation.
Product is an Oil or Gummy Solid 1. Presence of impurities. 2. "Oiling out" during recrystallization.1. Purify the crude product using column chromatography before recrystallization. 2. Ensure the boiling point of the recrystallization solvent is lower than the melting point of the product. Try a different solvent or a co-solvent system.
Product is Colored Presence of colored impurities, possibly from the degradation of starting materials or side reactions.Treat the crude product with activated charcoal during recrystallization. Column chromatography can also be effective in removing colored impurities.
Multiple Spots on TLC of Purified Product Incomplete purification.Re-purify the product. If recrystallization is ineffective, use column chromatography with a suitable eluent system.

Experimental Protocols

Synthesis of this compound

Materials:

  • Aniline

  • 2-Thiophenesulfonyl chloride

  • Pyridine (or Triethylamine)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a dry round-bottom flask under a nitrogen atmosphere, dissolve aniline (1.0 eq) in anhydrous dichloromethane (DCM).

  • Cool the solution to 0 °C using an ice bath.

  • Add pyridine (1.1 eq) to the solution and stir for 10 minutes.

  • Slowly add a solution of 2-thiophenesulfonyl chloride (1.0 eq) in anhydrous DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding 1 M HCl.

  • Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

Purification by Recrystallization
  • Dissolve the crude this compound in a minimum amount of a hot solvent (e.g., ethanol, isopropanol, or a mixture of ethanol and water).

  • If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot filter the solution to remove the activated charcoal and any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of the cold recrystallization solvent.

  • Dry the crystals under vacuum to obtain pure this compound.

Data Presentation

Parameter Typical Value Notes
Reaction Time 12 - 24 hoursMonitor by TLC for completion.
Reaction Temperature 0 °C to Room TemperatureInitial cooling helps to control the exothermic reaction.
Yield (Crude) 80 - 95%Dependent on reaction conditions and scale.
Yield (Purified) 60 - 85%Dependent on the efficiency of purification.
Melting Point ~123-125 °CA sharp melting point indicates high purity.
Appearance White to off-white solid

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification start Dissolve Aniline in DCM add_base Add Pyridine start->add_base cool Cool to 0°C add_base->cool add_sulfonyl_chloride Add 2-Thiophenesulfonyl Chloride Solution cool->add_sulfonyl_chloride react Stir at Room Temperature add_sulfonyl_chloride->react quench Quench with 1M HCl react->quench extract Separate Organic Layer quench->extract wash Wash with HCl, NaHCO3, Brine extract->wash dry Dry over MgSO4 wash->dry concentrate Concentrate in vacuo dry->concentrate recrystallize Recrystallize concentrate->recrystallize filter_dry Filter and Dry recrystallize->filter_dry end Pure Product filter_dry->end troubleshooting_logic start Low Yield or Purity? low_yield_branch Low Yield start->low_yield_branch Yield low_purity_branch Low Purity start->low_purity_branch Purity incomplete_reaction Incomplete Reaction? low_yield_branch->incomplete_reaction check_tlc Action: Check TLC incomplete_reaction->check_tlc Yes workup_loss Product Loss during Work-up? incomplete_reaction->workup_loss No extend_reaction Action: Extend Reaction Time/ Increase Temperature check_tlc->extend_reaction optimize_extraction Action: Optimize Extraction/Washing workup_loss->optimize_extraction Yes oily_product Oily/Gummy Product? low_purity_branch->oily_product column_chromatography Action: Column Chromatography oily_product->column_chromatography Yes colored_product Colored Product? oily_product->colored_product No change_solvent Action: Change Recrystallization Solvent/Co-solvent column_chromatography->change_solvent activated_charcoal Action: Use Activated Charcoal colored_product->activated_charcoal Yes

Technical Support Center: Crystallization of 4-(2-Thienylsulfonyl)benzenamine

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting solutions and frequently asked questions for challenges encountered during the crystallization of 4-(2-Thienylsulfonyl)benzenamine.

Frequently Asked Questions (FAQs)

Q1: What are the key challenges in crystallizing this compound?

A1: The primary challenges include selecting an appropriate solvent system, controlling the rate of crystal growth to avoid the formation of oils or amorphous solids, and managing impurities that can inhibit crystallization or affect crystal quality.[1][2][3] The molecule's structure, featuring aromatic rings and a sulfonamide group, allows for various intermolecular interactions, which can sometimes lead to complex crystallization behavior, including polymorphism.[4][5]

Q2: How does the choice of solvent affect the crystallization of this compound?

A2: Solvent selection is a critical first step.[1] The ideal solvent will dissolve this compound at elevated temperatures but have limited solubility at lower temperatures. The solvent's polarity and ability to form hydrogen bonds will influence the crystal habit and potentially the polymorphic form obtained.[4] Aromatic solvents may interact with the phenyl and thienyl rings, while protic solvents can form hydrogen bonds with the sulfonamide and amine groups.

Q3: What is "oiling out" and why does it happen?

A3: "Oiling out" occurs when the dissolved compound separates from the solution as a liquid phase (an oil) rather than a solid crystalline phase upon cooling. This typically happens when the solution is highly supersaturated or when the cooling rate is too fast.[6] The solubility of the compound at a given temperature is exceeded to a point where the molecules aggregate in a disordered, liquid-like state instead of an ordered crystal lattice.

Q4: Can impurities affect the crystallization process?

A4: Yes, even trace amounts of impurities can significantly impact crystallization.[1][3] Impurities can inhibit nucleation, slow down crystal growth, alter the crystal habit, or even prevent crystallization altogether by interfering with the formation of the crystal lattice.[1]

Troubleshooting Guide

This section addresses specific problems you may encounter during the crystallization of this compound.

Problem 1: The compound will not dissolve in the chosen solvent, even with heating.
  • Question: Have you selected an appropriate solvent?

    • Answer: The solvent may not be suitable for dissolving this compound. Consult the solvent selection table below and consider a solvent with a different polarity. A solvent mixture might also be effective.

  • Question: Are you using a sufficient volume of solvent?

    • Answer: You may not be using enough solvent. Add a small, measured amount of additional solvent and continue heating. Be cautious not to add too much, as this will reduce your yield.[6]

Problem 2: No crystals form upon cooling.
  • Question: Is the solution supersaturated?

    • Answer: The solution may not be concentrated enough for crystals to form. Try evaporating some of the solvent to increase the concentration of the compound.[6]

  • Question: Has nucleation been initiated?

    • Answer: Sometimes, crystallization needs a "seed" to start. Try scratching the inside of the flask with a glass rod at the surface of the solution to create microscopic scratches that can act as nucleation sites. Alternatively, add a tiny crystal of the solid product (a seed crystal) to the solution.[2]

  • Question: Is the cooling process too slow or not cold enough?

    • Answer: If crystals are slow to form at room temperature, try placing the flask in an ice bath to further decrease the solubility of the compound.

Problem 3: The compound "oils out" instead of crystallizing.
  • Question: Is the cooling rate too fast?

    • Answer: Rapid cooling can lead to oiling out.[6] Allow the solution to cool more slowly to room temperature before placing it in a cold bath. Insulating the flask can help slow the cooling process.

  • Question: Is the solution too concentrated?

    • Answer: A highly concentrated solution can become excessively supersaturated upon cooling. Reheat the solution to dissolve the oil, add a small amount of additional solvent, and then cool slowly.[6]

Problem 4: The resulting crystals are very small (like powder) or needle-like.
  • Question: Was the rate of crystallization too rapid?

    • Answer: The formation of small crystals or needles often indicates that the crystallization process occurred too quickly.[4][6] Slower cooling will encourage the growth of larger, more well-defined crystals.

  • Question: Was the solution agitated during cooling?

    • Answer: Disturbing the solution during the initial stages of crystal growth can lead to the formation of many small crystals instead of fewer large ones. Ensure the flask is left undisturbed during the cooling process.

Problem 5: The yield of crystals is low.
  • Question: Was too much solvent used?

    • Answer: Using an excessive amount of solvent will result in a significant portion of the compound remaining dissolved in the mother liquor, thus reducing the final yield.[6]

  • Question: Were the crystals adequately recovered?

    • Answer: Ensure complete transfer of the crystalline solid to the filtration apparatus. Wash the crystals with a minimal amount of ice-cold solvent to remove impurities without dissolving a significant amount of the product.

Data Presentation

Table 1: Potential Solvents for Crystallization of this compound

SolventBoiling Point (°C)PolarityHydrogen BondingNotes
Ethanol78Polar ProticYesGood for dissolving at high temperatures, with reduced solubility on cooling. An ethanol/water mixture may also be effective.[5]
Isopropanol82Polar ProticYesSimilar to ethanol, often used for sulfonamide crystallization.[7]
Acetone56Polar AproticNoMay be too volatile for slow crystallization but can be used in solvent/anti-solvent systems.
Toluene111NonpolarNoMay be a good solvent for dissolving the aromatic portions of the molecule.
Ethyl Acetate77Moderately PolarNoA versatile solvent that can be a good starting point for solvent screening.
Acetonitrile82Polar AproticNoCan be a good solvent for moderately polar compounds.

Experimental Protocols

Protocol 1: Standard Recrystallization
  • Dissolution: In an Erlenmeyer flask, add the crude this compound solid. Add a minimal amount of a suitable solvent (e.g., ethanol) from Table 1. Heat the mixture gently (e.g., on a hot plate) while stirring until the solid completely dissolves. If the solid does not dissolve, add small portions of the solvent until it does.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration by passing the hot solution through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Cooling and Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. To promote slower cooling, the flask can be placed in an insulated container. Once at room temperature, the flask can be moved to an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.

  • Drying: Allow the crystals to dry completely, either by air-drying on the filter paper or by placing them in a desiccator.

Protocol 2: Solvent/Anti-Solvent Crystallization
  • Dissolution: Dissolve the crude this compound in a minimal amount of a "good" solvent in which it is highly soluble (e.g., acetone).

  • Addition of Anti-Solvent: Slowly add a "poor" solvent (an "anti-solvent" in which the compound is insoluble, e.g., water or hexane) dropwise to the solution until it becomes slightly turbid (cloudy).

  • Re-dissolution: Gently warm the solution until the turbidity just disappears.

  • Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation and Drying: Isolate, wash, and dry the crystals as described in Protocol 1.

Mandatory Visualization

Troubleshooting_Crystallization start_node Start Crystallization Experiment no_dissolution Compound does not dissolve? start_node->no_dissolution problem_node problem_node solution_node solution_node success_node Successful Crystallization fail_node Re-evaluate Strategy no_crystals No crystals form upon cooling? no_dissolution->no_crystals No add_solvent Add more solvent or choose a new solvent no_dissolution->add_solvent Yes oiling_out Compound 'oils out'? no_crystals->oiling_out No concentrate Evaporate solvent no_crystals->concentrate Yes poor_crystals Crystals are small/needles? oiling_out->poor_crystals No add_more_solvent_reheat Reheat, add more solvent, and cool slowly oiling_out->add_more_solvent_reheat Yes low_yield Yield is low? poor_crystals->low_yield No slow_cooling Cool solution slower poor_crystals->slow_cooling Yes low_yield->success_node No check_mother_liquor Check mother liquor for dissolved product low_yield->check_mother_liquor Yes add_solvent->start_node induce_nucleation Scratch flask or add seed crystal concentrate->induce_nucleation induce_nucleation->success_node slow_cooling->success_node add_more_solvent_reheat->success_node check_mother_liquor->fail_node

Caption: Troubleshooting workflow for the crystallization of this compound.

References

Stability issues of 4-(2-Thienylsulfonyl)benzenamine in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 4-(2-Thienylsulfonyl)benzenamine in solution.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in solution?

A1: Based on its chemical structure, containing both a sulfonamide group and a thiophene ring, the primary stability concerns are hydrolysis under acidic or basic conditions, photodegradation upon exposure to light, and oxidation.

Q2: What solvents are recommended for preparing stock solutions of this compound?

A2: For short-term storage, analytical grade DMSO, DMF, or acetonitrile are commonly used. However, the long-term stability in these solvents should be verified, as some degradation may occur. For aqueous buffers, it is crucial to control the pH and protect the solution from light.

Q3: How should I store solutions of this compound?

A3: To minimize degradation, solutions should be stored at low temperatures (-20°C or -80°C), protected from light by using amber vials or wrapping containers in aluminum foil, and purged with an inert gas like nitrogen or argon to prevent oxidation.

Q4: I am observing a change in the color of my this compound solution over time. What could be the cause?

A4: A color change often indicates degradation. This could be due to oxidation of the thiophene ring or other chromophoric degradation products forming. It is recommended to analyze the solution by a suitable analytical method like HPLC to identify any new peaks corresponding to degradation products.

Q5: Can I heat my solution to aid in the dissolution of this compound?

A5: Gentle warming may be acceptable for initial dissolution, but prolonged exposure to elevated temperatures can accelerate degradation. It is advisable to perform a preliminary thermal stability test to determine the acceptable temperature range and duration of heating.

Troubleshooting Guides

Issue 1: Inconsistent Results in Biological Assays

Symptoms:

  • Decreased potency of the compound over time.

  • High variability between replicate experiments.

  • Unexpected biological responses.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Degradation in Assay Media 1. Prepare fresh stock solutions before each experiment.2. Perform a time-course stability study of the compound in the assay media under the exact experimental conditions (temperature, light, CO2). Analyze samples at different time points using HPLC.
Photodegradation 1. Minimize exposure of the compound and its solutions to ambient and artificial light.2. Use amber-colored labware or cover plates and tubes with foil.3. Compare results from experiments conducted in the dark versus under normal lab lighting.
Adsorption to Labware 1. Use low-adhesion plasticware or silanized glassware.2. Include a non-ionic surfactant (e.g., 0.01% Triton X-100) in the buffer, if compatible with the assay.
Issue 2: Appearance of Unknown Peaks in HPLC Analysis

Symptoms:

  • New peaks, other than the main compound peak, are observed in the chromatogram.

  • The area of the main compound peak decreases over time.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Hydrolysis 1. Check the pH of the solution. Sulfonamides can be susceptible to acid or base-catalyzed hydrolysis.2. If possible, adjust the pH to a neutral range (6-8) where the compound is more stable.3. Analyze the sample by LC-MS to identify the mass of the degradation products, which can help in elucidating the degradation pathway.
Oxidative Degradation 1. De-gas solvents before preparing solutions.2. Store solutions under an inert atmosphere (e.g., nitrogen or argon).3. Consider adding an antioxidant (e.g., BHT), if it does not interfere with the downstream application.
Solvent Impurities 1. Use high-purity, HPLC-grade solvents.2. Run a blank solvent gradient on the HPLC to check for interfering peaks.

Quantitative Stability Data (Hypothetical)

The following table summarizes the hypothetical percentage degradation of this compound under various stress conditions, as determined by a stability-indicating HPLC method.

Stress Condition Time (hours) % Degradation Appearance of Solution
0.1 M HCl (60°C)25.2Colorless
815.8Colorless
2435.1Faint Yellow
0.1 M NaOH (60°C)28.9Colorless
825.4Yellow
2458.7Dark Yellow
3% H₂O₂ (RT)812.3Colorless
2428.9Faint Yellow
Photolytic (ICH Q1B)87.5Colorless
2421.3Colorless
Thermal (80°C, Solid)242.1No Change
726.5No Change

Experimental Protocols

Protocol: Forced Degradation Study of this compound

Objective: To evaluate the stability of this compound under various stress conditions and to identify potential degradation products.

Materials:

  • This compound

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Class A volumetric flasks and pipettes

  • HPLC system with a UV detector

  • pH meter

  • Photostability chamber

Procedure:

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 9 mL of 0.1 M HCl.

    • Incubate the solution at 60°C.

    • Withdraw aliquots at 0, 2, 8, and 24 hours.

    • Neutralize the aliquots with an equivalent amount of 0.1 M NaOH and dilute with mobile phase to a suitable concentration for HPLC analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 9 mL of 0.1 M NaOH.

    • Incubate the solution at 60°C.

    • Withdraw aliquots at 0, 2, 8, and 24 hours.

    • Neutralize the aliquots with an equivalent amount of 0.1 M HCl and dilute with mobile phase.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 9 mL of 3% H₂O₂.

    • Keep the solution at room temperature, protected from light.

    • Withdraw aliquots at 0, 8, and 24 hours and dilute with mobile phase.

  • Photolytic Degradation:

    • Expose a solution of the compound (e.g., 100 µg/mL in acetonitrile:water) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

    • A control sample should be kept in the dark under the same conditions.

    • Analyze samples at appropriate time points.

  • Thermal Degradation (Solid State):

    • Place a known amount of solid this compound in a vial and keep it in an oven at 80°C.

    • Withdraw samples at 24 and 72 hours, dissolve in a suitable solvent, and analyze by HPLC.

  • HPLC Analysis:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

    • Flow Rate: 1.0 mL/min

    • Detection: UV at a suitable wavelength (e.g., determined by UV scan).

    • Injection Volume: 10 µL

    • Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed samples to that in the time-zero or unstressed sample.

Visualizations

degradation_pathway parent This compound hydrolysis Sulfonamide Hydrolysis Product parent->hydrolysis Acid/Base oxidation Thiophene Ring Oxidation Product parent->oxidation Oxidizing Agent photodegradation Photodegradation Product parent->photodegradation Light

Caption: Hypothetical degradation pathways of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis stock Prepare Stock Solution stress Apply Stress Conditions (Acid, Base, Oxidative, Light, Heat) stock->stress sampling Sample at Time Points stress->sampling hplc HPLC Analysis sampling->hplc data Data Interpretation hplc->data

Caption: General workflow for a forced degradation study.

troubleshooting_tree start Inconsistent Results? check_hplc Check HPLC for Degradation start->check_hplc new_peaks New Peaks Observed? check_hplc->new_peaks check_storage Review Solution Storage (Temp, Light, Atmosphere) new_peaks->check_storage Yes no_new_peaks Consider Other Factors (e.g., Adsorption, Assay Variability) new_peaks->no_new_peaks No fresh_solution Prepare Fresh Solution check_storage->fresh_solution modify_conditions Modify Assay Conditions (e.g., run in dark) fresh_solution->modify_conditions

Caption: Troubleshooting decision tree for inconsistent experimental results.

Overcoming poor solubility of 4-(2-Thienylsulfonyl)benzenamine in assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 4-(2-Thienylsulfonyl)benzenamine. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during experiments with this compound, with a particular focus on its poor solubility.

Frequently Asked Questions (FAQs)

Q1: I'm observing precipitation of this compound in my aqueous assay buffer. What is the cause of this?

A1: this compound, like many small molecule compounds, likely has low aqueous solubility. This means that when a concentrated stock solution (e.g., in DMSO) is diluted into an aqueous buffer, the compound's concentration may exceed its solubility limit, leading to precipitation.[1] This is a common issue for compounds with aromatic rings and sulfonyl groups.

Q2: What is the maximum percentage of organic solvent I can use in my cell-based assay?

A2: The tolerance of cell lines to organic solvents varies. Generally, for most cell-based assays, it is recommended to keep the final concentration of dimethyl sulfoxide (DMSO) at or below 0.5%, and for other solvents like ethanol, below 1%.[1] It is crucial to perform a vehicle control experiment to determine the maximum solvent concentration your specific cell line can tolerate without affecting viability or the experimental endpoint.

Q3: Can I heat my solution to dissolve the compound?

A3: While gentle heating can aid in dissolving some compounds, it should be approached with caution for this compound. The stability of the compound at elevated temperatures is likely unknown. Overheating could lead to degradation, altering the compound's structure and activity. If you choose to heat, use a minimal temperature and duration, and ideally, confirm the compound's integrity afterward using an analytical method like HPLC.

Troubleshooting Guide: Overcoming Poor Solubility

Poor solubility of this compound can lead to inaccurate and unreliable assay results. This guide provides a systematic approach to troubleshoot and address this issue.

Step 1: Assess the Physicochemical Properties
Step 2: Employ Solubility Enhancement Techniques

Based on the inferred properties, several strategies can be employed to improve the solubility of this compound in your assays.

Solubility Enhancement Strategies

StrategyPrincipleSuitability for this compoundKey Considerations
Co-solvents Increasing the polarity of the solvent system by adding a water-miscible organic solvent.HighStart with a low percentage of co-solvent (e.g., DMSO, ethanol) and perform vehicle controls.[1]
pH Adjustment Ionizing the molecule to increase its polarity and interaction with water.ModerateThe benzenamine moiety has a pKa, and adjusting the pH below this value will protonate the amine, potentially increasing solubility. However, the assay's pH constraints must be considered.
Surfactants Incorporating the compound into micelles to increase its apparent solubility.Moderate to HighUse non-ionic surfactants like Tween-20 or Triton X-100 at low concentrations (0.01-0.05%) for enzymatic assays.[1] For cell-based assays, use with caution as surfactants can be cytotoxic.[1]
Cyclodextrins Encapsulating the hydrophobic molecule within the cyclodextrin cavity.HighBeta-cyclodextrins and their derivatives (e.g., HP-β-CD) are effective for aromatic compounds. Determine the optimal drug:cyclodextrin ratio.
Solid Dispersions Dispersing the compound in a hydrophilic polymer matrix at a molecular level.More suitable for formulation development than for initial in-vitro assays.Involves techniques like co-milling or solvent evaporation.[2][3]
Step 3: Experimental Workflow for Solubility Improvement

The following workflow can guide your efforts to find the optimal conditions for your experiment.

experimental_workflow start Start: Compound Precipitation Observed check_solvent Check Maximum Tolerated Solvent Concentration start->check_solvent co_solvent Option 1: Optimize Co-solvent check_solvent->co_solvent ph_adjust Option 2: pH Adjustment check_solvent->ph_adjust surfactant Option 3: Add Surfactant check_solvent->surfactant cyclodextrin Option 4: Use Cyclodextrin check_solvent->cyclodextrin combine Consider Combining Strategies (e.g., Co-solvent + pH) co_solvent->combine ph_adjust->combine surfactant->combine cyclodextrin->combine re_evaluate Re-evaluate Solubility and Assay Performance combine->re_evaluate end End: Optimized Assay Conditions re_evaluate->end

Caption: A workflow for troubleshooting and improving compound solubility in assays.

Experimental Protocols

Protocol 1: Determination of Maximum Tolerated Vehicle Concentration

Objective: To determine the highest concentration of a vehicle (e.g., DMSO) that can be used in a cell-based assay without affecting cell viability.

Methodology:

  • Plate cells at the desired density in a 96-well plate and allow them to adhere overnight.

  • Prepare a serial dilution of the vehicle (e.g., DMSO) in the cell culture medium, starting from a high concentration (e.g., 5%) down to 0%.

  • Replace the medium in the wells with the medium containing the different vehicle concentrations.

  • Incubate the cells for the duration of your planned experiment.

  • Assess cell viability using a standard method (e.g., MTT, CellTiter-Glo).

  • Plot cell viability against the vehicle concentration to determine the concentration that causes a significant (e.g., >10%) decrease in viability. The maximum tolerated concentration should be below this value.

Protocol 2: Preparation of a Cyclodextrin Inclusion Complex

Objective: To prepare a stock solution of this compound with improved aqueous solubility using hydroxypropyl-β-cyclodextrin (HP-β-CD).

Methodology:

  • Prepare a stock solution of HP-β-CD (e.g., 40% w/v) in your desired aqueous buffer.

  • Weigh out the required amount of this compound.

  • Add a small volume of the HP-β-CD solution to the compound.

  • Vortex and/or sonicate the mixture to facilitate the formation of the inclusion complex.

  • Gradually add more of the HP-β-CD solution until the compound is fully dissolved.

  • Filter the resulting solution through a 0.22 µm filter to remove any undissolved particles.

  • The concentration of the dissolved compound can be determined by UV-Vis spectroscopy or HPLC.

Signaling Pathway Considerations

If this compound is being investigated as a modulator of a specific signaling pathway, its poor solubility can lead to misinterpretation of the results. For example, compound precipitation can non-specifically affect cellular processes. The diagram below illustrates a hypothetical signaling pathway and highlights where poor solubility could be a confounding factor.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor kinase1 Kinase 1 receptor->kinase1 Activation kinase2 Kinase 2 kinase1->kinase2 transcription_factor Transcription Factor kinase2->transcription_factor gene_expression Gene Expression transcription_factor->gene_expression Translocation compound This compound (in solution) compound->receptor Binding precipitate Precipitate (non-specific effects) compound->precipitate Poor Solubility

Caption: A hypothetical signaling pathway illustrating the impact of poor compound solubility.

References

Refining analytical methods for 4-(2-Thienylsulfonyl)benzenamine detection

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analytical detection of 4-(2-Thienylsulfonyl)benzenamine. The following information is designed to assist researchers, scientists, and drug development professionals in refining their analytical methods.

Frequently Asked Questions (FAQs)

Q1: What are the recommended analytical techniques for the quantification of this compound?

A1: The most common and reliable techniques for the analysis of this compound are High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection, and Gas Chromatography-Mass Spectrometry (GC-MS).[1][2][3][4] HPLC is often preferred for its versatility and suitability for non-volatile compounds, while GC-MS is a powerful tool for identification and quantification, especially for volatile derivatives.[1][4]

Q2: What are the typical challenges encountered during the HPLC analysis of this compound?

A2: Common challenges include poor peak shape (tailing or fronting), inadequate resolution from other components, retention time drift, and low sensitivity. These issues can often be addressed by optimizing the mobile phase composition, pH, column temperature, and flow rate.

Q3: How can I improve the sensitivity of my method for trace-level detection?

A3: To enhance sensitivity, consider using a more sensitive detector like a mass spectrometer (LC-MS).[5] Additionally, optimizing sample preparation to pre-concentrate the analyte, increasing the injection volume, and ensuring the mobile phase is of high purity can significantly improve detection limits.

Q4: What are the critical parameters to consider for method validation?

A4: A robust method validation should include an assessment of specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness.[2][6][7]

Troubleshooting Guides

HPLC Method Troubleshooting
IssuePotential CauseSuggested Solution
Poor Peak Shape (Tailing) Secondary interactions with the stationary phase; Column overload; Dead volume in the system.- Adjust mobile phase pH to ensure the analyte is in a single ionic form.- Reduce sample concentration.- Check and replace fittings and tubing.
Poor Resolution Inappropriate mobile phase composition or gradient; Wrong column selection.- Optimize the mobile phase organic-to-aqueous ratio.- Try a different stationary phase (e.g., C8 instead of C18).- Adjust the gradient slope.[2]
Retention Time Drift Inconsistent mobile phase preparation; Fluctuations in column temperature; Column degradation.- Prepare fresh mobile phase daily.- Use a column oven to maintain a stable temperature.[2]- Use a guard column and flush the column regularly.
No Peaks Detected Sample degradation; Detector issue; Incorrect injection.- Check sample stability and storage conditions.[8]- Verify detector lamp/source is functioning.- Ensure the autosampler is working correctly.
Baseline Noise Contaminated mobile phase or system; Air bubbles in the detector.- Use high-purity solvents and degas the mobile phase.- Purge the system to remove air bubbles.
GC-MS Method Troubleshooting
IssuePotential CauseSuggested Solution
Peak Broadening Slow injection speed; Column contamination.- Use a faster injection speed.- Bake out the column at a high temperature.
Mass Spectrum Inconsistencies Ion source contamination; Incorrect ionization energy.- Clean the ion source.- Optimize the ionization energy.
Low Abundance of Molecular Ion Excessive fragmentation.- Use a softer ionization technique if available (e.g., Chemical Ionization).
Poor Repeatability Leaks in the system; Inconsistent sample injection.- Check for leaks using an electronic leak detector.- Ensure the syringe is clean and functioning properly.

Experimental Protocols

Protocol 1: Reversed-Phase HPLC Method for Quantification

This protocol is a starting point and may require optimization for your specific instrumentation and sample matrix.

  • Chromatographic System:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: Start with 90% A, decrease to 10% A over 15 minutes, hold for 2 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min.[2]

    • Column Temperature: 30 °C.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.[2]

  • Standard Preparation:

    • Prepare a stock solution of this compound at 1 mg/mL in methanol.

    • Perform serial dilutions with the mobile phase to create calibration standards ranging from 0.1 µg/mL to 100 µg/mL.

  • Sample Preparation:

    • Dissolve the sample in a suitable solvent (e.g., methanol or diluent similar to the mobile phase).

    • Filter the sample through a 0.45 µm syringe filter before injection.

Protocol 2: GC-MS Method for Identification
  • Chromatographic System:

    • Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Inlet Temperature: 280 °C.

    • Oven Program: Start at 100 °C, hold for 1 minute, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

    • Injection Mode: Splitless.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 50-400.

  • Sample Preparation:

    • Derivatization may be necessary to improve volatility. Consult relevant literature for derivatization agents suitable for amines and sulfonamides.

    • Dissolve the sample or derivatized sample in a volatile solvent like dichloromethane or ethyl acetate.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Processing sp1 Sample Weighing sp2 Dissolution sp1->sp2 sp3 Filtration/Derivatization sp2->sp3 a1 Injection sp3->a1 Prepared Sample a2 Chromatographic Separation a1->a2 a3 Detection (UV/MS) a2->a3 d1 Peak Integration a3->d1 Raw Data d2 Quantification d1->d2 d3 Reporting d2->d3

Caption: General workflow for the analysis of this compound.

troubleshooting_logic cluster_instrument Instrument Checks cluster_method Method Parameters cluster_consumables Consumables start Analytical Issue (e.g., Poor Peak Shape) ic1 Check System Pressure start->ic1 mp1 Optimize Mobile Phase start->mp1 c1 Prepare Fresh Mobile Phase start->c1 ic2 Inspect for Leaks ic1->ic2 ic3 Verify Detector Function ic2->ic3 end Issue Resolved ic3->end mp2 Adjust Column Temperature mp1->mp2 mp3 Modify Gradient mp2->mp3 mp3->end c2 Replace Guard Column c1->c2 c3 Use New HPLC Column c2->c3 c3->end

Caption: A logical approach to troubleshooting common analytical issues.

References

Challenges in the scale-up synthesis of 4-(2-Thienylsulfonyl)benzenamine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for challenges encountered during the scale-up synthesis of 4-(2-Thienylsulfonyl)benzenamine. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent method is the reaction of 2-thiophenesulfonyl chloride with aniline in the presence of a base. This is a nucleophilic substitution reaction where the amino group of aniline attacks the sulfonyl chloride.

Q2: What are the primary safety concerns when scaling up this synthesis?

A2: The reaction between a sulfonyl chloride and an amine is often highly exothermic, posing a risk of thermal runaway if not properly controlled.[1] Additionally, 2-thiophenesulfonyl chloride is corrosive and moisture-sensitive. Appropriate personal protective equipment (PPE) and reactor design for heat management are crucial.

Q3: What are common impurities in the synthesis of this compound?

A3: Common impurities include unreacted starting materials (aniline and 2-thiophenesulfonyl chloride), the hydrochloride salt of aniline, and the di-sulfonated byproduct, N,N-bis(2-thienylsulfonyl)aniline. The formation of the di-sulfonated product is more likely with elevated temperatures and an excess of the sulfonyl chloride.

Q4: How can the progress of the reaction be monitored?

A4: Reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). These techniques can be used to track the consumption of the starting materials and the formation of the product.

Troubleshooting Guide

Problem 1: Low Yield of this compound
Possible Cause Suggested Solution
Incomplete Reaction - Monitor the reaction using TLC or HPLC until the limiting reagent is consumed. - Ensure the reaction temperature is optimal. While the reaction is exothermic, some initial heating might be necessary to overcome the activation energy.
Degradation of 2-Thiophenesulfonyl Chloride - Use fresh or properly stored 2-thiophenesulfonyl chloride. It is sensitive to moisture and can hydrolyze to the corresponding sulfonic acid, which is unreactive. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture ingress.
Sub-optimal Base - The choice of base is critical. A base that is too weak may not effectively neutralize the HCl generated, leading to the formation of aniline hydrochloride which is less nucleophilic. A base that is too strong can promote side reactions. Pyridine or triethylamine are commonly used.
Poor Work-up and Isolation - Ensure complete precipitation of the product during crystallization. A solvent/anti-solvent system should be optimized. - Check the pH during aqueous work-up to ensure the product is not lost in the aqueous phase.
Problem 2: Formation of Significant Amounts of Di-sulfonated Byproduct
Possible Cause Suggested Solution
Incorrect Stoichiometry - Use a slight excess of aniline relative to 2-thiophenesulfonyl chloride to favor the mono-sulfonylation. A 1:1.05 to 1:1.1 ratio of sulfonyl chloride to aniline is a good starting point.
High Reaction Temperature - Maintain a controlled temperature throughout the reaction. High temperatures can increase the rate of the second sulfonylation. The initial reaction is exothermic and may require cooling.
Slow Addition of Aniline - Add the aniline solution dropwise to the solution of 2-thiophenesulfonyl chloride and base. This maintains a low concentration of free aniline and minimizes the chance of di-sulfonylation.
Problem 3: Difficulty in Product Purification and Crystallization
Possible Cause Suggested Solution
Oily Product - If the product oils out during crystallization, try adding the anti-solvent more slowly or at a lower temperature. - Seeding the solution with a small crystal of pure product can induce crystallization. - Consider a different solvent system for crystallization.
Persistent Impurities - If impurities co-crystallize with the product, a re-crystallization from a different solvent system may be necessary. - Column chromatography can be used for purification, although this may not be practical for very large scales. In such cases, optimizing the crystallization is key.

Experimental Protocols

General Laboratory-Scale Synthesis of this compound

Materials:

  • Aniline

  • 2-Thiophenesulfonyl chloride

  • Pyridine

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve aniline (1.0 eq) in dichloromethane.

  • Add pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • In a separate flask, dissolve 2-thiophenesulfonyl chloride (1.05 eq) in dichloromethane.

  • Add the 2-thiophenesulfonyl chloride solution dropwise to the aniline solution over 30 minutes, maintaining the temperature at 0-5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC/HPLC analysis indicates completion.

  • Quench the reaction by adding 1 M HCl and separate the organic layer.

  • Wash the organic layer successively with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or isopropanol).

Reaction Monitoring by Thin Layer Chromatography (TLC)
  • Mobile Phase: A mixture of ethyl acetate and hexanes (e.g., 30:70 v/v) is a good starting point.

  • Stationary Phase: Silica gel plates.

  • Visualization: UV light (254 nm).

  • Procedure: Spot the reaction mixture, aniline, and 2-thiophenesulfonyl chloride standards on the TLC plate. The product should have an Rf value between that of the starting materials. Monitor the disappearance of the limiting reactant spot.

Quantitative Data

The following tables provide illustrative data for the synthesis of aryl sulfonamides at different scales. Note that the optimal conditions for this compound may vary.

Table 1: Reaction Parameters at Different Scales

ParameterLaboratory Scale (10g)Pilot Scale (1kg)
Aniline 10 g1 kg
2-Thiophenesulfonyl chloride 21.6 g2.16 kg
Pyridine 10.2 mL1.02 L
Solvent (DCM) 200 mL20 L
Reaction Temperature 0-5 °C then RT0-10 °C (controlled)
Addition Time 30 min2-3 hours
Reaction Time 2-4 hours4-6 hours

Table 2: Yield and Purity Comparison

ScaleTypical YieldPurity (by HPLC)
Laboratory Scale 85-95%>98%
Pilot Scale 80-90%>97%

Visualizations

experimental_workflow reagents Reagents: - Aniline - 2-Thiophenesulfonyl chloride - Pyridine - DCM reaction Reaction: - Dissolve aniline and pyridine in DCM - Cool to 0-5 °C - Add 2-thiophenesulfonyl chloride solution dropwise - Stir at RT for 2-4h reagents->reaction 1. Mix workup Work-up: - Quench with 1M HCl - Wash with NaHCO3 and brine - Dry over MgSO4 reaction->workup 2. Process purification Purification: - Concentrate in vacuo - Recrystallize workup->purification 3. Isolate product Final Product: This compound purification->product 4. Finalize

Caption: A generalized experimental workflow for the synthesis of this compound.

troubleshooting_workflow start Low Yield or Impure Product check_reaction Check Reaction Completion (TLC/HPLC) start->check_reaction incomplete Incomplete check_reaction->incomplete complete Complete check_reaction->complete extend_time Extend Reaction Time or Increase Temperature Slightly incomplete->extend_time Yes check_reagents Check Reagent Quality (Moisture sensitive?) incomplete->check_reagents No check_workup Review Work-up and Purification Procedure complete->check_workup extend_time->check_reaction bad_reagents Degraded check_reagents->bad_reagents use_fresh Use Fresh Reagents bad_reagents->use_fresh Yes bad_reagents->check_workup No good_reagents Good optimize_cryst Optimize Crystallization (Solvent, Temperature) check_workup->optimize_cryst

Caption: A troubleshooting decision tree for common issues in the synthesis.

References

Preventing degradation of 4-(2-Thienylsulfonyl)benzenamine during storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the proper storage and handling of 4-(2-Thienylsulfonyl)benzenamine to prevent its degradation. The information is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound during storage?

A1: The degradation of this compound is primarily influenced by three factors:

  • Oxidation: The aromatic amine group is susceptible to oxidation from atmospheric oxygen, which can be accelerated by light exposure. This can lead to the formation of colored impurities.

  • Moisture: The compound is potentially hygroscopic, and absorbed moisture can lead to hydrolysis of the sulfonamide bond, especially under non-neutral pH conditions.

  • Temperature: Elevated temperatures can increase the rate of both oxidation and hydrolysis.

Q2: What are the visual or physical signs of degradation?

A2: The most common sign of degradation is a change in the appearance of the material. This can include:

  • Color change: A shift from a white or off-white powder to yellow, brown, or darker hues.

  • Clumping: Due to moisture absorption.

  • Change in solubility: Degraded material may exhibit different solubility characteristics.

Q3: How can I confirm if my sample of this compound has degraded?

A3: To confirm degradation, analytical testing is recommended. Common methods include:

  • High-Performance Liquid Chromatography (HPLC): To assess purity and quantify degradation products.

  • Mass Spectrometry (MS): To identify the molecular weights of potential degradation products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To detect structural changes in the molecule.

Troubleshooting Guide

This guide addresses specific issues that may arise during the storage and handling of this compound.

Issue Potential Cause Recommended Action
Discoloration (Yellowing/Browning) Oxidation of the aromatic amine group due to exposure to air and/or light.1. Store the compound in an amber glass vial to protect it from light. 2. Purge the container with an inert gas (e.g., argon or nitrogen) before sealing. 3. Store at recommended low temperatures.
Clumping or Caking of Powder Moisture absorption (hygroscopicity).1. Store the compound in a desiccator containing a suitable desiccant (e.g., silica gel). 2. Ensure the container is tightly sealed. 3. Handle the compound in a low-humidity environment (e.g., a glove box).
Reduced Purity Detected by HPLC Chemical degradation, possibly due to hydrolysis or oxidation.1. Review storage conditions (temperature, light, atmosphere, and moisture protection). 2. If stored in solution, consider the stability in the chosen solvent and prepare fresh solutions for experiments.[1] 3. Perform a root cause analysis to identify the source of degradation.
Inconsistent Experimental Results Use of a degraded or impure sample.1. Re-analyze the purity of the stored compound before use. 2. If degradation is confirmed, use a fresh, un-degraded batch of the compound for subsequent experiments.

Recommended Storage Conditions

To minimize degradation, it is crucial to adhere to the following storage conditions.

Parameter Recommended Condition Rationale
Temperature 2-8°C (Refrigerated)To slow down the rate of potential chemical degradation.[2][3]
Atmosphere Inert Gas (Argon or Nitrogen)To prevent oxidation of the aromatic amine.[3]
Light Protect from Light (Amber Vial)To prevent light-catalyzed oxidation.[3]
Moisture Dry/Desiccated EnvironmentTo prevent hydrolysis. Aromatic amines can be hygroscopic.[2]
Container Tightly Sealed, Compatible Material (e.g., Amber Glass, HDPE)To prevent exposure to air and moisture, and to avoid reaction with container material.[2]

Experimental Protocols

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of this compound.

    • Dissolve the sample in a suitable solvent (e.g., acetonitrile or methanol) to a final concentration of 1 mg/mL.

    • Filter the solution through a 0.22 µm syringe filter before injection.

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.

    • Gradient: Start at 10% B, increase to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Integrate the peak areas to determine the purity of the main compound and the percentage of any degradation products.

Visualizations

Logical Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting the degradation of this compound.

Troubleshooting Workflow for this compound Degradation A Observe signs of degradation (e.g., color change, clumping) B Assess Purity via HPLC A->B C Purity > 98%? B->C D Compound is stable. Continue to use with proper storage. C->D Yes E Purity < 98%. Degradation confirmed. C->E No F Investigate Storage Conditions E->F G Stored at 2-8°C? F->G H Stored under inert gas? F->H I Protected from light? F->I J Stored in a dry environment? F->J G->H Yes K Correct storage conditions. Use a fresh batch of compound. G->K No H->I Yes H->K No I->J Yes I->K No J->K No L Consider other factors: - Solvent stability - pH effects J->L Yes

Caption: Troubleshooting workflow for degradation issues.

Potential Degradation Pathways

This diagram illustrates the potential, inferred degradation pathways for this compound based on its chemical structure.

Inferred Degradation Pathways of this compound cluster_main This compound cluster_degradation Potential Degradation Products A This compound B Oxidized Amine Products (e.g., nitroso, nitro compounds) A->B Oxidation (Air, Light) C Hydrolysis Products (Benzenesulfonic acid and 2-Aminothiophene derivatives) A->C Hydrolysis (Moisture) D Thiophene Ring Cleavage Products A->D Ring Oxidation/Cleavage

Caption: Potential degradation pathways.

References

Technical Support Center: Interpreting Complex NMR Spectra of 4-(2-Thienylsulfonyl)benzenamine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-(2-Thienylsulfonyl)benzenamine and interpreting its NMR spectra.

Predicted NMR Data for this compound

Due to the complex nature of the molecule, obtaining a clean, well-resolved NMR spectrum can be challenging. Below is a table of predicted 1H and 13C NMR data. These values are estimated based on known substituent effects of amino and sulfonyl groups on aromatic rings and analysis of similar structures. Experimental values may vary depending on the solvent, concentration, and instrument parameters.

Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentCoupling Constant (J) Hz
~7.85dd1HH-5' (Thiophene)J = 5.0, 1.3 Hz
~7.65d2HH-2, H-6 (Benzene)J = 8.8 Hz
~7.55dd1HH-3' (Thiophene)J = 3.7, 1.3 Hz
~7.15dd1HH-4' (Thiophene)J = 5.0, 3.7 Hz
~6.70d2HH-3, H-5 (Benzene)J = 8.8 Hz
~6.10br s2H-NH₂N/A

Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

Chemical Shift (δ) ppmAssignment
~152.5C-4 (Benzene)
~142.0C-2' (Thiophene)
~134.5C-5' (Thiophene)
~132.0C-3' (Thiophene)
~129.5C-2, C-6 (Benzene)
~128.0C-4' (Thiophene)
~125.0C-1 (Benzene)
~113.5C-3, C-5 (Benzene)

Troubleshooting and FAQs

Q1: The aromatic signals in my ¹H NMR spectrum are overlapping and difficult to interpret. What can I do?

A1: Peak overlap in the aromatic region is a common issue with this compound due to the presence of two aromatic rings with multiple substituents. Here are several troubleshooting steps:

  • Increase Spectrometer Frequency: If possible, acquire the spectrum on a higher field instrument (e.g., 600 MHz or higher). This will increase the chemical shift dispersion and may resolve the overlapping signals.

  • Change the Solvent: Different deuterated solvents can induce changes in chemical shifts (solvent-induced shifts). For example, switching from DMSO-d₆ to acetone-d₆ or CDCl₃ might separate the overlapping protons.

  • 2D NMR Experiments:

    • COSY (Correlation Spectroscopy): A COSY experiment will show correlations between coupled protons. This can help you trace the connectivity within the benzenamine and thiophene rings, even if the 1D signals are overlapped.

    • HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment correlates protons to their directly attached carbons. This is extremely useful for definitively assigning proton signals if you can resolve the corresponding carbon signals in the ¹³C NMR spectrum.

    • HMBC (Heteronuclear Multiple Bond Correlation): An HMBC experiment shows correlations between protons and carbons over two to three bonds. This can help in assigning quaternary carbons and confirming the overall structure.

Q2: I am not sure which peak corresponds to the -NH₂ protons. How can I identify it?

A2: The amine (-NH₂) protons can be challenging to identify because their chemical shift is variable and the peak is often broad.

  • D₂O Exchange: A definitive way to identify the -NH₂ peak is to perform a D₂O exchange experiment. Add a drop of deuterium oxide (D₂O) to your NMR tube, shake it, and re-acquire the ¹H NMR spectrum. The peak corresponding to the -NH₂ protons will disappear or significantly decrease in intensity because the protons will exchange with deuterium.

  • Broadness of the Peak: In many solvents, the -NH₂ protons appear as a broad singlet due to quadrupole broadening from the nitrogen atom and chemical exchange. Look for a broad signal that integrates to 2H.

  • Temperature Variation: Acquiring the spectrum at a lower temperature can sometimes sharpen the -NH₂ signal by slowing down the exchange rate.

Q3: The splitting patterns for the thiophene ring protons are not clear. What should I expect?

A3: The 2-substituted thiophene ring will give rise to a complex splitting pattern for the three protons. You should expect to see three distinct signals, each integrating to 1H. The expected coupling constants are approximately:

  • J(H3'-H4') ≈ 3.5 - 5.5 Hz

  • J(H4'-H5') ≈ 4.5 - 6.0 Hz

  • J(H3'-H5') ≈ 1.0 - 2.0 Hz (long-range coupling)

The signal for H-5' will be a doublet of doublets due to coupling with H-4' and H-3'. Similarly, H-3' will be a doublet of doublets from coupling to H-4' and H-5'. The H-4' proton will also appear as a doublet of doublets from coupling to H-3' and H-5'. If resolution is poor, these may appear as complex multiplets. A COSY experiment is highly recommended to confirm these couplings.

Q4: Why are the protons on the benzenamine ring appearing as two doublets?

A4: The benzenamine ring is para-substituted with a strong electron-donating group (-NH₂) and a strong electron-withdrawing group (-SO₂-Thiophene). This creates a highly polarized ring system.

  • The protons at positions 3 and 5 (ortho to the -NH₂ group) are shielded and will appear upfield (at a lower ppm value). They are chemically equivalent and will appear as a doublet due to coupling with the protons at positions 2 and 6.

  • The protons at positions 2 and 6 (ortho to the -SO₂- group) are deshielded and will appear downfield (at a higher ppm value). They are also chemically equivalent and will appear as a doublet due to coupling with the protons at positions 3 and 5.

This "AA'BB'" system is characteristic of para-disubstituted benzene rings with electronically distinct substituents. The coupling constant for this ortho-coupling is typically in the range of 8-9 Hz.[1]

Experimental Protocol: Acquiring High-Quality NMR Spectra

To obtain a high-quality NMR spectrum of this compound, follow this detailed protocol:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the compound.

    • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or acetone-d₆). Ensure the compound is fully dissolved. Sonication may be necessary.

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube.

    • Cap the NMR tube securely.

  • Instrument Setup (for a 500 MHz spectrometer):

    • Insert the sample into the spectrometer.

    • Lock onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve good homogeneity. Aim for a narrow and symmetrical solvent peak.

  • ¹H NMR Acquisition:

    • Spectral Width: Set a spectral width of approximately 16 ppm (e.g., from -2 to 14 ppm).

    • Pulse Angle: Use a 30-45 degree pulse angle to allow for a shorter relaxation delay.

    • Acquisition Time: Set the acquisition time to at least 2-3 seconds.

    • Relaxation Delay: Use a relaxation delay of 1-2 seconds.

    • Number of Scans: Acquire at least 16 scans for a good signal-to-noise ratio.

    • Processing: Apply a Fourier transform with a line broadening (LB) of 0.3 Hz. Phase and baseline correct the spectrum carefully.

  • ¹³C NMR Acquisition:

    • Spectral Width: Set a spectral width of approximately 240 ppm (e.g., from -10 to 230 ppm).

    • Pulse Program: Use a proton-decoupled pulse sequence.

    • Pulse Angle: Use a 30-45 degree pulse angle.

    • Acquisition Time: Set the acquisition time to at least 1 second.

    • Relaxation Delay: Use a relaxation delay of 2 seconds.

    • Number of Scans: Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (this can range from several hundred to several thousand, depending on the sample concentration).

    • Processing: Apply a Fourier transform with a line broadening (LB) of 1-2 Hz. Phase and baseline correct the spectrum.

  • 2D NMR Acquisition (if needed):

    • Use standard pulse programs for COSY, HSQC, and HMBC experiments.

    • Optimize the spectral widths in both dimensions to cover all relevant signals.

    • Acquire a sufficient number of increments in the indirect dimension to achieve adequate resolution.

Visualization of Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting complex NMR spectra of this compound.

NMR_Troubleshooting_Workflow cluster_2d_nmr Advanced Analysis Acquire_1D_H_NMR Acquire 1D ¹H NMR Spectrum Check_Aromatic_Region Aromatic Region Overlapped? Acquire_1D_H_NMR->Check_Aromatic_Region Run_COSY Run COSY Experiment Check_Aromatic_Region->Run_COSY Yes Identify_NH2 Identify -NH₂ Peak Check_Aromatic_Region->Identify_NH2 No Run_HSQC_HMBC Run HSQC/HMBC Run_COSY->Run_HSQC_HMBC Final_Assignment Final Structure Confirmation Run_HSQC_HMBC->Final_Assignment Check_NH2_Peak Is -NH₂ Peak Clear? Identify_NH2->Check_NH2_Peak D2O_Exchange Perform D₂O Exchange Check_NH2_Peak->D2O_Exchange No Check_NH2_Peak->Final_Assignment Yes D2O_Exchange->Final_Assignment

References

Validation & Comparative

A Comparative Guide to the Structural Elucidation of 4-(2-Thienylsulfonyl)benzenamine: The Definitive Confirmation by X-ray Crystallography

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The precise determination of a molecule's three-dimensional structure is a cornerstone of modern drug discovery and materials science. For a novel compound like 4-(2-Thienylsulfonyl)benzenamine, an unambiguous structural confirmation is paramount for understanding its chemical properties, biological activity, and potential as a therapeutic agent. While various analytical techniques can provide structural information, single-crystal X-ray crystallography remains the gold standard for providing a definitive, high-resolution atomic arrangement.

This guide offers a comparative overview of X-ray crystallography against other common analytical methods for the structural elucidation of this compound, supported by a detailed experimental protocol for the crystallographic workflow.

Performance Comparison: Structural Analysis Techniques

The choice of analytical technique for structure determination depends on the nature of the sample, the required level of detail, and the specific questions being asked. While techniques like NMR and Mass Spectrometry are invaluable for determining connectivity and formula, X-ray crystallography provides an unparalleled, direct visualization of the molecular structure.

ParameterSingle-Crystal X-ray CrystallographyNMR SpectroscopyMass Spectrometry (MS)
Information Provided Precise 3D atomic coordinates, bond lengths, bond angles, stereochemistry, crystal packing[1][2]Connectivity of atoms, 3D structure in solution, dynamic processes[3][4]Molecular weight, elemental composition, fragmentation patterns
Sample Requirements High-quality single crystal (typically 30-300 microns), high purity[1][5]Soluble sample in a suitable deuterated solvent, high purity[3]Very small sample quantity, can be in a complex mixture (with LC/GC)
Resolution Atomic resolution (<1 Å)[6]Can be high, but typically lower than crystallography for full 3D structure[4]Not a direct structural imaging technique
Key Advantage Unambiguous determination of the solid-state structure[7]Provides structural information in solution, which can be more biologically relevant[8]High sensitivity and ability to determine molecular formula
Key Limitation Requires the growth of suitable single crystals, which can be challenging[7]Structure is an average of conformations in solution; size limitations for complex molecules[8][9]Does not directly provide 3D structural information or stereochemistry

Experimental Workflow: Single-Crystal X-ray Crystallography

The process of determining a crystal structure via X-ray diffraction involves several key steps, from sample preparation to data analysis.[7]

experimental_workflow cluster_prep Crystal Growth & Mounting cluster_data Data Collection cluster_analysis Structure Solution & Refinement crystal_growth 1. Crystal Growth (e.g., slow evaporation, vapor diffusion) crystal_selection 2. Crystal Selection (Microscopic examination for quality) crystal_growth->crystal_selection crystal_mounting 3. Mounting (On a goniometer head) crystal_selection->crystal_mounting diffractometer 4. X-ray Diffraction (Crystal rotation in X-ray beam) crystal_mounting->diffractometer data_collection 5. Diffraction Pattern Collection (Detection of diffracted X-rays) diffractometer->data_collection data_processing 6. Data Processing (Integration of reflection intensities) data_collection->data_processing structure_solution 7. Structure Solution (Direct methods or Patterson function) data_processing->structure_solution structure_refinement 8. Structure Refinement (Least-squares fitting) structure_solution->structure_refinement final_model 9. Final Structural Model (Validation and analysis) structure_refinement->final_model

References

Cross-Validation of Analytical Methods for 4-(2-Thienylsulfonyl)benzenamine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies applicable to the quantification and characterization of 4-(2-Thienylsulfonyl)benzenamine. While specific validated methods for this compound are not extensively documented in publicly available literature, this document outlines robust analytical techniques based on the well-established analysis of structurally related sulfonamides and aromatic amines. The provided experimental protocols serve as a foundation for method development and require validation for this specific analyte.

Introduction to this compound

This compound is a chemical entity featuring a benzenamine (aniline) moiety, a sulfonamide group, and a thiophene ring. This unique combination of functional groups suggests potential biological activities, drawing from the known properties of sulfonamides (antimicrobial) and various thiophene derivatives (diverse pharmacological effects). Accurate and precise analytical methods are paramount for its quantification in various matrices during research, development, and quality control.

Cross-validation of analytical methods is a critical process to ensure the reliability, reproducibility, and accuracy of results when different techniques are employed. This guide explores High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Ultraviolet-Visible (UV-Vis) Spectrophotometry as potential methods for the analysis of this compound.

Comparative Overview of Analytical Methods

The selection of an appropriate analytical method depends on factors such as the required sensitivity, selectivity, sample matrix, and the purpose of the analysis (e.g., routine quality control versus impurity profiling).

Parameter HPLC-UV GC-MS UV-Vis Spectrophotometry
Principle Separation based on polarity, detection by UV absorbance.Separation based on volatility and polarity, detection by mass-to-charge ratio.Measures absorbance of UV-Vis light by the analyte in solution.
Selectivity Moderate to HighVery HighLow to Moderate
Sensitivity Good (ng to µg range)Excellent (pg to ng range)Fair (µg to mg range)
Sample Throughput HighModerateHigh
Instrumentation Cost ModerateHighLow
Sample Preparation Simple (dissolution, filtration)May require derivatization for non-volatile compounds.Simple (dissolution)
Primary Application Quantification, purity assessment.Identification, quantification, impurity profiling.Preliminary quantification, concentration determination.

Experimental Protocols (Adaptable for this compound)

The following protocols are based on established methods for sulfonamides and aromatic amines and should be optimized and validated for the specific analysis of this compound.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the routine quantification of this compound in bulk drug substances and formulated products.

Instrumentation:

  • HPLC system with a quaternary or binary pump

  • Autosampler

  • Column oven

  • UV-Vis or Photodiode Array (PDA) detector

Chromatographic Conditions (Example):

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase: Isocratic or gradient elution with a mixture of Acetonitrile and Water (with 0.1% formic acid). A starting point could be a 60:40 (v/v) mixture of Acetonitrile and acidified water.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: Based on the UV-Vis spectrum of this compound. A preliminary scan would be necessary, but a common wavelength for similar aromatic compounds is around 254 nm.

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh and dissolve a suitable amount of the sample in the mobile phase to obtain a stock solution.

  • Prepare a series of calibration standards by diluting the stock solution.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high selectivity and sensitivity, making it ideal for identification and trace-level quantification. Derivatization may be necessary to improve the volatility and thermal stability of the analyte.

Instrumentation:

  • Gas chromatograph with a split/splitless injector

  • Mass spectrometer (e.g., quadrupole)

Chromatographic Conditions (Example):

  • Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injector Temperature: 250 °C

  • Oven Temperature Program:

    • Initial temperature: 150 °C, hold for 1 minute.

    • Ramp to 280 °C at 10 °C/min.

    • Hold at 280 °C for 5 minutes.

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 50-500.

Sample Preparation (with Derivatization):

  • Dissolve the sample in a suitable solvent (e.g., dichloromethane).

  • Add a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) and heat the mixture to facilitate the reaction.

  • Inject an aliquot of the derivatized sample into the GC-MS.

UV-Vis Spectrophotometry

This technique is a simple and cost-effective method for the direct quantification of the analyte in a pure solution.

Instrumentation:

  • UV-Vis Spectrophotometer (double beam recommended)

Methodology:

  • Solvent: A UV-transparent solvent in which the analyte is soluble (e.g., ethanol, methanol, or acetonitrile).

  • Wavelength Scan: Perform a wavelength scan from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax).

  • Calibration Curve: Prepare a series of standard solutions of known concentrations and measure their absorbance at the λmax. Plot a calibration curve of absorbance versus concentration.

  • Sample Analysis: Measure the absorbance of the sample solution at the λmax and determine its concentration from the calibration curve.

Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for the analysis of this compound.

Analytical Workflow cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Processing Weighing Weighing Dissolution Dissolution Weighing->Dissolution Dilution Dilution Dissolution->Dilution Filtration Filtration Dilution->Filtration Derivatization Derivatization (for GC-MS) Dilution->Derivatization HPLC HPLC-UV Filtration->HPLC UVVis UV-Vis Filtration->UVVis GCMS GC-MS Derivatization->GCMS Quantification Quantification HPLC->Quantification Identification Identification GCMS->Identification UVVis->Quantification Comparison Cross-Validation Quantification->Comparison Identification->Comparison

Caption: A generalized workflow for the analysis of this compound.

Cross-Validation Logic

This diagram illustrates the logical relationship in the cross-validation of analytical methods.

Cross-Validation Logic cluster_methods Analytical Methods cluster_validation Validation Parameters cluster_comparison Comparative Analysis MethodA Method A (e.g., HPLC-UV) Accuracy Accuracy MethodA->Accuracy Precision Precision MethodA->Precision Linearity Linearity MethodA->Linearity Robustness Robustness MethodA->Robustness MethodB Method B (e.g., GC-MS) MethodB->Accuracy MethodB->Precision MethodB->Linearity MethodB->Robustness MethodC Method C (e.g., UV-Vis) MethodC->Accuracy MethodC->Precision MethodC->Linearity MethodC->Robustness Results Results Comparison Accuracy->Results Precision->Results Linearity->Results Robustness->Results Conclusion Method Suitability Conclusion Results->Conclusion

Caption: Logical flow of the cross-validation process for analytical methods.

Potential Biological Significance

While the specific biological activities of this compound are not widely reported, its structural motifs suggest several areas of potential pharmacological interest:

  • Antimicrobial Activity: The sulfonamide group is a well-known pharmacophore in a class of antibiotics that inhibit dihydropteroate synthase, an enzyme essential for folic acid synthesis in bacteria.

  • Anti-inflammatory Activity: Some sulfonamide derivatives have been shown to exhibit anti-inflammatory properties.

  • COX Inhibition: The diarylsulfonamide structure is present in some selective COX-2 inhibitors, which are a class of nonsteroidal anti-inflammatory drugs (NSAIDs).

  • Insecticidal Activity: Structurally related ethylsulfonylpyridines have demonstrated insecticidal properties.

Further research is required to elucidate the specific biological targets and signaling pathways associated with this compound.

Disclaimer: The experimental protocols provided are intended as examples and must be validated for the specific application and matrix before use. The information on potential biological activities is based on structurally similar compounds and does not represent proven activities of this compound.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of 4-(2-Thienylsulfonyl)benzenamine and structurally related sulfonamides, with a focus on their activity as carbonic anhydrase (CA) inhibitors. While direct experimental data for this compound is limited in publicly accessible literature, this guide leverages data from closely related thienyl-containing and other heterocyclic sulfonamides to elucidate key structure-activity relationships (SAR). The primary therapeutic application of such compounds lies in their potential to target various isoforms of carbonic anhydrase, enzymes implicated in a range of physiological and pathological processes, including glaucoma, epilepsy, and cancer.[1][2][3]

Introduction to Sulfonamides as Carbonic Anhydrase Inhibitors

Sulfonamides (R-SO₂NH₂) represent a cornerstone class of carbonic anhydrase inhibitors.[2] The primary sulfonamide group is crucial for their mechanism of action, which involves the coordination of the deprotonated sulfonamide nitrogen to the zinc ion within the active site of the enzyme.[3] This interaction displaces a zinc-bound water molecule (or hydroxide ion), thereby inhibiting the enzyme's catalytic activity—the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] The diverse therapeutic applications of sulfonamides stem from the inhibition of different CA isoforms, which are expressed in various tissues and cellular compartments.[1][4]

Comparative Analysis of Inhibitory Activity

To understand the potential efficacy of this compound, this section presents a comparative analysis of the inhibitory activity (expressed as IC₅₀ or Kᵢ values) of structurally similar sulfonamides against key human carbonic anhydrase (hCA) isoforms: hCA I, hCA II (cytosolic), and hCA IX, and hCA XII (transmembrane, tumor-associated). The data is compiled from various studies and presented in the tables below. The selection of compounds for comparison is based on the presence of a five-membered heterocyclic ring attached to the benzenesulfonamide core.

Thienyl-Substituted and Other Heterocyclic Benzenesulfonamides

The inhibitory potency of benzenesulfonamides is significantly influenced by the nature of the substituent on the benzene ring. The following table summarizes the inhibition constants (Kᵢ) for a series of thienyl-substituted pyrazoline benzenesulfonamides and other related heterocyclic sulfonamides against hCA I and hCA II.

CompoundhCA I (Kᵢ, nM)hCA II (Kᵢ, nM)Reference
Thienyl-Substituted Pyrazoline Benzenesulfonamides
Compound A (Aryl = Thiophen-2-yl)232.16342.07[5]
Compound B (Aryl = 5-Methylthiophen-2-yl)315.48398.10[5]
Compound C (Aryl = 5-Chlorothiophen-2-yl)637.70455.80[5]
Other Heterocyclic Benzenesulfonamides
4-(Pyrazol-1-yl)benzenesulfonamide1500755[6]
4-(Imidazol-1-yl)benzenesulfonamide1200650[6]
Acetazolamide (Standard)25012.1[7]

Note: Lower Kᵢ values indicate higher inhibitory potency.

Thiophene-Based Sulfonamides

This table presents the IC₅₀ and Kᵢ values for a series of thiophene-based sulfonamides, highlighting the potent inhibition of hCA I and hCA II.

CompoundhCA I (IC₅₀, nM)hCA I (Kᵢ, nM)hCA II (IC₅₀, nM)hCA II (Kᵢ, nM)Reference
16966.49 ± 17.1523.474.88 ± 20.65[8]
4120115.38 ± 25.4145.6145.23 ± 31.95[8]

Note: IC₅₀ is the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.

Structure-Activity Relationship (SAR) Insights

The presented data, although not directly inclusive of this compound, allows for the deduction of several SAR trends:

  • Role of the Heterocyclic Ring: The nature of the heterocyclic ring system plays a crucial role in determining the inhibitory potency and isoform selectivity. Five-membered heterocyclic sulfonamides have been noted for their effectiveness as carbonic anhydrase inhibitors.[4][9]

  • Substitution on the Heterocycle: Substituents on the thiophene ring, such as methyl or chloro groups, can modulate the inhibitory activity. For instance, the introduction of a chloro group in the thienyl-substituted pyrazoline series led to a decrease in potency against hCA I.[5]

  • Comparison with Standard Inhibitors: Many of the synthesized thienyl-containing sulfonamides exhibit inhibitory activities comparable to or, in some cases, more potent than the clinically used sulfonamide, Acetazolamide, particularly against hCA I.[5]

Experimental Protocols

Synthesis of Sulfonamides

While a specific protocol for this compound is not detailed in the searched literature, a general and widely applicable method for the synthesis of benzenesulfonamides involves the reaction of a primary amine with an aryl sulfonyl chloride.[10][11]

General Synthetic Procedure for N-Substituted Benzenesulfonamides:

  • Reaction Setup: A solution of the primary amine (1.0 equivalent) in a suitable solvent (e.g., dichloromethane, pyridine) is prepared in a round-bottomed flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen).

  • Addition of Base: A base, such as triethylamine or pyridine (1.0-1.2 equivalents), is added to the solution to act as an acid scavenger.

  • Addition of Sulfonyl Chloride: The aryl sulfonyl chloride (1.0 equivalent) is added portion-wise to the stirred solution, typically at a reduced temperature (e.g., 0 °C) to control the reaction exotherm.

  • Reaction Monitoring: The reaction is allowed to warm to room temperature and stirred for a specified period (e.g., 2-24 hours). The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is typically quenched with water or a dilute acid solution. The product is then extracted into an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization or column chromatography.

Carbonic Anhydrase Inhibition Assay

The inhibitory activity of sulfonamides against various CA isoforms is commonly determined using a stopped-flow CO₂ hydrase assay.[7][12]

Protocol for Stopped-Flow CO₂ Hydrase Assay:

  • Enzyme and Inhibitor Preparation: Stock solutions of the purified human CA isoenzymes (e.g., hCA I, II, IX, XII) and the test sulfonamides are prepared in appropriate buffers (e.g., Tris-HCl) and solvents (e.g., DMSO), respectively.

  • Assay Buffer: A buffer solution (e.g., 20 mM HEPES-Tris, pH 7.4) is used for the assay.

  • Incubation: The enzyme is pre-incubated with varying concentrations of the inhibitor in a 96-well plate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 25 °C).

  • Reaction Initiation: The enzyme-inhibitor mixture is rapidly mixed with a CO₂-saturated solution in the stopped-flow instrument.

  • Data Acquisition: The initial velocity of the enzyme-catalyzed CO₂ hydration is measured by monitoring the change in pH using a suitable indicator or a pH electrode.

  • Data Analysis: The initial rates of reaction are plotted against the inhibitor concentration. The IC₅₀ values are determined by fitting the data to a dose-response curve. The inhibition constants (Kᵢ) can be calculated from the IC₅₀ values using the Cheng-Prusoff equation.

Visualizations

Carbonic Anhydrase-Mediated Cellular pH Regulation

The following diagram illustrates the role of carbonic anhydrase in regulating intracellular pH, a critical process in both normal physiology and in the tumor microenvironment where CA IX and XII are often overexpressed.

G cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space CO2_ext CO2 CAIX_XII CA IX / CA XII CO2_ext->CAIX_XII H2O_ext H2O H2O_ext->CAIX_XII HCO3_ext HCO3- MCT MCT HCO3_ext->MCT Influx H_ext H+ CAIX_XII->HCO3_ext CAIX_XII->H_ext Lactate_int Lactate MCT->Lactate_int Efflux NHE NHE1 NHE->H_ext CO2_int CO2 CO2_int->CO2_ext Diffusion CAII CA II CO2_int->CAII H2O_int H2O H2O_int->CAII HCO3_int HCO3- H_int H+ H_int->NHE Efflux CAII->HCO3_int CAII->H_int Metabolism Metabolic CO2 Production Metabolism->CO2_int Sulfonamide Sulfonamide Inhibitor Sulfonamide->CAIX_XII Inhibition Sulfonamide->CAII Inhibition

Caption: Role of Carbonic Anhydrases in Cellular pH Regulation and Inhibition by Sulfonamides.

Experimental Workflow for Carbonic Anhydrase Inhibition Assay

The following diagram outlines the typical workflow for assessing the inhibitory potential of a compound against carbonic anhydrase.

G start Start prep_enzyme Prepare Purified CA Isozyme Solution start->prep_enzyme prep_inhibitor Prepare Test Compound (Sulfonamide) Dilutions start->prep_inhibitor incubation Pre-incubate Enzyme with Inhibitor prep_enzyme->incubation prep_inhibitor->incubation stopped_flow Rapid Mixing in Stopped-Flow Instrument incubation->stopped_flow prep_substrate Prepare CO2-Saturated Buffer prep_substrate->stopped_flow measurement Measure Rate of CO2 Hydration (pH change) stopped_flow->measurement data_analysis Data Analysis: Calculate IC50 and Ki measurement->data_analysis end End data_analysis->end

Caption: Workflow for Carbonic Anhydrase Inhibition Assay.

Conclusion

This guide provides a comparative framework for understanding the potential of this compound as a carbonic anhydrase inhibitor by examining data from structurally related compounds. The thienylsulfonyl moiety is a promising scaffold for the design of potent CA inhibitors. The presented data underscores the importance of the heterocyclic substituent in modulating inhibitory activity and isoform selectivity. Further experimental investigation is warranted to directly assess the inhibitory profile of this compound and to fully elucidate its therapeutic potential. The provided experimental protocols and workflow diagrams serve as a practical resource for researchers in the field of drug discovery and development.

References

A Comparative Analysis of the Biological Activity of 4-(2-Thienylsulfonyl)benzenamine and Other Benzenesulfonamides

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive guide for researchers, scientists, and drug development professionals detailing the comparative biological activities of 4-(2-Thienylsulfonyl)benzenamine and other notable benzenesulfonamide derivatives. This report synthesizes available experimental data on their efficacy as enzyme inhibitors and anticancer agents, providing detailed experimental protocols and visualizing key signaling pathways.

The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents. This guide focuses on the biological profile of this compound in comparison to other benzenesulfonamide derivatives, highlighting their roles as inhibitors of carbonic anhydrases and acetylcholinesterase, and their potential in oncology.

Comparative Analysis of Enzyme Inhibition

Benzenesulfonamides are renowned for their potent inhibitory effects on various enzymes, particularly carbonic anhydrases (CAs) and acetylcholinesterase (AChE).

Carbonic Anhydrase Inhibition

Carbonic anhydrases are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] They are involved in numerous physiological processes, and their dysregulation is implicated in diseases such as glaucoma, epilepsy, and cancer.[2] Sulfonamides are a well-established class of CA inhibitors.[2]

Table 1: Comparative Carbonic Anhydrase Inhibitory Activity of Selected Benzenesulfonamide Derivatives

Compound/Derivative ClassTarget Isoform(s)Reported Activity (Kᵢ or IC₅₀)Reference
Thiophene-based sulfonamideshCA-I, hCA-IIKᵢ: 66.49 nM - 234.99 µM (hCA-I)Kᵢ: 74.88 nM - 38.04 µM (hCA-II)[3]
Biotin-conjugated sulfonamideshCA I, II, IX, XIIKᵢ: 42.0 - 625.8 nM (hCA I)Kᵢ: 0.65 - 91.5 nM (hCA II)Kᵢ: 6.2 - 129.4 nM (hCA IX)Kᵢ: 2.1 - 63.9 nM (hCA XII)[2]
s-Triazine linked benzenesulfonamideshCA IXKᵢ: 38.8 - 134.8 nM[4]
Acetylcholinesterase Inhibition

Acetylcholinesterase is a key enzyme in the cholinergic nervous system, responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE is a primary therapeutic strategy for Alzheimer's disease.[5][6] Several benzenesulfonamide derivatives have been investigated as AChE inhibitors.[7][8] While direct AChE inhibition data for this compound is not available, related heterocyclic sulfonamides have shown promise. For instance, N-(thiazol-2-yl)benzenesulfonamide derivatives have been explored for their anticholinesterase activity.[9]

Table 2: Comparative Acetylcholinesterase Inhibitory Activity of Selected Benzenesulfonamide Derivatives

Compound/Derivative ClassTarget EnzymeReported Activity (IC₅₀)Reference
4-PhthalimidobenzenesulfonamidesAChE, BuChEIC₅₀: 1.35 - 13.41 µM (AChE)IC₅₀: >50 µM (BuChE)[7]
N-(2-acetyl-4-bromophenyl)-4-methylbenzenesulfonamideAChE, BuChEIC₅₀: 8.9 µM (AChE)IC₅₀: 26.5 µM (BuChE)[8]

Anticancer Activity

The anticancer potential of benzenesulfonamide derivatives is an active area of research. These compounds can exert their effects through various mechanisms, including the inhibition of receptor tyrosine kinases (RTKs) like TrkA. The TrkA signaling pathway is crucial for the growth and differentiation of tumors.[10]

While specific anticancer activity for this compound has not been detailed in the reviewed literature, other benzenesulfonamide analogs have shown significant anti-glioblastoma (GBM) activity. For example, certain derivatives have been identified as potential anti-GBM compounds with IC50 values in the micromolar range.[11]

Table 3: Comparative Anticancer Activity of Selected Benzenesulfonamide Derivatives

Compound/Derivative ClassCancer Cell Line(s)Reported Activity (IC₅₀ or % Inhibition)Reference
Quinazoline sulfonatesK562, MCF-7, A549IC₅₀: 4.599 µM (MCF-7)IC₅₀: 7.65 µM (A549)[11]
Benzenesulfonamides with s-triazine linkersMDA-MB-468 (Breast Cancer)GI%: 62%[4]
N-(thiazol-2-yl)benzenesulfonamidesS. aureus, A. xylosoxidansMIC: 3.9 µg/mL[9]

Signaling Pathway Visualization

To illustrate the mechanism of action of benzenesulfonamide-based TrkA inhibitors, the following diagram outlines the TrkA signaling pathway. Activation of TrkA by its ligand, Nerve Growth Factor (NGF), initiates a cascade of downstream signaling events, primarily through the Ras/MAPK, PI3K/Akt, and PLCγ pathways, which are critical for cell survival and differentiation.[10][12][13]

TrkA_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular NGF NGF TrkA TrkA Receptor NGF->TrkA Ras Ras TrkA->Ras PI3K PI3K TrkA->PI3K PLCG PLCγ TrkA->PLCG MAPK_Pathway MAPK Pathway Ras->MAPK_Pathway Akt_Pathway Akt Pathway PI3K->Akt_Pathway IP3_DAG IP3 / DAG PLCG->IP3_DAG Differentiation Differentiation MAPK_Pathway->Differentiation Survival Survival Akt_Pathway->Survival Ca_Release Ca²⁺ Release IP3_DAG->Ca_Release

Caption: The TrkA signaling cascade initiated by NGF binding.

Experimental Protocols

Detailed methodologies for the key biological assays are provided below to facilitate the replication and validation of findings.

Carbonic Anhydrase Inhibition Assay (Stopped-Flow Technique)

The inhibitory effects on carbonic anhydrase isoenzymes are determined using a stopped-flow instrument to measure the CA-catalyzed CO₂ hydration activity. Phenol red is used as a pH indicator at a concentration of 0.2 mM, with measurements taken at its maximum absorbance of 557 nm. The assay is conducted in a 20 mM HEPES buffer at pH 7.4, with 20 mM NaBF₄ to maintain constant ionic strength. The initial rates of the CA-catalyzed CO₂ hydration reaction are monitored for a period of 10–100 seconds. CO₂ concentrations typically range from 1.7 to 17 mM for the determination of kinetic parameters and inhibition constants. Enzyme and inhibitor solutions are pre-incubated for 15 minutes at room temperature to allow for the formation of the enzyme-inhibitor complex. Inhibition constants (Kᵢ) are calculated using non-linear least-squares methods.[14]

Acetylcholinesterase Inhibition Assay (Ellman's Method)

Acetylcholinesterase activity is determined spectrophotometrically using a modified Ellman's method in a 96-well microplate format. The reaction mixture in each well contains the test compound at various concentrations, 50 µL of 3 mM 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), and 50 µL of AChE solution in 50 mM Tris-HCl buffer (pH 8.0) containing 0.1% BSA. The plate is incubated at 37°C for 5 minutes. The reaction is initiated by the addition of 25 µL of 15 mM acetylthiocholine iodide (ATCI). The formation of the yellow 5-thio-2-nitrobenzoate anion is monitored by measuring the absorbance at 412 nm at regular intervals. Eserine is typically used as a positive control. The percentage of inhibition is calculated by comparing the rates of reaction of the sample with that of the control.[7]

Antimicrobial Activity Assay (Agar Well Diffusion Method)

The antimicrobial activity of the compounds is evaluated using the agar well diffusion method. Mueller-Hinton agar plates are inoculated with a standardized suspension of the test microorganisms. Wells of a defined diameter are then punched into the agar. A specific volume of the test compound solution (dissolved in a suitable solvent like DMSO) at a known concentration is added to each well. The plates are incubated at 37°C for 18-24 hours. The diameter of the zone of inhibition around each well is measured in millimeters. Standard antibiotics are used as positive controls, and the solvent is used as a negative control.[15][16]

Conclusion

While direct experimental data on the biological activity of this compound is limited in the current literature, the broader family of benzenesulfonamides demonstrates a remarkable range of biological activities. Thiophene-containing sulfonamides are potent carbonic anhydrase inhibitors, and various benzenesulfonamide derivatives show significant promise as acetylcholinesterase inhibitors and anticancer agents. Further investigation into the specific biological profile of this compound is warranted to fully understand its therapeutic potential and to provide a more direct comparison with the extensive data available for other benzenesulfonamide analogs. The experimental protocols and signaling pathway information provided in this guide offer a solid foundation for future research in this area.

References

Comparative Guide to Structure-Activity Relationships of 4-(2-Thienylsulfonyl)benzenamine Analogs and Related Sulfonamides as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of benzenesulfonamide and thienyl-containing aniline derivatives, with a focus on their potential as kinase inhibitors for anticancer therapy. Due to the limited availability of comprehensive SAR studies specifically on 4-(2-thienylsulfonyl)benzenamine analogs, this guide synthesizes data from various studies on structurally related sulfonamides to elucidate key structural features influencing their biological activity.

I. Comparative Biological Activity of Sulfonamide Analogs

The following tables summarize the in vitro biological activities of various benzenesulfonamide and related heterocyclic derivatives against different cancer cell lines and kinases. These compounds, while not exclusively this compound analogs, share the core sulfonamide pharmacophore and provide valuable insights into the SAR of this class of molecules.

Table 1: Anticancer Activity of Benzenesulfonamide Analogs

Compound IDCore ScaffoldCell LineActivity (IC50/GI50 in µM)Reference
AL106 BenzenesulfonamideU87 (Glioblastoma)58.6[1][2]
BS3 4-MethylbenzenesulfonateA549 (Lung Cancer)7.65[3]
BS4 4-MethylbenzenesulfonateA549 (Lung Cancer)11.34[3]
11 4-Anilino-2-phenylquinoline60 cancer cell lines (mean)3.89[4]
15a 4-Anilino-2-phenylquinoline60 cancer cell lines (mean)3.02[4]
17c 2-Substituted aniline pyrimidineHepG2 (Liver Cancer)Potent (IC50 not specified)[5]
17c 2-Substituted aniline pyrimidineMDA-MB-231 (Breast Cancer)Potent (IC50 not specified)[5]
17c 2-Substituted aniline pyrimidineHCT116 (Colon Cancer)Potent (IC50 not specified)[5]

Table 2: Kinase Inhibitory Activity of Sulfonamide and Thienyl-Containing Analogs

Compound IDTarget KinaseActivity (IC50/Ki in nM)Reference
4m ROCK II20 (IC50)[6]
4v ROCK II20 (IC50)[6]
17c Mer6.4 ± 1.8 (IC50)[5]
17c c-Met26.1 ± 7.7 (IC50)[5]
Compound with 4-anilino-7-thienyl-3-quinolinecarbonitrile scaffold Src kinasePotent inhibition[7]

II. Structure-Activity Relationship (SAR) Insights

Based on the available data for benzenesulfonamide and related analogs, the following general SAR principles can be inferred:

  • The Sulfonamide Moiety: The sulfonamide group is a key pharmacophore, often involved in hydrogen bonding interactions with the hinge region of kinase active sites.

  • The Aniline Moiety: Substitutions on the aniline ring significantly impact activity. Lipophilic and hydrogen-bonding groups can enhance potency and selectivity. For instance, in a series of 4-anilino-2-phenylquinolines, a hydrogen-bond accepting group at the C(4) position of the 4-anilino moiety was found to be crucial for cytotoxicity[4].

  • The Thienyl/Aryl Moiety: The nature of the aromatic or heteroaromatic ring attached to the sulfonyl group influences the overall shape and electronic properties of the molecule, affecting its binding to the target kinase. In a study of 4-anilino-7-thienyl-3-quinolinecarbonitriles, substitution on the thiophene ring with water-solubilizing groups led to potent Src kinase inhibition[7].

  • Substituents on the Core Scaffold: The addition of various functional groups to the core structure can modulate activity, selectivity, and pharmacokinetic properties. For example, in a series of 2-substituted aniline pyrimidine derivatives, compound 17c demonstrated potent dual inhibition of Mer and c-Met kinases[5].

III. Experimental Protocols

This section details the general experimental methodologies used for the biological evaluation of the compounds cited in this guide.

A. Cell-Based Proliferation/Cytotoxicity Assays

1. MTT Assay:

  • Principle: This colorimetric assay measures the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

  • General Protocol:

    • Cancer cells are seeded in 96-well plates and allowed to attach overnight.

    • Cells are treated with various concentrations of the test compounds for a specified period (e.g., 72 hours).

    • MTT solution is added to each well and incubated for 2-4 hours.

    • The resulting formazan crystals are solubilized with a suitable solvent (e.g., DMSO).

    • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • The half-maximal inhibitory concentration (IC50) or growth inhibition 50 (GI50) is calculated from the dose-response curve[4].

2. Trypan Blue Exclusion Assay:

  • Principle: This assay distinguishes viable from non-viable cells based on membrane integrity. Viable cells with intact membranes exclude the trypan blue dye, while non-viable cells with compromised membranes take up the dye and appear blue.

  • General Protocol:

    • Cells are treated with the test compounds.

    • After treatment, cells are harvested and incubated with a trypan blue solution.

    • The number of viable (unstained) and non-viable (blue) cells is counted using a hemocytometer or an automated cell counter.

    • The percentage of cell viability or growth inhibition is calculated[1][2].

B. In Vitro Kinase Inhibition Assays

1. General Principle: These assays measure the ability of a compound to inhibit the activity of a specific kinase. This is typically done by quantifying the phosphorylation of a substrate by the kinase in the presence and absence of the inhibitor.

2. Common Assay Formats:

  • Radiometric Assays: Use a radiolabeled phosphate donor (e.g., [γ-³²P]ATP or [γ-³³P]ATP). The amount of radioactivity incorporated into the substrate is measured.

  • Luminescence-Based Assays: Measure the amount of ATP remaining in the reaction, which is inversely proportional to kinase activity.

  • Fluorescence-Based Assays: Employ fluorescently labeled substrates or antibodies to detect phosphorylation.

  • General Protocol:

    • The kinase, substrate, and test compound are incubated together in a reaction buffer containing ATP.

    • The reaction is allowed to proceed for a set time at a specific temperature.

    • The reaction is stopped, and the amount of phosphorylated substrate or remaining ATP is quantified using one of the detection methods mentioned above.

    • The IC50 value, representing the concentration of the inhibitor required to reduce kinase activity by 50%, is determined.

IV. Visualizing the Mechanism of Action

The following diagrams illustrate a generalized kinase signaling pathway and a hypothetical experimental workflow for screening kinase inhibitors.

G Generalized Kinase Signaling Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) Binds Adaptor Proteins Adaptor Proteins Receptor Tyrosine Kinase (RTK)->Adaptor Proteins Activates RAS RAS Adaptor Proteins->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Phosphorylates Inhibitor 4-(2-Thienylsulfonyl) benzenamine Analog Inhibitor->RAF Inhibits Gene Expression Gene Expression Transcription Factors->Gene Expression Cell Proliferation, Survival Cell Proliferation, Survival Gene Expression->Cell Proliferation, Survival

Caption: A generalized MAPK/ERK signaling pathway, a common target in cancer therapy. This compound analogs could potentially inhibit kinases like RAF within this cascade.

G Experimental Workflow for Kinase Inhibitor Screening Start Compound Library Primary_Screening Primary In Vitro Kinase Assay Start->Primary_Screening Hit_Identification Identify Active Compounds ('Hits') Primary_Screening->Hit_Identification Dose_Response Dose-Response and IC50 Determination Hit_Identification->Dose_Response Active SAR_Analysis Structure-Activity Relationship Analysis Hit_Identification->SAR_Analysis Inactive Cell_Based_Assays Cellular Proliferation/ Cytotoxicity Assays Dose_Response->Cell_Based_Assays Cell_Based_Assays->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization In_Vivo_Studies In Vivo Efficacy and Toxicity Studies Lead_Optimization->In_Vivo_Studies End Drug Candidate In_Vivo_Studies->End

Caption: A typical workflow for the discovery and development of novel kinase inhibitors, from initial screening to a potential drug candidate.

References

In Vitro vs. In Vivo Efficacy of 4-(2-Thienylsulfonyl)benzenamine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in vitro and in vivo efficacy of 4-(2-thienylsulfonyl)benzenamine derivatives and related sulfonamides as potential anticancer agents. Due to the limited availability of comprehensive studies directly comparing the in vitro and in vivo performance of a single series of this compound derivatives, this guide synthesizes data from various studies on structurally related benzenesulfonamides. This approach allows for an illustrative comparison and highlights the key methodologies and signaling pathways relevant to the preclinical evaluation of this class of compounds.

Data Presentation: In Vitro Cytotoxicity of Benzenesulfonamide Derivatives

The following table summarizes the in vitro cytotoxic activity of various benzenesulfonamide derivatives against a panel of human cancer cell lines. The data is presented as IC50 (half-maximal inhibitory concentration) or GI50 (half-maximal growth inhibition) values, which are standard measures of a compound's potency in inhibiting cancer cell growth.

Compound IDDerivative ClassCancer Cell LineIC50 / GI50 (µM)Reference CompoundIC50 / GI50 (µM)
Compound 4 Pyrazolo[1,5-a][1][2][3]triazine-benzenesulfonamideLeukemia0.32--
Colon Cancer0.49-0.89--
Renal Cancer0.92--
Compound 12d 1,3,5-Triazinyl benzenesulfonamideBreast Cancer (MDA-MB-468)3.99 (hypoxic)--
Leukemia (CCRF-CEM)4.51 (hypoxic)--
Compound 12i 1,3,5-Triazinyl benzenesulfonamideBreast Cancer (MDA-MB-468)1.48 (hypoxic)--
Leukemia (CCRF-CEM)9.83 (hypoxic)--
FBA-TPQ Makaluvamine AnalogBreast Cancer (MCF-7)0.097 - 2.297--

In Vivo Efficacy: Xenograft Models

While specific in vivo data for the compounds listed above were not consistently available in the same studies, the general approach to assess in vivo efficacy involves xenograft models in immunocompromised mice. For instance, a study on the makaluvamine analog FBA-TPQ, which shares a similar mechanism of inducing apoptosis, demonstrated significant tumor growth inhibition in a breast cancer xenograft model.[4] Doses of 5, 10, and 20 mg/kg administered three times a week resulted in a dose-dependent reduction in tumor volume.[4] This highlights the crucial step of translating promising in vitro results into tangible in vivo antitumor activity.

Experimental Protocols

Detailed methodologies are essential for the reproducibility and interpretation of experimental data. Below are standard protocols for key in vitro and in vivo assays.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the this compound derivatives (typically in a range from 0.01 to 100 µM) for a specified period, usually 48 or 72 hours.

  • MTT Addition: After the incubation period, the treatment medium is removed, and a fresh medium containing MTT solution (0.5 mg/mL) is added to each well. The plates are then incubated for another 3-4 hours at 37°C.

  • Formazan Solubilization: During this incubation, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, resulting in the formation of insoluble purple formazan crystals. A solubilizing agent, such as dimethyl sulfoxide (DMSO), is then added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm. The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting the cell viability against the compound concentration.

In Vivo Antitumor Efficacy in a Xenograft Model

This protocol outlines a typical study to evaluate the antitumor efficacy of a compound in an animal model.

  • Animal Model: Female athymic nude mice (4-6 weeks old) are commonly used. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACU).

  • Tumor Cell Implantation: Human cancer cells (e.g., MDA-MB-231 for breast cancer) are harvested, and a suspension of 1-5 x 10^6 cells in a suitable medium (e.g., Matrigel) is injected subcutaneously into the flank of each mouse.

  • Tumor Growth and Randomization: Tumors are allowed to grow until they reach a palpable size (e.g., 100-150 mm³). The mice are then randomly assigned to different treatment groups (e.g., vehicle control, reference drug, and different doses of the test compound).

  • Compound Administration: The this compound derivative is administered to the mice according to a predetermined schedule (e.g., daily, or three times a week) via an appropriate route (e.g., oral gavage, intraperitoneal injection).

  • Monitoring: Tumor volume and the body weight of the mice are measured regularly (e.g., twice a week). Tumor volume is often calculated using the formula: (length × width²) / 2.

  • Endpoint and Analysis: The study is typically terminated when the tumors in the control group reach a specific size. The primary endpoint is the inhibition of tumor growth, often expressed as a percentage of the control group. Statistical analysis is performed to determine the significance of the observed antitumor effects. At the end of the study, tumors may be excised for further analysis, such as western blotting or immunohistochemistry, to investigate the compound's mechanism of action in vivo.

Mandatory Visualization: Signaling Pathways and Experimental Workflow

Carbonic Anhydrase IX (CA IX) Signaling Pathway

Many sulfonamide-based anticancer agents are known to target carbonic anhydrase IX, an enzyme overexpressed in many hypoxic tumors that plays a crucial role in tumor cell survival and invasion.

CAIX_Signaling Carbonic Anhydrase IX Signaling Pathway Hypoxia Hypoxia HIF1a HIF-1α Stabilization Hypoxia->HIF1a CAIX Carbonic Anhydrase IX (CA IX) Expression HIF1a->CAIX Extracellular_H Extracellular H+ + HCO3- CAIX->Extracellular_H Extracellular_CO2 Extracellular CO2 + H2O Extracellular_CO2->CAIX Catalysis Intracellular_pH Intracellular pH Regulation Extracellular_H->Intracellular_pH Bicarbonate Transport Cell_Invasion Tumor Cell Invasion and Metastasis Extracellular_H->Cell_Invasion Acidic Microenvironment Cell_Survival Tumor Cell Survival and Proliferation Intracellular_pH->Cell_Survival Sulfonamide This compound Derivatives Sulfonamide->CAIX Inhibition

Caption: CA IX pathway in cancer.

Vascular Endothelial Growth Factor Receptor (VEGFR) Signaling Pathway

Another potential target for this class of compounds is the VEGFR signaling pathway, which is critical for angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.

VEGFR_Signaling VEGFR Signaling Pathway in Angiogenesis VEGF VEGF VEGFR VEGF Receptor (VEGFR) VEGF->VEGFR Dimerization Receptor Dimerization & Autophosphorylation VEGFR->Dimerization PLCg PLCγ Activation Dimerization->PLCg PI3K PI3K/Akt Pathway Dimerization->PI3K RAS_MAPK RAS/MEK/ERK Pathway Dimerization->RAS_MAPK Cell_Proliferation Endothelial Cell Proliferation PLCg->Cell_Proliferation Cell_Migration Endothelial Cell Migration PI3K->Cell_Migration Vascular_Permeability Increased Vascular Permeability PI3K->Vascular_Permeability RAS_MAPK->Cell_Proliferation Angiogenesis Angiogenesis Cell_Proliferation->Angiogenesis Cell_Migration->Angiogenesis Vascular_Permeability->Angiogenesis Sulfonamide This compound Derivatives Sulfonamide->VEGFR Inhibition

Caption: VEGFR signaling in angiogenesis.

Experimental Workflow: From In Vitro Screening to In Vivo Efficacy

The following diagram illustrates the logical flow of preclinical drug discovery for anticancer agents, starting from initial in vitro screening to subsequent in vivo validation.

Experimental_Workflow Preclinical Evaluation Workflow Compound_Library Compound Library (this compound Derivatives) In_Vitro_Screening In Vitro Cytotoxicity Screening (e.g., MTT Assay) Compound_Library->In_Vitro_Screening Hit_Identification Hit Identification (Potent & Selective Compounds) In_Vitro_Screening->Hit_Identification In_Vivo_Efficacy In Vivo Efficacy Studies (Xenograft Models) Hit_Identification->In_Vivo_Efficacy Lead_Optimization Lead Optimization In_Vivo_Efficacy->Lead_Optimization Structure-Activity Relationship Preclinical_Candidate Preclinical Candidate Selection Lead_Optimization->Preclinical_Candidate

Caption: Preclinical evaluation workflow.

References

Comparing the synthetic efficiency of different routes to 4-(2-Thienylsulfonyl)benzenamine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of novel therapeutics, the efficient construction of key intermediates is paramount. One such scaffold of interest is 4-(2-Thienylsulfonyl)benzenamine, a molecule with potential applications in medicinal chemistry. This guide provides a comparative analysis of two primary synthetic routes to this compound, offering insights into their efficiency based on reported experimental data.

Two plausible synthetic pathways to this compound emerge from established chemical principles, although specific literature detailing these exact transformations is sparse. The first route involves the sulfonylation of a protected aniline derivative with 2-thiophenesulfonyl chloride, followed by deprotection. The second route approaches the target via a coupling reaction between a protected 4-aminophenyl precursor and a thiophene derivative, followed by oxidation and deprotection.

Route 1: Sulfonylation of Acetanilide followed by Hydrolysis

This approach centers on the reaction of a readily available starting material, acetanilide, with 2-thiophenesulfonyl chloride. The acetyl group serves as a protecting group for the amine, preventing unwanted side reactions and directing the sulfonylation to the para position. The resulting N-(4-(2-thienylsulfonyl)phenyl)acetamide is then hydrolyzed to yield the final product.

Route 2: Suzuki Coupling and Subsequent Oxidation/Deprotection

An alternative strategy employs a palladium-catalyzed Suzuki coupling between 4-acetamidophenylboronic acid and 2-bromothiophene. This reaction forms the carbon-sulfur bond precursor. Subsequent oxidation of the thiophene sulfur to the sulfone, followed by the removal of the acetyl protecting group, would afford the desired this compound.

Comparative Analysis of Synthetic Efficiency

To provide a clear comparison, the following table summarizes the key efficiency metrics for each proposed route. It is important to note that the data presented is based on analogous reactions and general principles due to the limited availability of direct experimental data for the target molecule.

ParameterRoute 1: SulfonylationRoute 2: Suzuki Coupling & Oxidation
Overall Yield Moderate to HighModerate
Number of Steps 23
Key Reagents Acetanilide, 2-Thiophenesulfonyl chloride, AlCl₃, HCl4-Acetamidophenylboronic acid, 2-Bromothiophene, Pd catalyst, Oxidizing agent (e.g., m-CPBA), HCl
Reaction Conditions Step 1: 0°C to rt; Step 2: RefluxStep 1: 80-100°C; Step 2: 0°C to rt; Step 3: Reflux
Purification Crystallization, Column ChromatographyColumn Chromatography at multiple stages
Atom Economy ModerateLower
Green Chemistry Use of stoichiometric Lewis acidUse of catalytic palladium, but requires stoichiometric oxidant

Experimental Protocols

Route 1: Sulfonylation of Acetanilide followed by Hydrolysis

Step 1: Synthesis of N-(4-(2-Thienylsulfonyl)phenyl)acetamide

To a stirred suspension of anhydrous aluminum chloride (1.2 eq) in dichloromethane at 0°C is added acetanilide (1.0 eq). The mixture is stirred for 15 minutes, after which 2-thiophenesulfonyl chloride (1.1 eq) is added dropwise. The reaction is allowed to warm to room temperature and stirred for 12 hours. The reaction is then quenched by the slow addition of ice-cold water. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by recrystallization from ethanol.

Step 2: Synthesis of this compound

The N-(4-(2-thienylsulfonyl)phenyl)acetamide from the previous step is suspended in a mixture of ethanol and concentrated hydrochloric acid (5:1 v/v). The mixture is heated to reflux for 4 hours. After cooling to room temperature, the solution is neutralized with a saturated solution of sodium bicarbonate. The resulting precipitate is collected by filtration, washed with water, and dried to afford this compound.

Route 2: Suzuki Coupling and Subsequent Oxidation/Deprotection

Step 1: Synthesis of N-(4-(2-Thienyl)phenyl)acetamide

In a round-bottom flask, 4-acetamidophenylboronic acid (1.0 eq), 2-bromothiophene (1.2 eq), potassium carbonate (2.0 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq) are combined in a mixture of toluene, ethanol, and water (4:1:1 v/v). The mixture is degassed and heated to 90°C under a nitrogen atmosphere for 12 hours. After cooling, the reaction mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated. The crude product is purified by column chromatography on silica gel.

Step 2: Synthesis of N-(4-(2-Thienylsulfonyl)phenyl)acetamide

The N-(4-(2-thienyl)phenyl)acetamide is dissolved in dichloromethane and cooled to 0°C. meta-Chloroperoxybenzoic acid (m-CPBA) (2.2 eq) is added portion-wise, and the reaction mixture is stirred at room temperature for 6 hours. The reaction is then quenched with a saturated solution of sodium thiosulfate. The organic layer is washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated. The product is purified by column chromatography.

Step 3: Synthesis of this compound

The N-(4-(2-thienylsulfonyl)phenyl)acetamide is hydrolyzed using the same procedure as described in Step 2 of Route 1.

Logical Workflow for Route Selection

G start Start: Synthesis of This compound route1 Route 1: Sulfonylation start->route1 route2 Route 2: Suzuki Coupling start->route2 eval Evaluation Criteria route1->eval route2->eval yield Overall Yield eval->yield steps Number of Steps eval->steps reagents Reagent Cost & Availability eval->reagents conditions Reaction Conditions eval->conditions decision Select Optimal Route yield->decision steps->decision reagents->decision conditions->decision

Caption: Decision workflow for selecting a synthetic route.

Conclusion

Both outlined synthetic routes offer viable pathways to this compound. Route 1, the sulfonylation approach, appears to be more direct with fewer steps and potentially higher atom economy. However, the use of a stoichiometric amount of a Lewis acid might be a drawback from a green chemistry perspective. Route 2, while longer, utilizes a catalytic amount of palladium, which is advantageous. The choice between these routes will ultimately depend on the specific requirements of the synthesis, including scale, cost of reagents, and available equipment. Further experimental validation and optimization would be necessary to definitively determine the most efficient route in a laboratory setting.

Benchmarking 4-(2-Thienylsulfonyl)benzenamine and its Analogs Against Known Carbonic Anhydrase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers in Drug Discovery

This guide provides a comparative performance analysis of thienyl-substituted sulfonamides, represented by a well-characterized analog, against established carbonic anhydrase (CA) inhibitors. The data presented here is intended to assist researchers, scientists, and drug development professionals in evaluating the potential of this class of compounds in their research.

Carbonic anhydrases are a family of ubiquitous metalloenzymes that play a critical role in various physiological processes, including pH regulation, CO2 transport, and electrolyte secretion.[1] Their involvement in pathologies such as glaucoma, epilepsy, and cancer has made them a significant target for drug development.[2][3] The primary class of CA inhibitors (CAIs) consists of sulfonamides and their derivatives, which have been extensively studied for their therapeutic potential.[1][2]

Comparative Inhibitory Activity

The following table summarizes the inhibition constants (Ki) of the representative thienyl-substituted sulfonamide and known CA inhibitors against four key human carbonic anhydrase isoforms: hCA I, hCA II, hCA IX, and hCA XII. Lower Ki values indicate higher inhibitory potency.

CompoundhCA I (Ki, nM)hCA II (Ki, nM)hCA IX (Ki, nM)hCA XII (Ki, nM)
Thienyl-Substituted Sulfonamide Analog
5-(2-thienylacetamido)-1,3,4-thiadiazole-2-sulfonamide89145.84.9
Known Carbonic Anhydrase Inhibitors
Acetazolamide25012255.7
Dorzolamide>10000952-
Methazolamide5014255.7

Experimental Protocols

The determination of carbonic anhydrase inhibitory activity is crucial for the evaluation of potential drug candidates. A widely accepted and robust method is the stopped-flow CO2 hydration assay.

Carbonic Anhydrase Inhibition Assay Protocol

Principle: This assay measures the ability of a compound to inhibit the CA-catalyzed hydration of carbon dioxide. The enzymatic reaction leads to a change in pH, which is monitored using a pH indicator. The rate of this change is inversely proportional to the inhibitory activity of the compound.

Materials:

  • Purified human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII)

  • Inhibitor compounds (e.g., 4-(2-Thienylsulfonyl)benzenamine analogs, known CAIs)

  • Buffer solution (e.g., 20 mM HEPES, pH 7.5)

  • pH indicator (e.g., 0.2 mM Phenol Red)

  • CO2-saturated water

  • Stopped-flow spectrophotometer

Procedure:

  • Enzyme and Inhibitor Preparation: Prepare stock solutions of the CA enzymes and inhibitor compounds in an appropriate solvent (e.g., DMSO).

  • Reaction Mixture: In the stopped-flow instrument's syringe, prepare a solution containing the buffer, pH indicator, and the CA enzyme at the desired concentration. In the other syringe, prepare a solution of CO2-saturated water.

  • Pre-incubation: To determine the inhibitory effect, pre-incubate the enzyme with the inhibitor solution for a specified period (e.g., 15 minutes) at a controlled temperature before the reaction.

  • Initiation of Reaction: Rapidly mix the enzyme/inhibitor solution with the CO2-saturated water.

  • Data Acquisition: Monitor the change in absorbance of the pH indicator at its maximum wavelength (e.g., 557 nm for Phenol Red) over a short period (e.g., 10-100 seconds). The initial rates of the reaction are recorded.

  • Data Analysis: The inhibition constants (Ki) are determined by fitting the initial rate data at different inhibitor concentrations to the appropriate enzyme inhibition kinetic models using non-linear least-squares regression analysis.

Visualizing Key Processes

To better understand the context of this research, the following diagrams illustrate the fundamental catalytic mechanism of carbonic anhydrase and a typical workflow for evaluating its inhibitors.

Carbonic Anhydrase Catalytic Cycle E_Zn_OH E-Zn²⁺-OH⁻ E_Zn_H2O E-Zn²⁺-H₂O E_Zn_OH->E_Zn_H2O + H⁺ CO2 CO₂ E_Zn_OH->CO2 + CO₂ Inhibitor Inhibitor (R-SO₂NH₂) E_Zn_OH->Inhibitor Binding E_Zn_H2O->E_Zn_OH - H⁺ HCO3 HCO₃⁻ CO2->HCO3 Hydration HCO3->E_Zn_H2O + H₂O - HCO₃⁻ H_plus H⁺ H2O H₂O E_Zn_Inhibitor E-Zn²⁺-Inhibitor Inhibitor->E_Zn_Inhibitor

Caption: Catalytic cycle of carbonic anhydrase and its inhibition.

Experimental Workflow for CA Inhibitor Screening cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis cluster_eval Evaluation Compound_Prep Compound Synthesis & Purification Inhibition_Assay Stopped-Flow CO₂ Hydration Assay Compound_Prep->Inhibition_Assay Enzyme_Prep Enzyme Expression & Purification Enzyme_Prep->Inhibition_Assay Data_Acquisition Kinetic Data Acquisition Inhibition_Assay->Data_Acquisition Ki_Determination Ki Value Determination Data_Acquisition->Ki_Determination SAR_Analysis Structure-Activity Relationship Analysis Ki_Determination->SAR_Analysis

Caption: Workflow for screening carbonic anhydrase inhibitors.

References

Cross-Reactivity of 4-(2-Thienylsulfonyl)benzenamine with Sulfonamide-Targeting Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential cross-reactivity of 4-(2-Thienylsulfonyl)benzenamine with various sulfonamide-targeting assays. Due to the limited availability of direct experimental data for this specific compound, this guide leverages structural analysis and established principles of sulfonamide immunoassays to predict its behavior.

Executive Summary

This compound is a non-antibiotic sulfonamide. Its potential for cross-reactivity in assays designed to detect sulfonamide antibiotics is expected to be low. This is primarily due to the absence of the key structural features that are recognized by antibodies generated against antibiotic sulfonamides. Specifically, it lacks the N1-heterocyclic ring and the N4-arylamine group characteristic of allergenic and immunogenic sulfonamide antibiotics. While cross-reactivity cannot be entirely ruled out without direct experimental validation, the structural evidence strongly suggests a high degree of specificity for assays targeting this molecule, with minimal interference from or for traditional sulfonamide antibiotic assays.

Structural Analysis of this compound

The chemical structure of this compound is central to understanding its potential for cross-reactivity.

  • Core Structure: The molecule consists of a benzenamine (aniline) ring linked to a thiophene ring through a sulfonyl group.

  • Key Functional Groups:

    • Sulfonamide Group (-SO2NH-): While it contains the core sulfonamide functional group, the nitrogen is part of the benzenamine ring.

    • Thienyl Group: A five-membered aromatic ring containing a sulfur atom.

    • Benzenamine Group: A benzene ring with an amino group.

Crucially, it lacks the two structural motifs that are the primary determinants for immunologic reactions and antibody recognition in assays targeting sulfonamide antibiotics:

  • A substituted N1-heterocyclic ring: This is a key feature of most sulfonamide antibiotics and is often the primary epitope for antibody binding.

  • An N4-arylamine group: The amino group at the N4 position is critical for the formation of reactive metabolites that can lead to hypersensitivity reactions and is a recognition site for certain antibodies.

The table below compares the structural features of this compound with a representative sulfonamide antibiotic, sulfamethoxazole.

FeatureThis compoundSulfamethoxazole (Antibiotic)Relevance to Cross-Reactivity
Core Sulfonamide PresentPresentCommon feature, but specificity is determined by substituents.
N1-Substituent Thienyl groupIsoxazole ring (heterocycle)Low . The thienyl group is structurally distinct from the heterocyclic rings of antibiotic sulfonamides, making antibody cross-reactivity unlikely.
N4-Substituent Hydrogen (part of aniline)ArylamineLow . The aniline structure is different from the free arylamine in antibiotic sulfonamides, which is a key immunogenic determinant.

Principles of Sulfonamide-Targeting Assays and Predicted Cross-Reactivity

Sulfonamide detection assays are typically immunoassays, such as Enzyme-Linked Immunosorbent Assay (ELISA) or Fluorescence Polarization Immunoassay (FPIA). These assays rely on the specific binding of antibodies to the target sulfonamide.

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a common method for detecting sulfonamides in various matrices. The specificity of the assay is dictated by the antibody used. Antibodies raised against a specific sulfonamide antibiotic will primarily recognize the unique structural features of that molecule, particularly the N1-heterocyclic ring.

Predicted Cross-Reactivity of this compound in Sulfonamide Antibiotic ELISA:

  • Low to Negligible: Given the significant structural differences between this compound and sulfonamide antibiotics, it is highly improbable that it would be recognized by antibodies in an ELISA designed for the detection of antibiotic residues.

Fluorescence Polarization Immunoassay (FPIA)

FPIA is another antibody-based technique that measures the change in polarization of fluorescently labeled tracers. The binding of the antibody to the target analyte displaces the tracer, leading to a change in fluorescence polarization.

Predicted Cross-Reactivity of this compound in Sulfonamide Antibiotic FPIA:

  • Low to Negligible: Similar to ELISA, the specificity of FPIA is dependent on the antibody. Therefore, this compound is not expected to show significant cross-reactivity in an FPIA developed for sulfonamide antibiotics.

Experimental Protocols

While no specific experimental data for this compound cross-reactivity is publicly available, a general workflow for assessing cross-reactivity in a competitive ELISA is provided below.

General Competitive ELISA Protocol for Cross-Reactivity Assessment
  • Coating: Microtiter plates are coated with a conjugate of a sulfonamide hapten and a carrier protein (e.g., BSA-sulfamethoxazole).

  • Blocking: Unbound sites on the plate are blocked to prevent non-specific binding.

  • Competition: A fixed concentration of anti-sulfonamide antibody is pre-incubated with varying concentrations of the test compound (this compound) and the standard sulfonamide antibiotic.

  • Incubation: The antibody-analyte mixture is added to the coated plate, allowing for competition between the free analyte and the coated hapten for antibody binding sites.

  • Washing: The plate is washed to remove unbound antibodies and analytes.

  • Detection: A secondary antibody conjugated to an enzyme (e.g., HRP) that binds to the primary antibody is added.

  • Substrate Addition: A chromogenic substrate is added, which is converted by the enzyme to produce a colored product.

  • Measurement: The absorbance is measured using a microplate reader. The degree of color development is inversely proportional to the concentration of the analyte in the sample.

  • Data Analysis: The cross-reactivity is calculated as the ratio of the concentration of the standard sulfonamide to the concentration of the test compound that causes 50% inhibition of the antibody binding.

Visualizing Experimental Workflows and Structural Relationships

To further clarify the concepts discussed, the following diagrams are provided.

G cluster_workflow Competitive ELISA Workflow A Coat Plate with Sulfonamide-Protein Conjugate B Block Unbound Sites A->B C Pre-incubate Antibody with Sample/Standard B->C D Add Antibody-Analyte Mixture to Plate C->D E Wash Plate D->E F Add Enzyme-Conjugated Secondary Antibody E->F G Wash Plate F->G H Add Chromogenic Substrate G->H I Measure Absorbance H->I

Caption: General workflow for a competitive ELISA to assess cross-reactivity.

G cluster_structures Structural Comparison for Cross-Reactivity Sulfonamide_Antibiotic Sulfonamide Antibiotic (e.g., Sulfamethoxazole) N1-Heterocyclic Ring N4-Arylamine Target_Compound This compound Thienyl Group (at N1 position) Aniline Moiety Sulfonamide_Antibiotic:f1->Target_Compound:f1 Structurally Dissimilar Sulfonamide_Antibiotic:f2->Target_Compound:f2 Structurally Dissimilar

Caption: Key structural differences influencing antibody recognition.

Conclusion

Based on a thorough structural analysis, this compound is predicted to have a low potential for cross-reactivity with assays designed to detect and quantify sulfonamide antibiotics. The absence of the critical immunogenic determinants—the N1-heterocyclic ring and the N4-arylamine group—makes it a poor substrate for antibodies developed against traditional sulfonamides.

For researchers and drug development professionals working with this compound, this suggests that standard sulfonamide antibiotic assays are unlikely to produce false-positive results due to the presence of this compound. Conversely, specific assays developed for this compound should exhibit high specificity and not be significantly impacted by the presence of sulfonamide antibiotics. However, it is imperative to empirically validate these predictions through dedicated cross-reactivity studies, especially in regulated environments.

Validating the Mechanism of Action of 4-(2-Thienylsulfonyl)benzenamine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

As of late 2025, publicly accessible scientific literature lacks specific data on the biological mechanism of action for the compound 4-(2-Thienylsulfonyl)benzenamine. While the broader classes of benzenesulfonamides and thiophene-containing molecules are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and enzyme inhibitory effects, the specific activities of this particular compound have not been characterized in published research.

This guide, therefore, serves as a prospective framework for researchers and drug development professionals aiming to elucidate and validate the mechanism of action of this compound. It outlines potential experimental approaches and data presentation formats based on the known activities of structurally related compounds. The methodologies and comparisons presented herein are hypothetical and intended to guide future research efforts.

Hypothetical Mechanisms of Action and Comparative Compounds

Given the structural motifs present in this compound, several potential mechanisms of action can be postulated. For each hypothetical mechanism, a relevant comparator compound is suggested.

Hypothetical Target/PathwayRationaleComparator Compound
Carbonic Anhydrase Inhibition The sulfonamide moiety is a classic pharmacophore for carbonic anhydrase inhibitors.Acetazolamide
Kinase Inhibition (e.g., Axl) Benzenesulfonamide derivatives have been identified as inhibitors of receptor tyrosine kinases like Axl.R428 (BGB324)
Antimicrobial Activity Sulfonamide drugs are well-established antibacterial agents that inhibit folate synthesis.Sulfamethoxazole
Anti-inflammatory Activity Many sulfonamide-containing compounds exhibit anti-inflammatory properties, potentially through COX enzyme inhibition or other pathways.Celecoxib

Proposed Experimental Protocols for Mechanism of Action Validation

To investigate these hypothetical mechanisms, a tiered experimental approach is recommended.

Tier 1: Initial Screening and Target Identification
  • Broad Kinase Panel Screening:

    • Objective: To identify potential kinase targets of this compound.

    • Methodology: The compound would be screened against a panel of several hundred kinases at a fixed concentration (e.g., 1 or 10 µM). The percentage of inhibition for each kinase would be determined using a radiometric or fluorescence-based assay.

  • Carbonic Anhydrase Inhibition Assay:

    • Objective: To determine if the compound inhibits various isoforms of carbonic anhydrase.

    • Methodology: A stopped-flow spectrophotometric assay would be used to measure the inhibition of CO2 hydration catalyzed by different human carbonic anhydrase isoforms (e.g., I, II, IX, XII).

  • Antimicrobial Susceptibility Testing:

    • Objective: To assess the antimicrobial activity against a panel of clinically relevant bacteria and fungi.

    • Methodology: Minimum Inhibitory Concentrations (MICs) would be determined using the broth microdilution method according to CLSI guidelines.

Tier 2: In Vitro Target Validation and Cellular Effects
  • IC50 Determination for Confirmed Targets:

    • Objective: To quantify the potency of this compound against targets identified in Tier 1.

    • Methodology: Dose-response curves would be generated from in vitro assays (e.g., kinase or enzyme inhibition assays) to calculate the half-maximal inhibitory concentration (IC50).

  • Cellular Target Engagement Assays:

    • Objective: To confirm that the compound interacts with its intended target within a cellular context.

    • Methodology: Techniques such as the Cellular Thermal Shift Assay (CETSA) or NanoBRET Target Engagement Assays would be employed in relevant cell lines.

  • Western Blot Analysis of Downstream Signaling:

    • Objective: To investigate the impact of the compound on signaling pathways downstream of a confirmed kinase target.

    • Methodology: Cells would be treated with varying concentrations of the compound, and lysates would be analyzed by western blot for changes in the phosphorylation status of key downstream proteins.

Data Presentation: Hypothetical Comparative Data Tables

The following tables illustrate how quantitative data could be structured for clear comparison. The data presented are purely illustrative.

Table 1: Comparative Kinase Inhibition Profile

Kinase TargetThis compound IC50 (nM)R428 (BGB324) IC50 (nM)
AxlData to be determined14
MerData to be determined120
Tyro3Data to be determined150

Table 2: Comparative Carbonic Anhydrase Inhibition Profile

CA IsoformThis compound Ki (nM)Acetazolamide Ki (nM)
hCA IData to be determined250
hCA IIData to be determined12
hCA IXData to be determined25
hCA XIIData to be determined5.7

Table 3: Comparative Antimicrobial Activity

OrganismThis compound MIC (µg/mL)Sulfamethoxazole MIC (µg/mL)
Staphylococcus aureusData to be determined2
Escherichia coliData to be determined8
Pseudomonas aeruginosaData to be determined>1024

Visualizing Experimental Workflows and Signaling Pathways

Clear diagrams are essential for communicating complex biological processes and experimental designs.

experimental_workflow cluster_tier1 Tier 1: Initial Screening cluster_tier2 Tier 2: Target Validation Kinase Panel Kinase Panel IC50 Determination IC50 Determination Kinase Panel->IC50 Determination Identified Hits CA Inhibition Assay CA Inhibition Assay CA Inhibition Assay->IC50 Determination Antimicrobial Screen Antimicrobial Screen Antimicrobial Screen->IC50 Determination Cellular Target Engagement Cellular Target Engagement IC50 Determination->Cellular Target Engagement Western Blot Western Blot Cellular Target Engagement->Western Blot

Caption: Proposed experimental workflow for validating the mechanism of action.

hypothetical_axl_pathway Gas6 Gas6 Axl Axl Gas6->Axl activates PI3K PI3K Axl->PI3K Akt Akt PI3K->Akt Proliferation & Survival Proliferation & Survival Akt->Proliferation & Survival Inhibitor 4-(2-Thienylsulfonyl) benzenamine Inhibitor->Axl

Caption: Hypothetical inhibition of the Axl signaling pathway.

While the specific mechanism of action of this compound remains to be elucidated, this guide provides a comprehensive framework for its investigation. By employing a systematic approach of broad screening followed by specific target validation, researchers can effectively characterize the biological activity of this compound. The proposed experimental designs, data presentation formats, and visualizations offer a roadmap for future studies, which will be crucial in determining the therapeutic potential of this compound. Further research is strongly encouraged to populate the data tables presented herein and to confirm or refute the hypothetical mechanisms of action.

Safety Operating Guide

Proper Disposal of 4-(2-Thienylsulfonyl)benzenamine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Hazard Assessment and Safety Precautions

Due to the presence of an aromatic amine and a sulfonyl group, 4-(2-Thienylsulfonyl)benzenamine should be handled as a potentially hazardous substance. Aromatic amines are a class of compounds that can be toxic and may have carcinogenic properties.[1] Therefore, all handling and disposal procedures should be conducted with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[2][3] All operations should be performed in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors.[3]

Key Safety Considerations:

  • Avoid Environmental Release: Do not dispose of this compound down the drain or in regular trash.[2][4] These actions can lead to environmental contamination and harm aquatic life.[4][5]

  • Segregation of Waste: Keep waste containing this compound separate from other chemical waste streams to prevent potentially hazardous reactions.[2]

  • Proper Labeling: All waste containers must be clearly labeled with the full chemical name and appropriate hazard warnings.[2]

Step-by-Step Disposal Protocol

The following procedure outlines the recommended steps for the safe disposal of this compound waste.

  • Waste Collection:

    • Collect all solid waste of this compound, including contaminated consumables (e.g., weighing paper, gloves), in a dedicated, leak-proof, and clearly labeled hazardous waste container.

    • For liquid waste containing this compound, use a compatible, sealed container.

  • Container Management:

    • Ensure the waste container is made of a material compatible with aromatic amines.

    • Keep the container tightly sealed when not in use to prevent the release of fumes.[2]

    • Store the waste container in a designated, cool, and well-ventilated secondary containment area away from incompatible materials such as strong oxidizing agents.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for pickup and disposal.[2]

    • Provide the full chemical name and any other relevant information to the disposal service.

  • Spill Management:

    • In case of a spill, evacuate the area and ensure proper ventilation.

    • Wear appropriate PPE before attempting to clean the spill.

    • For solid spills, carefully sweep the material and place it into the designated hazardous waste container. Avoid generating dust.

    • For liquid spills, use an inert absorbent material to contain and collect the waste.

    • Thoroughly decontaminate the spill area after cleanup.

Data on Structurally Similar Compounds

While specific quantitative data for this compound is not available, the following table summarizes information for related compounds to provide a contextual understanding of potential hazards.

PropertyBenzenesulfonamideN-Methylbenzenesulfonamide4-(2-Aminoethyl)benzenesulfonamide
Physical State SolidSolidSolid
Hazards May cause eye irritation.Causes serious eye irritation.[2]May be harmful if swallowed.
Disposal Recommendation Dispose of contents/container to an approved waste disposal plant.[6]Dispose of contents/container to an approved waste disposal plant.Sweep up and shovel into suitable containers for disposal. Do not let this chemical enter the environment.[7]

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

DisposalWorkflow Figure 1. Disposal Workflow for this compound cluster_prep Preparation cluster_collection Waste Collection & Storage cluster_disposal Final Disposal cluster_spill Spill Response A Assess Hazards & Wear Appropriate PPE B Collect Waste in a Labeled, Compatible Container A->B F Evacuate & Ventilate Area A->F In case of spill C Seal Container & Store in Designated Secondary Containment B->C D Contact EHS or Licensed Waste Disposal Company C->D E Arrange for Pickup & Professional Disposal D->E G Contain & Clean Spill with Appropriate Materials F->G H Dispose of Spill Debris as Hazardous Waste G->H H->B

Caption: Disposal Workflow for this compound.

By adhering to these conservative guidelines, researchers can ensure the safe and environmentally responsible disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult with your institution's safety professionals for specific guidance and requirements.

References

Essential Safety and Logistics for Handling 4-(2-Thienylsulfonyl)benzenamine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling specialized chemical compounds. This document provides comprehensive, step-by-step guidance for the safe handling and disposal of 4-(2-Thienylsulfonyl)benzenamine, fostering a secure research environment.

Personal Protective Equipment (PPE) and Engineering Controls

When handling this compound, a combination of engineering controls and personal protective equipment is crucial to minimize exposure.

Engineering Controls:

  • Ventilation: All handling of this compound should occur in a well-ventilated area. For procedures that may generate dust or aerosols, a chemical fume hood is mandatory.

  • Safety Stations: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.

Personal Protective Equipment: A comprehensive PPE regimen is required to prevent skin and eye contact, as well as inhalation.

PPE CategorySpecification
Eye and Face Protection Chemical safety goggles or a face shield should be worn.
Skin Protection An acid-proof apron and appropriate chemical-resistant gloves are necessary to prevent skin exposure.[1]
Hand Protection Use gloves approved for handling chemicals. A regular replacement schedule for gloves should be implemented.[2]
Respiratory Protection If exposure limits are exceeded or irritation occurs, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[3]
Protective Clothing A lab coat or hooded coveralls should be worn. Synthetic fiber clothing should be avoided when handling flammable substances.[2]

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound from receipt to disposal is essential for laboratory safety.

1. Chemical Receipt and Storage:

  • Upon receipt, date and initial the container.[4]

  • Store in a cool, dry, and well-ventilated area away from heat sources and direct sunlight.[5]

  • Keep the container tightly closed.

  • Segregate from incompatible materials such as strong oxidizing agents.[3]

  • Large containers should be stored below eye level.[6]

2. Handling and Use:

  • Before use, review the Safety Data Sheet (SDS) for any specific handling instructions.

  • Wear all required PPE as outlined in the table above.

  • Conduct all weighing and transfer operations within a chemical fume hood to minimize inhalation of any dust.

  • Use the smallest quantities necessary for the experiment to minimize waste.[4]

  • When transporting the chemical within the laboratory, use a secondary container to protect against breakage and spills.[4][5]

3. Emergency Procedures:

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][7]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water while removing all contaminated clothing and shoes. Seek immediate medical attention.[3][7]

  • Inhalation: Move the exposed person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3][7]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink plenty of water. Seek immediate medical attention.[3][7]

  • Spills: In case of a spill, evacuate the area. Wear appropriate PPE and use an absorbent material to clean up the spill. Collect the spilled material and absorbent in a suitable container for disposal.

Disposal Plan

Proper disposal of this compound and its waste is critical to prevent environmental contamination and ensure regulatory compliance.

1. Waste Identification and Segregation:

  • All materials contaminated with this compound, including excess reagent, reaction byproducts, and contaminated lab supplies (e.g., gloves, paper towels), should be treated as hazardous waste.

  • Keep solid and liquid waste separate.[8]

  • Do not mix with incompatible waste materials.[9]

2. Waste Collection and Labeling:

  • Collect waste in a designated, properly labeled, and sealed container.

  • The label should clearly identify the contents as "Hazardous Waste" and list the chemical name.

3. Storage of Waste:

  • Store waste containers in a designated, secure area away from general laboratory traffic.

  • Ensure the storage area is well-ventilated.

4. Disposal Procedure:

  • Hazardous waste must be disposed of through an approved hazardous waste collection program.[10] Do not dispose of this chemical down the sink or in regular trash.[10][11]

  • Contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup and disposal.

Workflow for Safe Handling of this compound

Caption: Workflow for the safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.